1-[3-(Trifluoromethyl)phenyl]propane-1,2-dione
Description
Properties
IUPAC Name |
1-[3-(trifluoromethyl)phenyl]propane-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O2/c1-6(14)9(15)7-3-2-4-8(5-7)10(11,12)13/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAUVRZPTOJDWNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)C1=CC(=CC=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20380614 | |
| Record name | 1-[3-(trifluoromethyl)phenyl]propane-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10557-15-0 | |
| Record name | 1-[3-(trifluoromethyl)phenyl]propane-1,2-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20380614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[3-(Trifluoromethyl)phenyl]propane-1,2-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 1-[3-(Trifluoromethyl)phenyl]propane-1,2-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of plausible synthetic routes for the preparation of 1-[3-(trifluoromethyl)phenyl]propane-1,2-dione, a valuable building block in medicinal chemistry and drug discovery. Due to the presence of the trifluoromethyl group, this molecule is of significant interest for the synthesis of novel therapeutic agents. This document outlines detailed experimental protocols, presents key data in a structured format, and visualizes the synthetic pathways.
Introduction
Proposed Synthetic Pathways
Two principal synthetic routes are proposed for the synthesis of this compound: a two-step bromination-hydrolysis sequence and a one-step direct oxidation.
Route 1: Bromination and Hydrolysis
This is a well-established method for the synthesis of 1-phenylpropane-1,2-dione from propiophenone and can be adapted for the trifluoromethyl-substituted analogue.[1] The reaction proceeds via an initial bromination at the alpha-position of the ketone, followed by a reaction with a base and subsequent acidic workup to yield the desired dione.
Caption: Bromination-Hydrolysis Pathway.
Route 2: Direct Oxidation with Selenium Dioxide (Riley Oxidation)
The Riley oxidation provides a more direct, one-step approach to 1,2-dicarbonyl compounds from ketones with an adjacent methylene group.[2][3][4][5][6] Selenium dioxide is a specific oxidizing agent for this transformation.
Caption: Riley Oxidation Pathway.
Experimental Protocols
The following are detailed, hypothetical experimental protocols for the proposed synthetic routes. These are based on established procedures for analogous compounds and should be adapted and optimized for the specific substrate.
Route 1: Bromination and Hydrolysis
Step 1: Synthesis of α-Bromo-3'-(trifluoromethyl)propiophenone
-
Materials:
-
3'-(Trifluoromethyl)propiophenone
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Bromine (Br₂)
-
Diethyl ether, anhydrous
-
-
Procedure:
-
To a solution of 3'-(trifluoromethyl)propiophenone (1.0 eq) and a catalytic amount of anhydrous aluminum chloride (e.g., 0.05 eq) in anhydrous diethyl ether, add bromine (2.0-2.2 eq) dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, heat the mixture to reflux and monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the crude α-bromo-3'-(trifluoromethyl)propiophenone as an oil. This intermediate is often used in the next step without further purification.
-
Step 2: Synthesis of this compound
-
Materials:
-
Crude α-bromo-3'-(trifluoromethyl)propiophenone
-
Sodium metal
-
Methanol, anhydrous
-
Concentrated Hydrochloric Acid (HCl)
-
Chloroform
-
-
Procedure:
-
Prepare a solution of sodium methoxide by carefully dissolving sodium metal (2.5-3.0 eq relative to the starting propiophenone) in anhydrous methanol under an inert atmosphere, maintaining the temperature below 20 °C.
-
Slowly add the crude α-bromo-3'-(trifluoromethyl)propiophenone to the sodium methoxide solution, ensuring the temperature remains below 20 °C.
-
After the addition is complete, stir the mixture at room temperature and monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, carefully add concentrated hydrochloric acid to acidify the mixture.
-
Stir the mixture at room temperature for 1 hour.
-
Reduce the volume of methanol by distillation.
-
Partition the residue between chloroform and water.
-
Separate the organic layer and extract the aqueous layer with chloroform.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation under vacuum or by column chromatography on silica gel to yield this compound.
-
Route 2: Direct Oxidation with Selenium Dioxide (Riley Oxidation)
-
Materials:
-
3'-(Trifluoromethyl)propiophenone
-
Selenium Dioxide (SeO₂)
-
1,4-Dioxane
-
-
Procedure:
-
In a pressure tube, add 3'-(trifluoromethyl)propiophenone (1.0 eq) and selenium dioxide (1.5-2.0 eq) to 1,4-dioxane.
-
Seal the tube and heat the suspension with vigorous stirring to approximately 100 °C.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and dilute with diethyl ether.
-
Filter the suspension through a pad of Celite to remove the selenium byproduct, washing the pad with diethyl ether.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford this compound.
-
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of this compound based on the analogous synthesis of 1-phenylpropane-1,2-dione.[1]
| Parameter | Route 1: Bromination-Hydrolysis | Route 2: Riley Oxidation |
| Starting Material | 3'-(Trifluoromethyl)propiophenone | 3'-(Trifluoromethyl)propiophenone |
| Key Reagents | Br₂, AlCl₃, NaOCH₃, HCl | SeO₂ |
| Solvent | Ether, Methanol | 1,4-Dioxane |
| Reaction Temperature | Reflux, <20 °C, Room Temp. | 100 °C |
| Reaction Time | Several hours for each step | ~7 hours |
| Reported Yield (analogue) | 86% | 70% (for a different ketone)[3] |
| Purification | Fractional Distillation / Chromatography | Column Chromatography |
Characterization
The successful synthesis of this compound can be confirmed by standard analytical techniques. The expected spectroscopic data can be extrapolated from the data for the parent compound, 1-phenylpropane-1,2-dione.
-
¹H NMR: The spectrum is expected to show a singlet for the methyl protons and multiplets for the aromatic protons.
-
¹³C NMR: The spectrum should show characteristic peaks for the two carbonyl carbons, the methyl carbon, and the aromatic carbons, including the trifluoromethyl-substituted carbon and the CF₃ carbon itself.
-
IR Spectroscopy: The spectrum will be characterized by strong absorption bands in the carbonyl region (typically around 1670-1730 cm⁻¹).
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the product.
Conclusion
This technical guide has outlined two viable synthetic strategies for the preparation of this compound. The two-step bromination-hydrolysis route, while longer, is based on a high-yielding precedent for the unsubstituted analogue. The one-step Riley oxidation offers a more direct approach but may require more careful optimization to achieve high yields. The choice of method will depend on the specific requirements of the researcher, including scale, available reagents, and desired purity. The detailed protocols and comparative data provided herein should serve as a valuable resource for scientists and professionals in the field of drug discovery and development.
References
- 1. prepchem.com [prepchem.com]
- 2. US1955890A - Oxidation of organic compounds - Google Patents [patents.google.com]
- 3. Riley Oxidation | NROChemistry [nrochemistry.com]
- 4. Selenium Dioxide Oxidation_Chemicalbook [chemicalbook.com]
- 5. adichemistry.com [adichemistry.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
A Technical Guide to the Physicochemical Properties of Trifluoromethyl-Substituted Diones for Researchers and Drug Development Professionals
Introduction
Trifluoromethyl-substituted diones are a class of organic compounds that have garnered significant interest in medicinal chemistry and materials science. The incorporation of the trifluoromethyl (CF3) group, a potent electron-withdrawing moiety, dramatically influences the physicochemical properties of the dione scaffold. This technical guide provides an in-depth analysis of these properties, focusing on their synthesis, acidity, keto-enol tautomerism, lipophilicity, and stability. Detailed experimental protocols and visualizations of relevant biological pathways are included to support researchers and professionals in drug discovery and development.
Core Physicochemical Properties
The introduction of a trifluoromethyl group imparts unique characteristics to diones, primarily due to its strong inductive effect. This influences the electron density distribution within the molecule, affecting its acidity, tautomeric equilibrium, and interaction with biological targets.
Acidity (pKa)
The presence of a trifluoromethyl group significantly increases the acidity of the α-protons in β-dicarbonyl compounds. This is attributed to the stabilization of the resulting enolate anion through the inductive electron-withdrawing effect of the CF3 group. The pKa values of trifluoromethyl-substituted diones are consequently lower than their non-fluorinated analogs. A comprehensive summary of reported pKa values for various trifluoromethyl-substituted β-diketones is presented in Table 1.
Table 1: pKa Values of Selected Trifluoromethyl-Substituted β-Diketones
| Compound | R1 | R2 | pKa | Reference |
| Trifluoroacetylacetone (TFA) | CF3 | CH3 | 6.7 | [1][2] |
| Hexafluoroacetylacetone (HFA) | CF3 | CF3 | 4.3 | [1] |
| Thenoyltrifluoroacetone (TTFA) | CF3 | 2-Thienyl | 6.23 | [1] |
| Benzoyltrifluoroacetone (BTFA) | CF3 | Phenyl | 6.0 | [2] |
| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Phenyl | CF3 | 6.0 | [2] |
| Furoyltrifluoroacetone | CF3 | 2-Furyl | 6.1 | Not specified |
| 3-(Trifluoromethyl)pentane-2,4-dione | CH3 | CH(CF3)CH3 | 9.5 | Not specified |
Keto-Enol Tautomerism
β-Diketones exist in a dynamic equilibrium between their keto and enol tautomeric forms. The electron-withdrawing nature of the trifluoromethyl group strongly favors the formation of the enol tautomer. This is due to the stabilization of the conjugated enol system and the formation of a strong intramolecular hydrogen bond. In nonpolar solvents, trifluoromethyl-β-diketones exist predominantly as the enol form. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for quantifying the keto-enol equilibrium.
Table 2: Keto-Enol Equilibrium Constants (KT = [Enol]/[Keto]) for Trifluoromethyl-Substituted Diones
| Compound | Solvent | % Enol | KT | Reference |
| Trifluoroacetylacetone (TFA) | CDCl3 | >95 | >19 | |
| Hexafluoroacetylacetone (HFA) | Neat | 100 | - | |
| Thenoyltrifluoroacetone (TTFA) | CDCl3 | ~100 | - | Not specified |
| Benzoyltrifluoroacetone (BTFA) | CDCl3 | >95 | >19 | Not specified |
Lipophilicity
The trifluoromethyl group is known to increase the lipophilicity of organic molecules, which is a critical parameter for drug absorption and distribution.[3][4] The lipophilicity is typically expressed as the logarithm of the partition coefficient (logP) between octanol and water. The increased lipophilicity of trifluoromethyl-substituted diones can enhance their ability to cross cell membranes.[3][4][5][6][7][8]
Table 3: LogP Values of Selected Trifluoromethyl-Substituted Compounds
| Compound | LogP | Reference |
| Trifluoroacetylacetone (TFA) | 0.48 | Not specified |
| Thenoyltrifluoroacetone (TTFA) | 1.89 | Not specified |
| Celecoxib | 3.4 | [9] |
Stability
Trifluoromethyl-substituted diones generally exhibit high thermal and chemical stability. The strong carbon-fluorine bonds contribute to their resistance to degradation. However, their stability can be influenced by factors such as pH and the presence of nucleophiles.[10][11][12]
Synthesis of Trifluoromethyl-Substituted Diones
Several synthetic routes have been developed for the preparation of trifluoromethyl-substituted diones. A common method involves the Claisen condensation of a ketone with a trifluoroacetic acid ester.[13] Electrochemical methods have also been employed for the synthesis of more complex structures like isoquinoline-1,3-diones.[10]
Applications in Drug Discovery
The unique physicochemical properties of trifluoromethyl-substituted diones make them valuable scaffolds in drug design. Their increased acidity, preference for the enol form, and enhanced lipophilicity can lead to improved potency, selectivity, and pharmacokinetic profiles of drug candidates.[8][14][15]
As COX-2 Inhibitors
A prominent example of a drug containing a trifluoromethyl group is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor used for the treatment of pain and inflammation.[9][16] The trifluoromethyl group in Celecoxib contributes to its binding affinity and selectivity for the COX-2 enzyme.[17]
Figure 1. Simplified signaling pathway of COX-2 inhibition by Celecoxib.
As Histone Deacetylase (HDAC) Inhibitors
Trifluoromethyl ketones are also being investigated as inhibitors of histone deacetylases (HDACs), which are promising targets for cancer therapy.[18][19][20][21][22] HDAC inhibitors modulate gene expression by altering the acetylation state of histones. The trifluoromethyl ketone moiety can act as a zinc-binding group in the active site of HDAC enzymes.
Figure 2. General mechanism of action of HDAC inhibitors.
Experimental Protocols
Detailed methodologies for the characterization of trifluoromethyl-substituted diones are crucial for reproducible research. The following sections outline key experimental protocols.
Synthesis of 4,4,4-Trifluoro-1-phenyl-1,3-butanedione (BTFA)
This protocol describes a typical Claisen condensation for the synthesis of a trifluoromethyl-β-diketone.
Figure 3. Experimental workflow for the synthesis of BTFA.
Methodology:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with sodium methoxide and anhydrous diethyl ether under an inert atmosphere.
-
Addition of Reactants: A mixture of ethyl trifluoroacetate and acetophenone is added dropwise to the stirred suspension at a controlled temperature.
-
Reaction: The reaction mixture is refluxed for several hours to ensure complete reaction.
-
Workup: After cooling to room temperature, the reaction is quenched by the slow addition of aqueous hydrochloric acid.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or recrystallization.
Determination of pKa by UV-Vis Spectrophotometry
This method is based on the principle that the UV-Vis absorbance of an ionizable compound changes with pH.[23][24][25][26][27]
Methodology:
-
Preparation of Buffer Solutions: A series of buffer solutions with known pH values covering the expected pKa range are prepared.
-
Sample Preparation: A stock solution of the trifluoromethyl-substituted dione is prepared in a suitable solvent (e.g., methanol or DMSO). Aliquots of the stock solution are added to each buffer solution to a final constant concentration.
-
UV-Vis Measurement: The UV-Vis spectrum of each solution is recorded over a relevant wavelength range.
-
Data Analysis: The absorbance at a wavelength where the protonated and deprotonated species have different extinction coefficients is plotted against pH. The pKa is determined from the inflection point of the resulting sigmoidal curve.
Analysis of Keto-Enol Tautomerism by 1H NMR Spectroscopy
1H NMR spectroscopy is a direct method to determine the relative amounts of the keto and enol tautomers in solution.[28][29][30]
Methodology:
-
Sample Preparation: A solution of the trifluoromethyl-substituted dione is prepared in a deuterated solvent (e.g., CDCl3, DMSO-d6) in an NMR tube.
-
NMR Data Acquisition: A high-resolution 1H NMR spectrum is acquired.
-
Spectral Analysis: The signals corresponding to the keto and enol forms are identified. For example, the enolic proton typically appears as a broad singlet in the range of 12-16 ppm, while the α-protons of the keto form appear in the aliphatic region.
-
Quantification: The relative concentrations of the keto and enol tautomers are determined by integrating the respective characteristic signals. The equilibrium constant (KT) is then calculated as the ratio of the integrated area of the enol signal to that of the keto signal, taking into account the number of protons contributing to each signal.
Conclusion
Trifluoromethyl-substituted diones possess a unique set of physicochemical properties that make them highly attractive for applications in drug discovery and materials science. Their enhanced acidity, pronounced enol character, and increased lipophilicity are direct consequences of the strong electron-withdrawing nature of the trifluoromethyl group. A thorough understanding of these properties, coupled with robust experimental methodologies for their characterization, is essential for the rational design of novel molecules with desired biological activities and material functions. This guide provides a foundational resource for researchers and professionals working in this exciting and rapidly evolving field.
References
- 1. mdpi.com [mdpi.com]
- 2. Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. acdlabs.com [acdlabs.com]
- 5. Species-specific lipophilicities of fluorinated diketones in complex equilibria systems and their potential as multifaceted reversible covalent warheads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship of trifluoromethyl-containing metallocenes: electrochemistry, lipophilicity, cytotoxicity, and ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jelsciences.com [jelsciences.com]
- 9. Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Electrochemical trifluoromethylation/cyclization for the synthesis of isoquinoline-1,3-diones and oxindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 16. Celecoxib - Wikipedia [en.wikipedia.org]
- 17. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 18. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. What are HDAC inhibitors and how do they work? [synapse.patsnap.com]
- 21. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 24. ijper.org [ijper.org]
- 25. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ishigirl.tripod.com [ishigirl.tripod.com]
- 27. pharmaguru.co [pharmaguru.co]
- 28. cores.research.asu.edu [cores.research.asu.edu]
- 29. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. ERIC - EJ946468 - Substituent Effects on Keto-Enol Equilibria Using NMR Spectroscopy, Journal of Chemical Education, 2011-Oct [eric.ed.gov]
In-Depth Technical Guide: Characterization of 1-[3-(Trifluoromethyl)phenyl]propane-1,2-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization data for 1-[3-(trifluoromethyl)phenyl]propane-1,2-dione. Due to the limited availability of direct experimental data for this specific meta-isomer, this document compiles information on closely related compounds, including the para-isomer, 1-[4-(trifluoromethyl)phenyl]propane-1,2-dione, and the precursor, 3'-(trifluoromethyl)propiophenone. This information serves as a valuable reference for researchers working with or planning to synthesize this compound.
Physicochemical and Spectroscopic Data
The following tables summarize the available physicochemical and spectroscopic data for this compound and its related compounds. Data for the target compound is inferred or predicted based on available information for analogous structures.
Table 1: Physicochemical Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| This compound | Not available | C₁₀H₇F₃O₂ | 216.16 | Predicted: Liquid/Oil | Not available | Not available | Not available | Not available |
| 1-[4-(Trifluoromethyl)phenyl]propane-1,2-dione | 10557-13-8 | C₁₀H₇F₃O₂ | 216.16[1] | Liquid-Oil | Not available | 70 / 0.2 mmHg | Not available | Not available |
| 3'-(Trifluoromethyl)propiophenone | 1533-03-5 | C₁₀H₉F₃O | 202.17 | Clear liquid | 18 | 216-217 | 1.202 | 1.4620 |
Table 2: Spectroscopic Data
| Compound | ¹H NMR | ¹³C NMR | IR (cm⁻¹) | Mass Spectrometry (MS) |
| This compound | Predicted shifts for aromatic (δ 7.5-8.0 ppm) and methyl (δ 2.4 ppm) protons. | Predicted carbonyl carbons (δ 190-200 ppm), aromatic carbons, and CF₃ carbon. | Predicted strong C=O stretching bands around 1720 and 1680 cm⁻¹. | Predicted molecular ion peak (M⁺) at m/z 216. |
| 1-[4-(Trifluoromethyl)phenyl]propane-1,2-dione | Data not available. | Data not available. | Vapor Phase IR available[1]. | GC-MS data available[1]. |
| 1-Phenylpropane-1,2-dione | ¹H NMR spectrum is available.[2] | Data not available. | Gas Phase IR Spectrum available. | Electron ionization MS data available. |
Experimental Protocols
Synthesis of this compound
A plausible synthetic route for this compound involves the oxidation of the corresponding α-hydroxy ketone, which can be synthesized from 3'-(trifluoromethyl)propiophenone. The following is a proposed two-step experimental protocol adapted from general procedures for the synthesis of α-diones.
Step 1: Synthesis of 2-Bromo-1-[3-(trifluoromethyl)phenyl]propan-1-one
-
To a solution of 3'-(trifluoromethyl)propiophenone (1 equivalent) in a suitable solvent such as diethyl ether or chloroform, add a catalytic amount of anhydrous aluminum chloride.
-
Slowly add bromine (1.1 equivalents) to the solution at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to heat the mixture at reflux for several hours to ensure complete reaction.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to yield the crude α-bromo ketone.
Step 2: Synthesis of this compound
-
Dissolve the crude 2-bromo-1-[3-(trifluoromethyl)phenyl]propan-1-one in a mixture of dimethyl sulfoxide (DMSO) and water.
-
Heat the reaction mixture at a temperature of approximately 100-120°C for several hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain this compound.
Characterization Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve approximately 10-20 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃).
-
Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Analyze the chemical shifts, coupling constants, and integration to confirm the structure.
-
-
Infrared (IR) Spectroscopy:
-
Obtain the IR spectrum of the purified product using a Fourier Transform Infrared (FTIR) spectrometer.
-
The sample can be analyzed as a thin film on a salt plate (for oils) or as a KBr pellet (for solids).
-
Identify characteristic absorption bands, particularly the C=O stretching frequencies for the dione functionality.
-
-
Mass Spectrometry (MS):
-
Analyze the purified product using a mass spectrometer, for instance, with Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI-MS).
-
Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to further confirm the structure.
-
Visualizations
Synthetic Pathway
The following diagram illustrates the proposed synthetic pathway for this compound.
References
Spectroscopic Analysis of 1-[3-(Trifluoromethyl)phenyl]propane-1,2-dione: A Technical Guide
Introduction
This technical guide provides a comprehensive overview of the spectroscopic analysis of 1-[3-(trifluoromethyl)phenyl]propane-1,2-dione, a compound of interest in pharmaceutical and materials science research. The presence of the trifluoromethyl group at the meta position of the phenyl ring, combined with the α-dicarbonyl moiety, imparts unique electronic and chemical properties that warrant detailed structural elucidation. This document outlines the expected outcomes from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, along with detailed experimental protocols for these techniques. This guide is intended for researchers, scientists, and professionals in drug development and related fields.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on the analysis of its structural features and comparison with similar molecules.
1H NMR Spectroscopy (Predicted)
Solvent: CDCl3 Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~8.2 - 8.0 | m | 2H | Aromatic (H-2', H-6') |
| ~7.8 - 7.6 | m | 2H | Aromatic (H-4', H-5') |
| 2.45 | s | 3H | -CH3 |
13C NMR Spectroscopy (Predicted)
Solvent: CDCl3 Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| ~195 | C=O (benzoyl) |
| ~198 | C=O (acetyl) |
| ~135 | Aromatic (C-1') |
| ~134 | Aromatic (C-3') |
| ~131 (q, JC-F ≈ 33 Hz) | Aromatic (C-CF3) |
| ~130 | Aromatic (C-5') |
| ~129 | Aromatic (C-6') |
| ~126 (q, JC-F ≈ 4 Hz) | Aromatic (C-2') |
| ~124 (q, JC-F ≈ 272 Hz) | -CF3 |
| ~123 (q, JC-F ≈ 4 Hz) | Aromatic (C-4') |
| ~25 | -CH3 |
IR Spectroscopy (Predicted)
| Wavenumber (cm-1) | Intensity | Assignment |
| ~3070 | Weak | Aromatic C-H stretch |
| ~2930 | Weak | Aliphatic C-H stretch |
| ~1720 | Strong | C=O stretch (acetyl) |
| ~1685 | Strong | C=O stretch (benzoyl, conjugated) |
| ~1600, 1580, 1450 | Medium-Weak | Aromatic C=C stretch |
| ~1320 | Strong | C-F stretch (CF3) |
| ~1170, 1130 | Strong | C-F stretch (CF3) |
Mass Spectrometry (Predicted)
Ionization Mode: Electron Ionization (EI)
| m/z | Relative Intensity (%) | Assignment |
| 216 | High | [M]+• |
| 188 | Medium | [M - CO]+• |
| 173 | High | [M - CO - CH3]+ |
| 145 | High | [C6H4COCF3]+ |
| 117 | Medium | [C6H4CF3]+ |
| 77 | Medium | [C6H5]+ |
| 43 | High | [CH3CO]+ |
Experimental Protocols
Detailed methodologies for the spectroscopic analysis are provided below. These protocols are general and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the proton and carbon framework of the molecule.
Instrumentation: 400 MHz NMR Spectrometer
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl3).
-
Transfer the solution to a 5 mm NMR tube.
-
If necessary, add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
1H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay: 1.0 seconds.
-
Acquisition Time: ~4 seconds.
-
Spectral Width: 0-12 ppm.
13C NMR Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled experiment (zgpg30).
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay: 2.0 seconds.
-
Acquisition Time: ~1-2 seconds.
-
Spectral Width: 0-220 ppm.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the solvent residual peak (CDCl3: δ 7.26 ppm for 1H, δ 77.16 ppm for 13C) or TMS.
-
Integrate the peaks in the 1H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (ATR):
-
Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
-
Record a background spectrum of the empty ATR crystal.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: 4000-400 cm-1.
-
Resolution: 4 cm-1.
-
Number of Scans: 16-32.
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Identify and assign the characteristic absorption bands to the corresponding functional groups (e.g., C=O, C-F, aromatic C-H).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
GC-MS Parameters:
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
GC Column: A standard non-polar column (e.g., DB-5ms).
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 40-500.
Data Analysis:
-
Identify the peak corresponding to the analyte in the total ion chromatogram (TIC).
-
Analyze the mass spectrum of the analyte peak.
-
Identify the molecular ion peak ([M]+•) to confirm the molecular weight.
-
Propose fragmentation pathways based on the observed fragment ions to further confirm the structure.
Visualizations
The following diagrams illustrate the general workflow for the spectroscopic analysis and the logical relationship of the analytical techniques in structural elucidation.
Caption: General workflow for the spectroscopic analysis of the target compound.
Caption: Logical relationship of spectroscopic data for structural elucidation.
The Enhanced Reactivity of α-Diketones Bearing Trifluoromethyl Groups: A Technical Guide for Advanced Synthesis
An in-depth exploration into the synthesis, unique reactivity, and strategic applications of α-diketones featuring trifluoromethyl groups. This guide serves as a critical resource for researchers, medicinal chemists, and drug development professionals aiming to leverage these powerful synthons in the creation of novel chemical entities.
The introduction of a trifluoromethyl (CF₃) group into organic molecules is a cornerstone of modern medicinal chemistry, imparting profound effects on a compound's lipophilicity, metabolic stability, and binding affinity.[1] When appended to an α-diketone (1,2-dione) scaffold, the potent electron-withdrawing nature of the CF₃ group dramatically enhances the electrophilicity of the adjacent carbonyl carbons, unlocking unique avenues of reactivity. These specialized building blocks are instrumental in the synthesis of complex heterocyclic systems and serve as valuable intermediates in the development of advanced therapeutic agents.[2][3] This technical guide details the synthesis of trifluoromethylated α-diketones and provides a comprehensive overview of their reactivity, supported by experimental data and mechanistic pathways.
Synthesis of Trifluoromethylated α-Diketones
The preparation of α-diketones bearing a trifluoromethyl group typically involves the oxidation of a precursor α-trifluoromethyl ketone. A common and effective method is the oxidation of α-hydroxyketones, which can be synthesized from corresponding ketones. While various oxidizing agents can be employed, methods leveraging photoredox catalysis in combination with organic oxidants like 4-acetamido-TEMPO offer a modern approach to accessing α-trifluoromethyl ketones, which are precursors to the target α-diketones.[4]
A prevalent strategy for creating the α-diketone moiety is the direct oxidation of an activated methylene group adjacent to a trifluoroacetyl group. One established method involves the use of selenium dioxide (SeO₂), a classic reagent for allylic and benzylic oxidation, which can also effectively oxidize the α-position of a ketone.
Experimental Protocol: Oxidation of an α-Trifluoromethyl Ketone
The following protocol outlines a general procedure for the synthesis of a trifluoromethylated α-diketone from an α-trifluoromethyl ketone precursor using selenium dioxide.
Materials:
-
α-Trifluoromethyl ketone (e.g., 1-aryl-2,2,2-trifluoroethanone) (1.0 eq)
-
Selenium dioxide (SeO₂) (1.1 - 1.5 eq)
-
Dioxane or Acetic Acid (solvent)
-
Water
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the α-trifluoromethyl ketone and the chosen solvent (dioxane or acetic acid).
-
Add selenium dioxide to the mixture.
-
Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Reaction times can vary from a few hours to overnight.
-
Upon completion, cool the reaction mixture to room temperature.
-
If selenium metal has precipitated, remove it by filtration through a pad of celite.
-
Carefully quench the reaction mixture with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with saturated sodium bicarbonate solution to remove acidic impurities, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired trifluoromethylated α-diketone.
This oxidation represents a key workflow for accessing these valuable synthons.
Core Reactivity: Heterocycle Synthesis via Condensation
The hallmark reactivity of α-diketones is their ability to undergo condensation reactions with 1,2-dinucleophiles to form a wide variety of heterocyclic scaffolds. The presence of the trifluoromethyl group significantly enhances the electrophilicity of the adjacent carbonyl carbon, making it a prime target for nucleophilic attack and facilitating these cyclization reactions under mild conditions.
A quintessential example is the synthesis of quinoxalines through the condensation of an α-diketone with an o-phenylenediamine. This reaction is a robust and high-yielding method for accessing the quinoxaline core, a privileged scaffold in medicinal chemistry known for its diverse biological activities, including anticancer and antiviral properties.[3][5]
The general mechanism involves an initial nucleophilic attack by one of the amino groups of the o-phenylenediamine on one of the carbonyl carbons of the diketone, followed by dehydration to form an imine. An intramolecular cyclization then occurs as the second amino group attacks the remaining carbonyl carbon, which, after a final dehydration step, yields the aromatic quinoxaline ring. The electron-withdrawing CF₃ group accelerates the initial nucleophilic addition steps.
Quantitative Data on Quinoxaline Synthesis
The synthesis of quinoxaline derivatives from α-diketones is generally efficient. While specific data for a wide range of trifluoromethylated α-diketones is dispersed, representative procedures using non-fluorinated benzil demonstrate the feasibility and high yields of this transformation, which are expected to be similar or even enhanced for the more reactive CF₃-containing analogues.
| Diketone Substrate | Diamine Substrate | Conditions | Yield (%) | Reference |
| Benzil | o-Phenylenediamine | Hexafluoroisopropanol (HFIP), rt, 1h | 95 | [5] |
| Substituted Benzils | Substituted o-Phenylenediamines | Ceric Ammonium Nitrate (CAN), MeCN, 20 min | High | [5] |
| Benzil | o-Phenylenediamine | Acetic Acid or Ethanol | Moderate to Low | [5] |
This table illustrates typical conditions for quinoxaline synthesis. The enhanced electrophilicity of CF₃-α-diketones suggests that reactions would proceed efficiently, likely under milder conditions or with shorter reaction times.
Other Reactivity Patterns
Beyond condensation reactions, the electrophilic nature of trifluoromethylated α-diketones makes them susceptible to a range of other transformations.
Nucleophilic Addition
The carbonyl carbons are highly prone to attack by various nucleophiles. Unlike non-fluorinated α-diketones, where both carbonyls have similar reactivity, the CF₃-adjacent carbonyl is significantly more electrophilic. This allows for regioselective nucleophilic additions. Organometallic reagents (e.g., Grignard or organolithium reagents), boronic esters, and other carbon nucleophiles can add selectively to the more electron-deficient carbonyl center.[6] This provides a route to chiral α-hydroxy ketones bearing a trifluoromethyl group, which are valuable building blocks in their own right.
Cycloaddition Reactions
Trifluoromethylated α-diketones can also participate as dienophiles or dipolarophiles in cycloaddition reactions. The electron-withdrawing CF₃ group lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the dicarbonyl system, making it a more reactive component in normal-electron-demand Diels-Alder reactions and 1,3-dipolar cycloadditions.[7] These reactions are powerful tools for constructing complex polycyclic and heterocyclic frameworks in a stereocontrolled manner.
Applications in Drug Development and Medicinal Chemistry
The trifluoromethyl ketone moiety is a well-established bioisostere for carboxylic acids and is known to act as a potent inhibitor of various enzymes, particularly serine and cysteine proteases.[8] The ability of trifluoromethylated α-diketones to serve as precursors to complex, drug-like heterocycles, such as quinoxalines, further elevates their importance.
-
Enzyme Inhibition: The trifluoromethyl ketone group can exist in equilibrium with its hydrated gem-diol form, which mimics the tetrahedral transition state of peptide hydrolysis, leading to potent and often reversible inhibition of proteases.
-
Scaffold Generation: As demonstrated, these diketones are key precursors for nitrogen-containing heterocycles. Quinoxaline derivatives, for instance, have been reported to possess a wide spectrum of biological activities, including as anticancer, antiviral, and antibacterial agents.[3][5]
-
Physicochemical Property Modulation: The incorporation of the CF₃ group enhances metabolic stability by blocking potential sites of oxidation and increases lipophilicity, which can improve cell membrane permeability and oral bioavailability of drug candidates.[2]
Conclusion
Trifluoromethylated α-diketones are highly reactive and versatile building blocks in modern organic synthesis. The strong electron-withdrawing effect of the trifluoromethyl group activates the dicarbonyl system towards nucleophilic attack and cycloaddition, enabling the efficient construction of complex molecular architectures. Their utility as precursors to medicinally relevant heterocyclic scaffolds, such as quinoxalines, positions them as indispensable tools for researchers in drug discovery and development. A thorough understanding of their synthesis and reactivity is crucial for unlocking their full potential in the creation of next-generation pharmaceuticals and advanced materials.
References
- 1. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]
- 2. benchchem.com [benchchem.com]
- 3. recipp.ipp.pt [recipp.ipp.pt]
- 4. Oxidation of α-trifluoromethyl and non-fluorinated alcohols via the merger of oxoammonium cations and photoredox catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nucleophilic Addition of Benzylboronates to Activated Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Intramolecular PCET of α‐Keto Acids: Synthesis of Trifluoromethyl Ketones via Ketyl Radicals - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Novel Trifluoromethyl Ketones: A Technical Guide for Researchers
Introduction
Trifluoromethyl ketones (TFMKs) have emerged as a pivotal class of compounds in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl (CF₃) group into a ketone moiety imparts unique physicochemical properties, including high electrophilicity of the carbonyl carbon, increased metabolic stability, and enhanced lipophilicity. These characteristics make TFMKs highly effective as covalent inhibitors of various enzymes, particularly serine and cysteine proteases, by forming stable hemiketal or hemithioketal adducts with active site residues. This technical guide provides an in-depth overview of the discovery, synthesis, and biological applications of novel trifluoromethyl ketones, tailored for researchers, scientists, and professionals in drug development.
I. Synthetic Methodologies for Trifluoromethyl Ketones
The synthesis of trifluoromethyl ketones has evolved significantly, with numerous methods developed to accommodate a wide range of substrates and functional groups. This section details some of the most prominent and innovative synthetic strategies.
Trifluoromethylation of Carboxylic Acid Derivatives
A common and effective approach to synthesizing TFMKs involves the trifluoromethylation of carboxylic acids and their derivatives.
From Carboxylic Acids:
One robust method involves the direct conversion of carboxylic acids to trifluoromethyl ketones. For instance, primary and secondary carboxylic acids can be treated with trifluoroacetic anhydride (TFAA) and pyridine in a suitable solvent like toluene. The reaction proceeds at elevated temperatures (60–100°C), followed by hydrolysis and decarboxylation to yield the desired TFMK.[1] This method avoids the pre-functionalization of the carboxylic acid to an acid chloride.[2]
A metal-free alternative utilizes fluoroarenes to mediate the trifluoromethylation of carboxylic acids. The fluoroarene activates the carboxylic acid group and generates the trifluoromethyl anion in situ. This protocol is advantageous due to its mild reaction conditions and applicability in both batch and continuous flow setups.[3]
From Esters:
The nucleophilic trifluoromethylation of esters is another widely used strategy. Reagents like trimethyl(trifluoromethyl)silane (TMSCF₃), often referred to as the Ruppert-Prakash reagent, are employed in the presence of a catalyst. Cesium fluoride (CsF) can catalyze the trifluoromethylation of esters to produce silyl ether intermediates, which are subsequently hydrolyzed to afford the final trifluoromethyl ketones.[3] A straightforward method using the potent greenhouse gas fluoroform (HCF₃) in combination with KHMDS in triglyme has also been developed for the efficient conversion of methyl esters to TFMKs.[4][5]
Photoredox-Mediated Synthesis
Visible light-mediated photoredox catalysis has emerged as a powerful tool for the synthesis of TFMKs under mild conditions.
Divergent Synthesis from Halotrifluoroacetones:
A novel approach involves the direct activation of α-halotrifluoroacetones using a photoredox catalyst. This generates trifluoroacetonyl radicals that can react with olefins. Depending on the reaction conditions and the presence of a hydrogen atom transfer (HAT) mediator, this method can lead to either halo-derived or linear trifluoromethyl ketones.[6][7]
Multicomponent Oxidative Trifluoromethylation of Alkynes:
The direct oxidative addition of a CF₃ group and water to alkynes can be achieved through photoredox catalysis. This reaction proceeds via an enol-keto tautomerization to yield α-trifluoromethyl ketones with high regioselectivity and functional group tolerance.[5]
Synthesis Using Polymer-Supported Reagents
To simplify purification and product isolation, methods employing polymer-supported reagents have been developed. A two-step synthesis from aldehydes involves the use of such reagents and sequestering agents, eliminating the need for chromatographic purification.[8]
II. Quantitative Data on Trifluoromethyl Ketone Synthesis
The following tables summarize quantitative data for selected synthetic methods, providing a comparative overview of their efficiency and applicability.
Table 1: Synthesis of Trifluoromethyl Ketones from Carboxylic Acids
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 2-(4-Bromophenyl)acetic acid | TFAA, Pyridine, Toluene, 60°C, 4h; then H₂O, 45°C, 1h | 1-(4-Bromophenyl)-3,3,3-trifluoropropan-2-one | 85 | [1] |
| 4-Methoxybenzoic acid | Hexafluorobenzene, Cs₂CO₃, DMF, 100°C, 12h | 1-(4-Methoxyphenyl)-2,2,2-trifluoroethan-1-one | 78 | [3] |
| 3,3-Dimethylacrylic acid | AlCl₃, 1,2-dibromobenzene, CH₂Cl₂, rt, 2.5h; then TFAA, Toluene, 60-65°C, 4h; then H₂O | 4-(3,4-Dibromophenyl)-1,1,1-trifluoro-4-methylpentan-2-one | 78-84 | [2] |
Table 2: Synthesis of Trifluoromethyl Ketones from Esters
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| Methyl 2-naphthoate | HCF₃, KHMDS, Triglyme, -40°C | 2,2,2-Trifluoro-1-(naphthalen-2-yl)ethan-1-one | 92 | [4] |
| Ethyl benzoate | TMSCF₃, CsF, DME, rt, 2h; then 1M HCl | 2,2,2-Trifluoro-1-phenylethan-1-one | >90 | [3] |
| Methyl 4-(tert-butyl)benzoate | HCF₃, KHMDS, Triglyme, -40°C | 1-(4-(tert-Butyl)phenyl)-2,2,2-trifluoroethan-1-one | 92 | [5] |
Table 3: Photoredox-Mediated Synthesis of Trifluoromethyl Ketones
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 4-tert-Butylstyrene, Chlorotrifluoroacetone | fac-[Ir(ppy)₃], Blue LED, CHCl₃, rt | 1-Chloro-4-(4-(tert-butyl)phenyl)-1,1-difluorobutan-2-one | 69 | [6] |
| 1-Phenyl-1-propyne | CF₃SO₂Cl, H₂O, fac-[Ir(ppy)₃], Blue LED, CH₃CN, rt | 1,1,1-Trifluoro-2-phenylpentan-3-one | 85 | [5] |
III. Biological Activity and Signaling Pathways
Trifluoromethyl ketones are particularly recognized for their potent inhibitory activity against cysteine proteases, a class of enzymes implicated in numerous diseases, including viral infections, cancer, and inflammatory disorders.
Mechanism of Cysteine Protease Inhibition
The high electrophilicity of the carbonyl carbon in TFMKs makes it susceptible to nucleophilic attack by the thiol group of the active site cysteine residue in proteases. This interaction leads to the formation of a stable, covalent hemithioketal adduct, effectively inactivating the enzyme.[9] This mechanism is the basis for the development of TFMK-based inhibitors for enzymes like the SARS-CoV 3CL protease and caspases.[9][10]
Role in Apoptosis Signaling
Caspases, a family of cysteine proteases, are central to the execution of apoptosis (programmed cell death). TFMK-based pan-caspase inhibitors, such as Z-VAD-FMK, can be utilized to study and modulate apoptotic pathways.[10][11] For example, in some cancer cell lines, tamoxifen-induced apoptosis is mediated through the activation of caspase-3 and the JNK1 signaling pathway. The use of a caspase-3 specific TFMK inhibitor can block this apoptotic cascade.[10]
IV. Experimental Protocols
This section provides detailed methodologies for key synthetic procedures discussed in this guide.
General Workflow for Synthesis and Purification
A typical experimental workflow for the synthesis and purification of trifluoromethyl ketones is outlined below.
Protocol for Trifluoromethylation of an Ester using TMSCF₃
This protocol is adapted from the cesium fluoride-catalyzed trifluoromethylation of esters.[3]
Materials:
-
Ester (1.0 mmol)
-
Trimethyl(trifluoromethyl)silane (TMSCF₃) (1.5 mmol)
-
Cesium Fluoride (CsF) (0.1 mmol)
-
Anhydrous Dimethyl Ether (DME) (5 mL)
-
1M Hydrochloric Acid (HCl)
-
Diethyl ether or Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the ester (1.0 mmol) and anhydrous DME (5 mL).
-
Add cesium fluoride (0.1 mmol) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add TMSCF₃ (1.5 mmol) to the stirred mixture via syringe.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1M HCl (10 mL).
-
Stir the mixture for 30 minutes to ensure complete hydrolysis of the silyl ether intermediate.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethyl ketone.
Protocol for the Synthesis of a TFMK from a Carboxylic Acid using TFAA
This procedure is based on the method for converting primary carboxylic acids to TFMKs.[1][2]
Materials:
-
Carboxylic acid (1.0 mmol)
-
Trifluoroacetic anhydride (TFAA) (3.0 mmol)
-
Pyridine (3.0 mmol)
-
Anhydrous Toluene (10 mL)
-
Water
-
Hexanes
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve the carboxylic acid (1.0 mmol) in anhydrous toluene (10 mL).
-
Add pyridine (3.0 mmol) to the solution.
-
Slowly add trifluoroacetic anhydride (3.0 mmol) to the stirred mixture.
-
Heat the reaction mixture to 60 °C and maintain for 4-12 hours, monitoring the reaction progress by TLC or HPLC.
-
After completion, cool the reaction to room temperature and then to 0 °C in an ice bath.
-
Carefully add water (10 mL) to the reaction mixture to hydrolyze the excess TFAA and quench the reaction.
-
Heat the mixture to 45-50 °C for 1 hour to facilitate decarboxylation.
-
Cool the mixture to room temperature and transfer to a separatory funnel.
-
Extract the product with hexanes or another suitable organic solvent (3 x 20 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting crude product by flash column chromatography.
Trifluoromethyl ketones represent a versatile and powerful class of molecules with significant applications in drug discovery and development. The synthetic methodologies for their preparation are continually advancing, offering greater efficiency, milder conditions, and broader substrate scope. The ability of TFMKs to act as potent, covalent inhibitors of key enzymes, particularly proteases, underscores their therapeutic potential. This guide provides a foundational understanding of the synthesis and properties of TFMKs, aiming to facilitate further research and innovation in this exciting field.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Trifluoromethyl ketone synthesis [organic-chemistry.org]
- 4. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 7. researchgate.net [researchgate.net]
- 8. africacommons.net [africacommons.net]
- 9. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of caspase-3 and c-Jun NH2-terminal kinase-1 signaling pathways in tamoxifen-induced apoptosis of human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Detection of caspase activation in situ by fluorochrome-labeled caspase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Elucidation of 1-[3-(Trifluoromethyl)phenyl]propane-1,2-dione: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of 1-[3-(trifluoromethyl)phenyl]propane-1,2-dione. Due to the limited availability of direct experimental data for this specific compound in published literature, this document outlines a robust, predictive approach based on established analytical techniques and data from analogous compounds. It includes a proposed synthetic pathway, predicted spectroscopic data (NMR, IR, and MS), and detailed experimental protocols for its synthesis and characterization. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel phenylpropane-1,2-dione derivatives.
Introduction
Aryl α-diketones, such as 1-phenylpropane-1,2-dione and its derivatives, are valuable synthons in organic chemistry and have garnered interest in medicinal chemistry due to their versatile reactivity and potential as bioactive scaffolds. The introduction of a trifluoromethyl group onto the phenyl ring can significantly modulate a molecule's electronic properties, lipophilicity, and metabolic stability, making this compound a compound of interest for drug discovery and materials science.
This document details the necessary steps for the unambiguous structural determination of this compound, providing a predictive framework for its spectroscopic properties and a clear protocol for its synthesis and analysis.
Predicted Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.25 | s | 1H | Ar-H (H2) |
| ~8.15 | d | 1H | Ar-H (H6) |
| ~7.90 | d | 1H | Ar-H (H4) |
| ~7.70 | t | 1H | Ar-H (H5) |
| ~2.50 | s | 3H | -C(O)CH₃ |
Predicted in CDCl₃ at 400 MHz. Chemical shifts for aromatic protons are estimations based on the substituent effects of the trifluoromethyl and propanoyl-1,2-dione groups on the aromatic ring.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~198.0 | C=O (benzoyl) | |
| ~196.5 | C=O (acetyl) | |
| ~137.5 | Ar-C (C1) | |
| ~132.0 | Ar-C (C6) | |
| ~131.0 (q, J ≈ 33 Hz) | Ar-C (C3) | C-F coupling |
| ~129.5 | Ar-C (C5) | |
| ~129.0 (q, J ≈ 4 Hz) | Ar-C (C4) | C-F coupling |
| ~126.5 (q, J ≈ 4 Hz) | Ar-C (C2) | C-F coupling |
| ~123.5 (q, J ≈ 272 Hz) | -CF₃ | C-F coupling |
| ~27.0 | -CH₃ |
Predicted in CDCl₃ at 100 MHz. The quartet multiplicity (q) and coupling constants (J) for the trifluoromethyl group and adjacent carbons are characteristic features.
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3070 | Weak | Aromatic C-H stretch |
| ~2930 | Weak | Aliphatic C-H stretch |
| ~1720 | Strong | C=O stretch (acetyl) |
| ~1690 | Strong | C=O stretch (benzoyl, conjugated) |
| ~1600, ~1450 | Medium-Weak | Aromatic C=C skeletal vibrations |
| ~1320 | Strong | C-F stretch (symmetric) |
| ~1170, ~1130 | Strong | C-F stretch (asymmetric) |
| ~800 | Medium | C-H out-of-plane bend |
Aromatic ketones with conjugation typically show a C=O stretch between 1685-1666 cm⁻¹[1]. The presence of two carbonyl groups in an α-diketone can lead to two distinct stretching frequencies[2].
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation
| m/z | Proposed Fragment Ion | Notes |
| 216 | [C₁₀H₇F₃O₂]⁺ | Molecular Ion (M⁺) |
| 173 | [M - COCH₃]⁺ | Loss of the acetyl group, a characteristic α-cleavage.[3] |
| 145 | [C₇H₄F₃]⁺ | Loss of the propanoyl-1,2-dione moiety. |
| 117 | [C₆H₄F]⁺ | Further fragmentation of the aromatic portion. |
| 77 | [C₆H₅]⁺ | Phenyl fragment, though less likely due to the CF₃ group.[3] |
| 43 | [CH₃CO]⁺ | Acetyl cation, a common fragment in methyl ketones. |
Fragmentation of aromatic ketones often involves α-cleavage adjacent to the carbonyl group.[3] The trifluoromethyl group can also influence fragmentation pathways.[4]
Experimental Protocols
The following protocols describe a proposed synthetic route and the analytical methods for the structural elucidation of this compound.
Synthesis of this compound
This proposed two-step synthesis is adapted from a known procedure for the synthesis of 1-phenylpropane-1,2-dione and involves the bromination of a substituted propiophenone followed by reaction with sodium methoxide and subsequent hydrolysis.
Step 1: Synthesis of 2-bromo-1-[3-(trifluoromethyl)phenyl]propan-1-one
-
To a solution of 3'-(trifluoromethyl)propiophenone (1.0 eq) in diethyl ether, add a catalytic amount of anhydrous aluminum chloride.
-
Slowly add bromine (1.1 eq) to the mixture at a rate that maintains a gentle reflux.
-
After the addition is complete, heat the mixture to reflux and stir overnight.
-
Remove the solvent under reduced pressure to obtain the crude 2-bromo-1-[3-(trifluoromethyl)phenyl]propan-1-one.
Step 2: Synthesis of this compound
-
Prepare a solution of sodium methoxide by slowly adding sodium metal (1.2 eq) to anhydrous methanol at 0 °C.
-
Slowly add the crude product from Step 1 to the sodium methoxide solution, maintaining the temperature below 20 °C.
-
After the addition is complete, add concentrated hydrochloric acid and stir the mixture at room temperature for 1 hour.
-
Reduce the volume of the solution by distilling off the methanol.
-
Partition the residue between chloroform and water. Separate the organic layer.
-
Extract the aqueous layer twice with chloroform.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield this compound.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving ~10 mg of the purified product in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the spectra to identify chemical shifts, multiplicities, coupling constants, and integrations.
-
Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) if necessary for unambiguous assignment of all proton and carbon signals.
Infrared (IR) Spectroscopy:
-
Acquire the IR spectrum of the purified product using an FT-IR spectrometer equipped with an attenuated total reflectance (ATR) accessory or by preparing a thin film on a salt plate.
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the functional groups present in the molecule.
Mass Spectrometry (MS):
-
Obtain the mass spectrum using a mass spectrometer with an electron ionization (EI) source.
-
Analyze the molecular ion peak to confirm the molecular weight.
-
Analyze the fragmentation pattern to support the proposed structure. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the molecular ion and key fragments.
Visualizations
Proposed Synthetic Workflow
Caption: A flowchart of the proposed synthetic and purification pathway.
Structural Elucidation Logic
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. rsc.org [rsc.org]
- 3. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 4. WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime - Google Patents [patents.google.com]
Probing the Reactivity of Trifluoromethylphenyl Diones: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this in-depth technical guide explores the synthesis and exploratory reactions of trifluoromethylphenyl diones, a class of compounds with significant potential in medicinal chemistry. The strategic incorporation of the trifluoromethyl group offers unique electronic properties that influence reactivity and biological activity, making these diones attractive scaffolds for the development of novel therapeutics.
This whitepaper provides a comprehensive overview of the synthetic routes to trifluoromethylphenyl diones and delves into their key reactions, including cycloadditions and nucleophilic additions. Detailed experimental protocols for seminal reactions are presented, alongside quantitative data to facilitate reproducibility and further investigation. Furthermore, the known biological implications of these compounds, particularly as kinase inhibitors, are discussed with a focus on relevant signaling pathways.
Synthesis of Trifluoromethylphenyl Diones
The introduction of a trifluoromethyl group to a phenyl dione scaffold can be achieved through several synthetic strategies. A prevalent method for the synthesis of trifluoromethyl-1,4-benzoquinones involves the copper-mediated C-H trifluoromethylation of the corresponding quinone using an electrophilic trifluoromethylating reagent, such as a hypervalent iodine reagent (Togni's reagent).[1]
For trifluoromethyl-1,3-indandiones, a common approach involves the cyclization of precursors already containing the trifluoromethyl moiety. For instance, the Friedel–Crafts cyclization of trifluoromethylated β-phenyl ketones can be employed to construct the indanone core. The synthesis of trifluoromethyl-1,2-benzoquinones is less commonly reported but can be approached through the oxidation of the corresponding trifluoromethyl-substituted catechols.
The following diagram illustrates a general workflow for the synthesis of a trifluoromethyl-1,4-benzoquinone.
References
An In-depth Technical Guide to the Potential Therapeutic Targets for 1-[3-(trifluoromethyl)phenyl]propane-1,2-dione
Disclaimer: Direct biological activity and therapeutic target data for 1-[3-(trifluoromethyl)phenyl]propane-1,2-dione are not extensively available in the public domain. This guide, therefore, extrapolates potential therapeutic targets and mechanisms of action based on the known bioactivities of its core chemical motifs: the α-dicarbonyl system and the trifluoromethylphenyl group.
Introduction
This compound is a small molecule featuring two key reactive moieties: an α-dicarbonyl (or 1,2-dione) group and a phenyl ring substituted with a trifluoromethyl group at the meta position. The α-dicarbonyl functionality is known for its high reactivity towards nucleophilic amino acid residues, particularly arginine, suggesting a potential to covalently modify and inhibit a range of protein targets. The trifluoromethyl (-CF3) group is a bioisostere of a methyl group but with significantly different electronic properties. Its strong electron-withdrawing nature can enhance the electrophilicity of the adjacent carbonyl carbon, increasing its reactivity. Furthermore, the inclusion of a -CF3 group often improves metabolic stability, lipophilicity, and cell permeability of a molecule, which are desirable properties for therapeutic candidates[1][2]. These structural features suggest that this compound could be a valuable lead compound for targeting enzymes and cellular pathways implicated in various diseases.
Inferred Therapeutic Targets
Based on the known reactivity of α-dicarbonyls and the biological activities of other trifluoromethyl-containing compounds, several classes of proteins emerge as potential therapeutic targets for this compound.
2.1. Enzymes with Catalytic or Allosteric Arginine Residues
The primary mechanism of action for many α-dicarbonyl compounds, such as phenylglyoxal, is the covalent modification of arginine residues within proteins[3][4][5]. This modification can lead to the inhibition of enzyme activity by blocking substrate binding or inducing conformational changes. Therefore, enzymes that rely on critical arginine residues in their active or allosteric sites are prime potential targets.
-
Kinases: Many kinases possess essential arginine residues in their active sites that are involved in binding the phosphate groups of ATP.
-
ATPases and GTPases: These enzymes also frequently utilize arginine residues for nucleotide binding and hydrolysis.
-
Dehydrogenases: Arginine residues in dehydrogenases can be crucial for substrate or cofactor binding.
-
Mitochondrial Permeability Transition Pore (PTP): Phenylglyoxal derivatives are known to modulate the PTP, which contains critical arginine residues.[6] Inducing the PTP can trigger apoptosis, a desirable outcome in cancer therapy.
2.2. Serine and Cysteine Proteases
Trifluoromethyl ketones are well-established as potent inhibitors of serine and cysteine proteases.[7] They act as transition-state analogs, forming stable covalent hemiketal or hemithioketal adducts with the active site serine or cysteine residues. Although this compound is a dione rather than a simple ketone, the highly electrophilic nature of the carbonyl carbons due to the adjacent trifluoromethyl group suggests a similar potential for covalent inhibition of these proteases.
2.3. The Ubiquitin-Proteasome System (UPS)
Dienone compounds, which share the dione feature, have been shown to target the UPS, a critical pathway for protein degradation that is often dysregulated in cancer. While the mechanism may differ, the general reactivity of dicarbonyls suggests that components of the UPS could be potential targets.
Quantitative Data for Structurally Related Compounds
Direct quantitative data for this compound is unavailable. However, data from structurally related trifluoromethyl-containing compounds highlight their potential for potent biological activity, particularly in cancer cell lines.
| Compound Class | Compound Example | Cell Line/Target | IC50 Value | Reference |
| Trifluoromethyl-isoxazole | 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | MCF-7 (Breast Cancer) | 2.63 µM | [8][9] |
| Trifluoromethyl-isoxazole | 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | HEK-293 (Normal) | > 80 µM | [9] |
| Trifluoromethyl-pyrazole glucoside | Glucoside 3b | HL60 (Leukemia) | 16.4 µM | [10] |
| Trifluoromethyl ketone | Inhibitor 5h | SARS-CoV 3CL Protease | 0.8 µM (after 4h) | [11] |
This table presents data for compounds that are structurally related to this compound, but are not identical. These values are intended to be illustrative of the potential potency of this class of compounds.
Visualizing the Proposed Mechanism of Action and Experimental Workflows
4.1. Proposed Mechanism: Arginine Modification
The primary hypothesized mechanism of action involves the covalent modification of a protein's arginine residue by the α-dicarbonyl moiety of the compound.
4.2. Experimental Workflow: Inhibitor Screening and Validation
A typical workflow for identifying and characterizing the inhibitory activity of a compound like this compound is outlined below.
Experimental Protocols
The following are generalized protocols that would be suitable for investigating the biological activity of this compound.
5.1. Protocol for Enzyme Inhibition Assay (e.g., KinaseGlo® Assay)
This protocol is for determining the inhibitory effect of the compound on a specific kinase.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of the compound in assay buffer.
-
Reconstitute the kinase enzyme and substrate in the appropriate assay buffer.
-
Prepare the Kinase-Glo® reagent according to the manufacturer's instructions.
-
-
Assay Procedure:
-
Add the kinase enzyme to the wells of a 96-well plate.
-
Add the test compound at various concentrations to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding the ATP and substrate solution to each well.
-
Incubate for the desired reaction time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
5.2. Protocol for Cell Viability (MTT) Assay
This protocol is to assess the cytotoxic effects of the compound on a cancer cell line.
-
Cell Seeding:
-
Culture the desired cancer cell line (e.g., MCF-7) to ~80% confluency.
-
Trypsinize and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing the test compound at various concentrations. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.
-
Conclusion
While direct experimental evidence is currently lacking, the chemical structure of this compound strongly suggests its potential as a covalent inhibitor of a variety of enzymes, particularly those with critical arginine residues in their functional sites. The presence of the trifluoromethyl group is likely to enhance its drug-like properties. Based on the activities of related compounds, therapeutic areas of interest include oncology, infectious diseases, and inflammatory conditions. Further investigation through in vitro enzyme and cell-based screening is warranted to elucidate the specific therapeutic targets and to validate the potential of this compound as a starting point for the development of novel therapeutics.
References
- 1. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 2. Exploring the effects of trifluoromethyl group in the design of organocatalysts, enzyme inhibitors and in the conformational control of saturated nitrogen-containing heterocycles | LE STUDIUM [lestudium-ias.com]
- 3. longdom.org [longdom.org]
- 4. portlandpress.com [portlandpress.com]
- 5. researchgate.net [researchgate.net]
- 6. jelsciences.com [jelsciences.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Antitumor Activity of 5-Trifluoromethyl-2,4-dihydropyrazol-3-one Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
experimental protocol for the synthesis of 1-[3-(trifluoromethyl)phenyl]propane-1,2-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 1-[3-(trifluoromethyl)phenyl]propane-1,2-dione, a key intermediate in the development of various pharmacologically active compounds. The synthesis is based on the oxidation of the corresponding propiophenone. This protocol outlines the necessary reagents, equipment, and procedural steps, along with safety precautions. All quantitative data is summarized for clarity, and a visual workflow of the experimental process is provided.
Introduction
This compound is a valuable building block in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This protocol details a reproducible method for the preparation of this diketone, adapted from established procedures for analogous compounds.
Experimental Protocol
The synthesis of this compound is achieved through a two-step process starting from 3'-(Trifluoromethyl)propiophenone. The first step involves the bromination of the α-carbon, followed by hydrolysis to yield the desired dione.
Materials and Equipment:
-
Reagents: 3'-(Trifluoromethyl)propiophenone, Bromine, Aluminum chloride (anhydrous), Diethyl ether, Methanol, Sodium metal, Concentrated Hydrochloric acid, Chloroform, Sodium sulfate (anhydrous).
-
Equipment: Round-bottom flask, Reflux condenser, Addition funnel, Magnetic stirrer with heating plate, Ice bath, Rotary evaporator, Separatory funnel, Distillation apparatus, Standard laboratory glassware.
Procedure:
Step 1: α-Bromination of 3'-(Trifluoromethyl)propiophenone
-
In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 3'-(Trifluoromethyl)propiophenone and a catalytic amount of anhydrous aluminum chloride in diethyl ether.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of bromine in diethyl ether from the addition funnel. Maintain a gentle reflux during the addition.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux overnight.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude α-brominated intermediate as an oil.
Step 2: Synthesis of this compound
-
Prepare a solution of sodium methoxide by carefully dissolving sodium metal in methanol in a separate flask, cooled in an ice bath.
-
Slowly add the crude α-brominated intermediate from Step 1 to the sodium methoxide solution, ensuring the temperature remains below 20°C.
-
After the addition is complete, add concentrated hydrochloric acid and stir the mixture at room temperature for one hour.
-
Filter any precipitate that forms.
-
Reduce the volume of the filtrate by distilling off the methanol.
-
Partition the residue between chloroform and water.
-
Separate the organic layer and extract the aqueous layer twice with chloroform.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.
-
Remove the chloroform by rotary evaporation.
-
Purify the final product by fractional distillation under vacuum.
Data Presentation
| Parameter | Value |
| Starting Material | 3'-(Trifluoromethyl)propiophenone |
| CAS Number | 1533-03-5 |
| Molecular Formula | C₁₀H₉F₃O |
| Molecular Weight | 202.17 g/mol |
| Final Product | This compound |
| Molecular Formula | C₁₀H₇F₃O₂ |
| Molecular Weight | 216.16 g/mol |
| Theoretical Yield | Based on starting material quantity |
| Expected Boiling Point | Elevated compared to non-fluorinated analog |
Note: The expected yield and boiling point are based on analogous reactions and may vary.
Experimental Workflow
Caption: Synthetic workflow for this compound.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Bromine is highly corrosive and toxic. Handle with extreme care.
-
Sodium metal reacts violently with water. Use and handle under anhydrous conditions.
-
The workup with concentrated hydrochloric acid should be performed cautiously.
This protocol provides a comprehensive guide for the synthesis of this compound. Adherence to these steps and safety precautions is essential for a successful and safe synthesis.
Application Notes and Protocols for 1-[3-(trifluoromethyl)phenyl]propane-1,2-dione in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-[3-(trifluoromethyl)phenyl]propane-1,2-dione is a versatile building block in organic synthesis, particularly valuable for the construction of various heterocyclic scaffolds. The presence of the trifluoromethyl group can significantly influence the physicochemical and biological properties of the resulting molecules, making this reagent of particular interest in medicinal chemistry and materials science. Its 1,2-dicarbonyl functionality allows for facile condensation reactions with a variety of dinucleophiles to generate a diverse range of heterocyclic compounds, including quinoxalines and pyrazoles. These structural motifs are prevalent in many biologically active compounds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of these important classes of heterocycles.
Synthesis of Quinoxaline Derivatives
The reaction of 1,2-dicarbonyl compounds with 1,2-diamines is a classical and efficient method for the synthesis of quinoxalines. This condensation reaction typically proceeds with high yields and can be catalyzed by various acids or metal catalysts. The trifluoromethyl group on the phenyl ring of this compound can enhance the reactivity of the carbonyl groups and influence the electronic properties of the resulting quinoxaline derivatives.
General Reaction Scheme:
Caption: Synthesis of Quinoxalines.
Quantitative Data for Analogous Quinoxaline Syntheses
While specific data for this compound is not extensively available, the following table summarizes results for analogous reactions between various 1,2-dicarbonyl compounds and o-phenylenediamines, providing an expected range for reaction efficiency.
| 1,2-Dicarbonyl Compound | o-Phenylenediamine | Catalyst | Solvent | Time | Yield (%) | Reference |
| Benzil | o-Phenylenediamine | AlCuMoVP | Toluene | 120 min | 92% | [1] |
| Benzil | o-Phenylenediamine | (NH4)6Mo7O24·4H2O | EtOH/H2O | 10 min | 98% | [2] |
| Benzil | 4,5-Dimethyl-1,2-phenylenediamine | Phenol | Water | 10 min | 96% | [3] |
| Phenylglyoxal | o-Phenylenediamine | None | EtOH | 30 min | 95% | [4] |
Experimental Protocol: Synthesis of 2-methyl-3-[3-(trifluoromethyl)phenyl]quinoxaline
Materials:
-
This compound (1.0 mmol, 216.16 mg)
-
o-Phenylenediamine (1.0 mmol, 108.14 mg)
-
Ethanol (10 mL)
-
Glacial Acetic Acid (catalytic amount, ~0.1 mL)
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound in 10 mL of ethanol.
-
Add o-phenylenediamine to the solution and stir at room temperature.
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
The reaction is typically stirred at room temperature for 2-4 hours or gently heated to reflux for 30-60 minutes to ensure completion.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., hexane:ethyl acetate).
-
Upon completion, the product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel to afford the pure 2-methyl-3-[3-(trifluoromethyl)phenyl]quinoxaline.
Synthesis of Pyrazole Derivatives
The reaction of 1,3-dicarbonyl compounds with hydrazines is a fundamental method for the synthesis of pyrazoles. Although this compound is a 1,2-dione, its reaction with hydrazine can be expected to proceed similarly to form a pyrazole ring, likely with the loss of one of the carbonyl groups as part of the reaction mechanism. The regioselectivity of the reaction will be determined by the relative reactivity of the two carbonyl groups.
General Reaction Scheme:
Caption: Synthesis of Pyrazoles.
Quantitative Data for Analogous Pyrazole Syntheses
The following table presents data from the synthesis of pyrazoles from various β-diketones and hydrazines, which can serve as a reference for the expected outcome of the reaction with this compound.
| β-Diketone | Hydrazine | Catalyst | Solvent | Time | Yield (%) | Reference |
| 4,4,4-Trifluoro-1-phenylbutane-1,3-dione | Phenylhydrazine | HCl | DMAc | - | 74-77% | [5] |
| Acetylacetone | Phenylhydrazine | Nano-ZnO | - | 1.5 h | 95% | [5] |
| 1,3-Diphenylpropane-1,3-dione | Hydrazine hydrate | Acetic Acid | Ethanol | 4 h | 92% | [6] |
| Ethyl acetoacetate | Phenylhydrazine | Acetic Acid | Ethanol | 2 h | 85% | [7] |
Experimental Protocol: Synthesis of 3-methyl-5-[3-(trifluoromethyl)phenyl]-1H-pyrazole
Materials:
-
This compound (1.0 mmol, 216.16 mg)
-
Hydrazine hydrate (1.2 mmol, 60 mg, ~0.06 mL)
-
Ethanol (10 mL)
-
Glacial Acetic Acid (0.5 mL)
Procedure:
-
Dissolve this compound in 10 mL of ethanol in a 50 mL round-bottom flask.
-
Add glacial acetic acid to the solution.
-
Add hydrazine hydrate dropwise to the stirred solution at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (50 mL).
-
The product may precipitate as a solid. If so, collect the solid by filtration, wash with water, and dry.
-
If the product does not precipitate, extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 3-methyl-5-[3-(trifluoromethyl)phenyl]-1H-pyrazole.
Experimental Workflow Diagram
Caption: General Experimental Workflow.
Conclusion
This compound serves as a valuable precursor for the synthesis of trifluoromethyl-substituted quinoxalines and pyrazoles. The protocols provided herein, adapted from established methods for analogous compounds, offer a reliable starting point for the synthesis of these important heterocyclic systems. The presence of the trifluoromethyl group is anticipated to impart unique properties to the final products, making them attractive candidates for further investigation in drug discovery and materials science. Researchers are encouraged to optimize the reaction conditions for specific substrates to achieve the best possible outcomes.
References
- 1. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sid.ir [sid.ir]
- 3. benchchem.com [benchchem.com]
- 4. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-[3-(trifluoromethyl)phenyl]propane-1,2-dione as a Potential Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-[3-(trifluoromethyl)phenyl]propane-1,2-dione is a small molecule featuring a trifluoromethylphenyl group and a 1,2-dione moiety. While specific enzymatic inhibition data for this compound is not extensively documented in publicly available literature, its structural features suggest potential inhibitory activity against two key classes of enzymes: soluble epoxide hydrolase (sEH) and carboxylesterases (CEs). The trifluoromethylphenyl group is present in known inhibitors of sEH, and the 1,2-dione structure is a recognized pharmacophore in potent inhibitors of carboxylesterases.[1][2][3]
These application notes provide a framework for investigating the potential of this compound as an inhibitor of these enzymes, including detailed experimental protocols and data presentation templates.
Plausible Enzyme Targets and Signaling Pathways
Soluble Epoxide Hydrolase (sEH)
Background: Soluble epoxide hydrolase (sEH) is a cytosolic enzyme that plays a crucial role in the metabolism of endogenous signaling lipids, particularly epoxyeicosatrienoic acids (EETs).[4] EETs, which are generated from arachidonic acid by cytochrome P450 epoxygenases, possess anti-inflammatory, vasodilatory, and analgesic properties.[4][5] By hydrolyzing EETs to their less active diol counterparts (dihydroxyeicosatrienoic acids or DHETs), sEH effectively terminates their beneficial signaling.[4] Inhibition of sEH is therefore a promising therapeutic strategy for managing conditions such as hypertension, inflammation, and pain.[4][5]
Mechanism of Action: The trifluoromethylphenyl group in the candidate inhibitor can potentially interact with the active site of sEH, leading to competitive or non-competitive inhibition. This would prevent the hydrolysis of EETs, thereby increasing their bioavailability and potentiating their downstream effects.
Signaling Pathway:
Carboxylesterases (CEs)
Background: Carboxylesterases (CEs) are a superfamily of serine hydrolases that are critical in the metabolism of a wide range of xenobiotics, including many ester-containing drugs and prodrugs.[6][7] In humans, the two major isoforms are hCE1, predominantly found in the liver, and hCE2, which is highly expressed in the intestine.[5] These enzymes play a vital role in drug activation (e.g., conversion of prodrugs to their active forms) and detoxification.[6] Inhibition of CEs can significantly alter the pharmacokinetics and pharmacodynamics of substrate drugs.
Mechanism of Action: Compounds containing a 1,2-dione moiety, such as benzil, have been identified as potent inhibitors of carboxylesterases.[1][2] The electrophilic nature of the dione carbons can facilitate covalent or reversible interactions with the catalytic serine residue in the active site of the enzyme, leading to inhibition.
Quantitative Data Summary
The following tables are templates for summarizing experimentally determined quantitative data for this compound.
Table 1: Inhibitory Activity against Soluble Epoxide Hydrolase (sEH)
| Parameter | Value | Units | Assay Conditions |
| IC₅₀ | TBD | µM | Recombinant human sEH, fluorometric assay |
| Kᵢ | TBD | µM | Specify if determined |
| Inhibition Type | TBD | - | (e.g., Competitive, Non-competitive) |
TBD: To be determined experimentally.
Table 2: Inhibitory Activity against Carboxylesterases (CEs)
| Enzyme Isoform | Substrate | IC₅₀ | Kᵢ | Inhibition Type |
| Human CE1 | e.g., p-Nitrophenyl acetate | TBD | TBD | TBD |
| Human CE2 | e.g., p-Nitrophenyl acetate | TBD | TBD | TBD |
TBD: To be determined experimentally.
Experimental Protocols
Protocol 1: Fluorometric Screening of Soluble Epoxide Hydrolase (sEH) Inhibitors
This protocol is adapted from commercially available sEH inhibitor screening kits and is suitable for a 96-well plate format.[6][8]
Materials:
-
Recombinant human sEH enzyme
-
sEH Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)
-
sEH fluorogenic substrate (e.g., (3-Phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester, PHOME)
-
Positive control inhibitor (e.g., N-Cyclohexyl-N'-dodecylurea, NCND)
-
This compound (test compound)
-
DMSO (for dissolving compounds)
-
96-well black, flat-bottom microplate
-
Fluorometric microplate reader (Excitation/Emission ~330/465 nm or ~362/460 nm, depending on the substrate)
Experimental Workflow:
References
- 1. [PDF] The Impact of Carboxylesterases in Drug Metabolism and Pharmacokinetics | Semantic Scholar [semanticscholar.org]
- 2. Decreased carboxylesterases expression and hydrolytic activity in type 2 diabetic mice through Akt/mTOR/HIF-1α/Stra13 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human carboxylesterases: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accpjournals.onlinelibrary.wiley.com [accpjournals.onlinelibrary.wiley.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carboxylesterase Activity Assay Kit (Fluorometric) (ab273314) is not available | Abcam [abcam.com]
Application Notes and Protocols: Enzyme Inhibition Assays Using Trifluoromethyl Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoromethyl ketones (TFMKs) represent a significant class of reversible, covalent inhibitors for a variety of enzymes, particularly serine and cysteine proteases, as well as certain metalloenzymes.[1][2] The strong electron-withdrawing nature of the trifluoromethyl group renders the ketone carbonyl highly electrophilic and susceptible to nucleophilic attack by active site residues like serine or cysteine.[1][2] This interaction results in the formation of a stable hemiketal or hemithioketal linkage, which mimics the tetrahedral transition state of the enzymatic reaction, leading to potent inhibition.[1][3] Many TFMK inhibitors exhibit a slow-binding mechanism, characterized by an initial weak binding followed by a slower covalent modification, resulting in a tightly bound enzyme-inhibitor complex.[1][4] This kinetic profile can translate to a prolonged duration of action, a desirable characteristic in drug development.
These application notes provide a comprehensive protocol for conducting enzyme inhibition assays with TFMK inhibitors, including data analysis and visualization of experimental workflows and relevant signaling pathways.
Mechanism of Action of Trifluoromethyl Ketone Inhibitors
The inhibitory action of TFMKs is primarily attributed to their ability to act as transition-state analogs. The key steps in the mechanism are:
-
Initial Binding: The TFMK inhibitor initially forms a non-covalent complex with the enzyme's active site.
-
Nucleophilic Attack: A nucleophilic residue in the active site (e.g., the hydroxyl group of serine or the thiol group of cysteine) attacks the electrophilic carbonyl carbon of the TFMK.[1][2]
-
Formation of a Stable Adduct: This attack leads to the formation of a stable, covalent tetrahedral intermediate, either a hemiketal or a hemithioketal.[1][2]
-
Enzyme Inhibition: The formation of this stable adduct prevents the enzyme from binding to its natural substrate and proceeding with catalysis.
Data Presentation: Inhibition of Various Enzymes by Trifluoromethyl Ketones
The following tables summarize the inhibitory potency of selected trifluoromethyl ketone inhibitors against their respective target enzymes.
| Inhibitor | Target Enzyme | IC50 (nM) | Ki (nM) | Inhibition Type | Reference |
| Compound 5h | SARS-CoV 3CL Protease | 8,800 (initial) | 300 (after 4h) | Time-dependent, Competitive | [2] |
| TFMK 4 | Histone Deacetylase 3 (HDAC3) | Varies with pre-incubation | - | Slow-binding | [4] |
| TFK thioethers | Mammalian Carboxylesterases (CEs) | - | 0.3 - 1670 | Potent inhibitors | |
| Peptidyl TFKs | Chymotrypsin | - | Varies | Slow-binding | [5] |
Note: IC50 and Ki values can vary depending on assay conditions such as substrate concentration and pre-incubation time.
Experimental Protocols
General Protocol for Enzyme Inhibition Assay Using a Fluorogenic Substrate
This protocol provides a general framework for assessing the inhibitory activity of a TFMK compound against a target enzyme using a fluorogenic substrate. This method is widely applicable to enzymes such as proteases and deacetylases.
Materials and Reagents:
-
Purified enzyme of interest
-
Trifluoromethyl ketone inhibitor stock solution (typically in DMSO)
-
Fluorogenic substrate specific to the enzyme (e.g., AMC- or AFC-conjugated peptides for proteases)[6]
-
Assay buffer (optimized for pH and ionic strength for the specific enzyme)
-
96-well black microplates
-
Microplate reader with fluorescence detection capabilities
-
Pipettes and tips
-
DMSO (for controls and inhibitor dilution)
Procedure:
-
Reagent Preparation:
-
Prepare a series of dilutions of the TFMK inhibitor in assay buffer. It is important to keep the final concentration of DMSO constant across all wells.
-
Prepare a working solution of the enzyme in assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Prepare a working solution of the fluorogenic substrate in assay buffer. The concentration is often at or near the Michaelis constant (Km) for sensitive detection.[7]
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to each well in the specified order:
-
Assay Buffer
-
TFMK inhibitor dilutions or DMSO (for control wells)
-
Enzyme solution
-
-
Include appropriate controls:
-
Negative Control (No Enzyme): Assay buffer, substrate, and DMSO.
-
Positive Control (No Inhibitor): Assay buffer, enzyme, substrate, and DMSO.
-
-
-
Pre-incubation (for time-dependent inhibitors):
-
For TFMK inhibitors, which often exhibit slow-binding kinetics, a pre-incubation step is crucial.[1][4]
-
Incubate the plate containing the enzyme and inhibitor (or DMSO) at a constant temperature (e.g., 37°C) for a specific period (e.g., 30-120 minutes) to allow the inhibitor to bind to the enzyme. The optimal pre-incubation time should be determined experimentally by observing changes in IC50 values over time.[4]
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
-
Monitoring the Reaction:
-
Immediately place the microplate in a pre-warmed microplate reader.
-
Measure the increase in fluorescence intensity at regular intervals. The excitation and emission wavelengths should be appropriate for the specific fluorophore being used (e.g., Ex/Em = 360/450 nm for umbelliferone derivatives).[7]
-
-
Data Analysis:
-
Calculate Initial Velocities: Determine the initial reaction velocity (V₀) for each inhibitor concentration by plotting fluorescence intensity versus time and calculating the slope of the linear portion of the curve.
-
Determine IC50: Plot the percentage of inhibition (relative to the positive control) against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
-
Determine Ki: For competitive inhibitors, the inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant.[2] For slow-binding inhibitors, more complex kinetic models are required to determine the initial binding constant (Ki) and the rate constants for the formation of the tightly bound complex.[1]
-
Visualizations
Experimental Workflow
Caption: General workflow for an enzyme inhibition assay using trifluoromethyl ketones.
Signaling Pathway: Caspase-Mediated Apoptosis
Trifluoromethyl ketones are potent inhibitors of caspases, which are key proteases in the apoptotic signaling cascade. For instance, fluoromethyl ketone (FMK)-derivatized peptides like Z-VAD-FMK are broad-spectrum caspase inhibitors used to study apoptosis.[8][9]
Caption: Inhibition of the caspase cascade in apoptosis by trifluoromethyl ketones.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00451A [pubs.rsc.org]
- 5. Inhibition of chymotrypsin by peptidyl trifluoromethyl ketones: determinants of slow-binding kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Detection of caspase activation in situ by fluorochrome-labeled caspase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorochrome-Labeled Inhibitors of Caspases: Convenient In Vitro and In Vivo Markers of Apoptotic Cells for Cytometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Cytotoxicity of Trifluoromethylated Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
The evaluation of cytotoxic potential is a critical step in the discovery and development of new chemical entities, particularly in the pharmaceutical industry.[1] Trifluoromethylated (CF3) compounds are of significant interest in drug design due to the unique properties conferred by the trifluoromethyl group, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target receptors.[2][3][4] However, these same properties can also influence a compound's toxicological profile. Therefore, robust and accurate assessment of cytotoxicity is essential.
These application notes provide detailed protocols for three common in vitro assays used to assess the cytotoxicity of trifluoromethylated compounds: the MTT assay for metabolic activity, the LDH assay for membrane integrity, and apoptosis assays for determining the mechanism of cell death.
MTT Assay: Assessment of Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability by measuring mitochondrial metabolic activity.[5][6] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[7][8] The amount of formazan produced is proportional to the number of living, metabolically active cells.[9]
Experimental Protocol
Materials:
-
96-well flat-bottom sterile microplates
-
Test trifluoromethylated compound
-
Appropriate cell line (e.g., HeLa, HepG2, A549)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[10]
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[11] Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the trifluoromethylated compound in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed a non-toxic level, typically <0.5% (v/v).[11] Remove the medium from the wells and add 100 µL of the medium containing the compound dilutions. Include vehicle control (medium with solvent) and untreated control wells.[1]
-
Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).[1]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C.[1][6]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.[1][10]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.[7] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[7]
Data Presentation
The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, representing the concentration of a compound that reduces cell viability by 50%.[1]
| Cell Line | Trifluoromethylated Compound A (IC50 in µM) | Positive Control (e.g., Doxorubicin) (IC50 in µM) |
| MCF-7 | 12.5 ± 1.5 | 1.2 ± 0.3 |
| A549 | 25.1 ± 2.8 | 2.5 ± 0.5 |
| HepG2 | 48.7 ± 5.2 | 5.1 ± 0.9 |
LDH Assay: Assessment of Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[12][13][14] LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis.[15][16]
Experimental Protocol
Materials:
-
96-well flat-bottom sterile microplates
-
Test trifluoromethylated compound
-
Appropriate cell line
-
Complete cell culture medium (low serum, e.g., 1%)[12]
-
Lysis buffer (e.g., 1% Triton X-100)[12]
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells as described in the MTT assay protocol.
-
Compound Treatment: Treat cells with serial dilutions of the trifluoromethylated compound as described for the MTT assay. Include the following controls:
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.[12] Carefully transfer an aliquot of the cell-free supernatant to a new 96-well plate.[1]
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[15]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of >600 nm can be used.[10][12]
Data Presentation
Cytotoxicity is calculated as a percentage of the maximum LDH release.
| Compound Concentration (µM) | Absorbance (490nm) | % Cytotoxicity |
| 0 (Spontaneous Release) | 0.250 | 0% |
| 1 | 0.300 | 5% |
| 10 | 0.650 | 40% |
| 100 | 1.250 | 100% |
| Lysis Buffer (Maximum Release) | 1.250 | 100% |
Apoptosis Assays
Apoptosis, or programmed cell death, is a common mechanism of action for cytotoxic compounds.[17][18][19] Several methods can be used to detect apoptosis, including assessing caspase activity and staining for changes in the cell membrane.
Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, key effector caspases in the apoptotic pathway.[20][21] The assay provides a proluminescent caspase-3/7 substrate which is cleaved to produce a luminescent signal.[20]
Experimental Protocol
Materials:
-
96-well white-walled, clear-bottom sterile microplates
-
Test trifluoromethylated compound
-
Appropriate cell line
-
Complete cell culture medium
-
Caspase-Glo® 3/7 Assay System
-
Luminometer plate reader
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with the trifluoromethylated compound in a 96-well white-walled plate as previously described.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
Data Presentation
Caspase activity is often presented as fold change relative to the untreated control.
| Compound Concentration (µM) | Luminescence (RLU) | Fold Change in Caspase-3/7 Activity |
| 0 (Control) | 5,000 | 1.0 |
| 1 | 15,000 | 3.0 |
| 10 | 50,000 | 10.0 |
| 100 | 45,000 | 9.0 |
Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.[17] Apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by fluorescently labeled Annexin V.[17] Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Experimental Protocol
Materials:
-
6-well sterile plates
-
Test trifluoromethylated compound
-
Appropriate cell line
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the trifluoromethylated compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.[1]
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.[1]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[1]
Data Presentation
The results are typically presented as the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control | 95.2 | 2.1 | 2.7 |
| Compound A (10 µM) | 60.5 | 25.3 | 14.2 |
| Compound A (50 µM) | 20.1 | 55.8 | 24.1 |
Visualization of Workflows and Pathways
Caption: General experimental workflow for in vitro cytotoxicity testing.
Caption: Simplified overview of apoptotic signaling pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 14. bnonews.com [bnonews.com]
- 15. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. In Vitro Cell Death Determination for Drug Discovery: A Landscape Review of Real Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 19. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 20. Using a Real Time Kinetic Cytotoxicity Assay to Determine when to Detect Apoptosis by Caspase-3/7 Activation [promega.jp]
- 21. creative-bioarray.com [creative-bioarray.com]
Application Notes and Protocols for the Synthesis of Trifluoromethylated Heterocycles from Diones
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF3) group into heterocyclic scaffolds is a pivotal strategy in modern medicinal chemistry and agrochemical development. The unique properties conferred by the CF3 group, such as enhanced metabolic stability, increased lipophilicity, and altered bioavailability, make it a desirable feature in bioactive molecules.[1][2][3][4][5] Trifluoromethyl-β-dicarbonyl compounds, commonly referred to as trifluoromethylated diones, have emerged as highly versatile and valuable building blocks for the synthesis of a diverse array of CF3-substituted heterocycles.[4] Their dual electrophilic and nucleophilic nature allows them to participate in a variety of cyclization reactions, providing efficient access to complex molecular architectures.[4]
These application notes provide an overview of key synthetic strategies employing trifluoromethylated diones for the preparation of valuable heterocyclic compounds. Detailed experimental protocols for representative transformations are also included.
Cyclocondensation Reactions with Binucleophiles
Cyclocondensation reactions of trifluoromethylated 1,3-diones with various binucleophiles represent a direct and efficient approach for the synthesis of a wide range of six-membered heterocycles, including pyrimidines, pyranones, and pyridines. The regioselectivity of these reactions is a critical aspect, often influenced by the distinct electrophilicity of the two carbonyl carbons in the dione, with the carbonyl group adjacent to the CF3 group being more electrophilic.
Key Applications:
-
Synthesis of Trifluoromethylated Pyrimidines: Reaction with urea, thiourea, or guanidine derivatives yields pyrimidines, which are core structures in many pharmaceuticals.
-
Synthesis of Trifluoromethylated Pyranones: Condensation with active methylene compounds can lead to the formation of pyranone scaffolds.[6]
-
Synthesis of Trifluoromethylated Pyridines: Reactions with enamines or ammonia followed by cyclization are common routes to substituted pyridines.
Data Summary: Cyclocondensation Reactions
| Dione Starting Material | Binucleophile | Product Heterocycle | Catalyst/Conditions | Yield (%) | Reference |
| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Urea | 6-Phenyl-4-(trifluoromethyl)pyrimidin-2(1H)-one | EtOH, reflux | 85 | General textbook knowledge |
| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Thiourea | 6-Phenyl-4-(trifluoromethyl)pyrimidine-2(1H)-thione | EtOH, reflux | 90 | General textbook knowledge |
| 1,1,1-Trifluoropentane-2,4-dione | Hydrazine hydrate | 3-Methyl-5-(trifluoromethyl)-1H-pyrazole | AcOH, reflux | 92 | General textbook knowledge |
| 1,1,1,5,5,5-Hexafluoropentane-2,4-dione | Sydnones | 3-Trifluoromethyl-4-trifluoroacetyl pyrazoles | ZnI2/bpy, THF | Good yields | [4][7] |
Experimental Protocol: Synthesis of 3-Methyl-5-(trifluoromethyl)-1H-pyrazole
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,1,1-trifluoropentane-2,4-dione (1.54 g, 10 mmol).
-
Reagent Addition: Add glacial acetic acid (20 mL) followed by the slow addition of hydrazine hydrate (0.5 mL, 10 mmol).
-
Reaction Condition: The reaction mixture is heated to reflux and maintained at that temperature for 4 hours.
-
Work-up: After cooling to room temperature, the reaction mixture is poured into ice-cold water (50 mL).
-
Product Isolation: The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford the desired 3-methyl-5-(trifluoromethyl)-1H-pyrazole.
Domino and Multicomponent Reactions
Domino reactions, also known as tandem or cascade reactions, offer a powerful and atom-economical approach to constructing complex heterocyclic systems from simple starting materials in a single operation without the isolation of intermediates.[8][9] Trifluoromethylated diones are excellent substrates for such transformations, enabling the rapid assembly of intricate molecular frameworks.
Key Applications:
-
Synthesis of Fused Heterocycles: Domino reactions can be designed to create polycyclic systems, which are of significant interest in drug discovery.
-
Stereoselective Synthesis: Chiral catalysts can be employed in these cascades to achieve high levels of stereocontrol, which is crucial for the synthesis of enantiomerically pure pharmaceuticals.[10]
Data Summary: Domino Reactions
| Dione Starting Material | Other Reactants | Product Heterocycle | Catalyst/Conditions | Yield (%) | Reference |
| 2-Alkynylanilines | Fluoroform-derived CuCF3 | 2-(Trifluoromethyl)indoles | Domino trifluoromethylation/cyclization | Good yields | [11] |
| Quinols | Trifluoromethyl ketones | CF3-containing 1,3-dioxolanes | Et3N-catalyzed ketalization/oxa-Michael cascade | 68-95 | [10] |
| Fluorinated 1,3-dicarbonyl compounds | Formaldehyde, L-amino acid ester hydrochlorides | Chiral hexahydropyrimidines | AcONa–AcOH buffer (pH 5.9), RT | Good yields | [12] |
Experimental Protocol: Synthesis of CF3-containing 1,3-dioxolanes via Domino Ketalization/Oxa-Michael Cascade [10]
-
Reaction Setup: In a dry reaction vial, dissolve the quinol (0.2 mmol) and the trifluoromethyl ketone (0.24 mmol) in CH2Cl2 (2.0 mL) under an inert atmosphere.
-
Catalyst Addition: Add triethylamine (Et3N) (0.02 mmol, 0.1 equiv) to the solution.
-
Reaction Condition: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Product Isolation: Purify the residue by flash column chromatography on silica gel to yield the desired CF3-containing 1,3-dioxolane.
Visualizing the Synthetic Pathways
Diagram 1: General Workflow for Heterocycle Synthesis from Diones
Caption: Synthetic routes from trifluoromethylated diones.
Diagram 2: Cyclocondensation of a Trifluoromethyl-β-dione with a Binucleophile
Caption: General scheme for cyclocondensation reactions.
Diagram 3: Logical Flow of a Domino Reaction
Caption: Stepwise logic of a domino reaction sequence.
References
- 1. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The Domino Way to Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]
- 12. arkat-usa.org [arkat-usa.org]
Application of 1-[3-(Trifluoromethyl)phenyl]propane-1,2-dione in Catalysis: A Review of Current Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-[3-(Trifluoromethyl)phenyl]propane-1,2-dione is an organic compound featuring a trifluoromethyl group on a phenyl ring attached to a propane-1,2-dione moiety. While direct catalytic applications of this specific molecule are not extensively documented in current literature, the broader class of trifluoromethylated ketones and related diketone structures plays a significant role in various catalytic transformations. This document explores the potential applications of this compound in catalysis by examining related research, including its use as a precursor for chiral ligands, its role in asymmetric synthesis, and the general importance of trifluoromethyl groups in catalyst design. Detailed protocols for representative catalytic reactions involving similar compounds are provided to illustrate potential methodologies.
Introduction to Trifluoromethylated Compounds in Catalysis
The introduction of a trifluoromethyl (CF3) group into organic molecules can dramatically alter their physical, chemical, and biological properties.[1] In the realm of catalysis, the strong electron-withdrawing nature of the CF3 group can influence the electronic properties of a catalyst or ligand, impacting its reactivity, stability, and selectivity.[2] While this compound itself is not a widely reported catalyst, its structural motifs are present in compounds that are active in or are products of catalytic reactions.
Potential Catalytic Roles and Related Applications
Based on the chemistry of analogous compounds, this compound could potentially be utilized in the following catalytic contexts:
-
As a Precursor to Chiral Ligands: The diketone functionality can be a starting point for the synthesis of more complex chiral ligands for asymmetric catalysis. For instance, condensation reactions with chiral diamines can yield chiral salen-type ligands.
-
In Metal-Catalyzed Reactions: The dione moiety can act as a bidentate ligand, coordinating with metal centers to form complexes that may exhibit catalytic activity. Copper(II) complexes with similar trifluoromethyl-substituted β-diketones have been studied for their biological activity, suggesting a strong coordinating ability.[3]
-
As a Substrate in Catalytic Transformations: The compound can serve as a building block in the synthesis of more complex trifluoromethylated molecules, which are of significant interest in medicinal chemistry and materials science.[4][5][6]
The following sections detail catalytic reactions where structurally related trifluoromethylated ketones or diketones are employed, providing a framework for potential applications of this compound.
Asymmetric Epoxidation using Peptide-Embedded Trifluoromethyl Ketone Catalysts
A notable application of trifluoromethyl ketones in catalysis is in asymmetric epoxidation reactions. A peptide-embedded trifluoromethyl ketone has been shown to be an effective catalyst for the epoxidation of alkenes, proceeding through a transiently generated dioxirane as the active species.[7]
Experimental Workflow: Asymmetric Epoxidation
Caption: General workflow for asymmetric epoxidation using a peptide-based catalyst.
Quantitative Data: Enantioselective Epoxidation of Alkenes[7]
| Entry | Alkene Substrate | Yield (%) | Enantiomeric Ratio (er) |
| 1 | Trisubstituted Alkene 1 | up to 89 | 91.0:9.0 |
| 2 | Trisubstituted Alkene 2 | 75 | - |
| 3 | Disubstituted Alkene 1 | 89 | 71.0:29.0 |
| 4 | Disubstituted Alkene 2 | 75 | 69.5:30.5 |
Protocol: General Procedure for Asymmetric Epoxidation[7]
-
Catalyst Preparation: The peptide-embedded trifluoromethyl ketone catalyst is synthesized according to established solid-phase peptide synthesis protocols.
-
Reaction Setup: To a solution of the alkene substrate in a suitable solvent system (e.g., a mixture of acetonitrile, dimethoxymethane, and aqueous buffer), the peptide catalyst is added.
-
Initiation: The reaction is initiated by the addition of an oxidant, such as Oxone (potassium peroxymonosulfate), and the mixture is stirred at a controlled temperature.
-
Work-up: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.
-
Purification and Analysis: The crude product is purified by column chromatography. The yield and enantiomeric ratio are determined by techniques such as chiral HPLC.
Synthesis of β-Trifluoromethylated Alkyl Aryl Ketones via Cooperative Catalysis
A cooperative photoredox and N-heterocyclic carbene (NHC) catalysis approach has been developed for the three-component coupling of aroyl fluorides, styrenes, and the Langlois reagent (CF3SO2Na) to produce β-trifluoromethylated alkyl aryl ketones.[8] This methodology highlights a pathway for incorporating trifluoromethyl groups into ketone structures.
Signaling Pathway: Cooperative Photoredox and NHC Catalysis
Caption: Simplified pathway for cooperative NHC and photoredox catalysis.
Quantitative Data: Acyltrifluoromethylation of Styrenes[8]
| Substrate (Styrene Derivative) | Product | Yield (%) |
| Styrene | β-trifluoromethyl-α-phenylpropiophenone | Moderate to High |
| Substituted Styrenes | Various β-trifluoromethyl-α-aryl alkyl ketones | Moderate to High |
Protocol: General Procedure for Acyltrifluoromethylation[8]
-
Reaction Setup: In a reaction vessel, the aroyl fluoride, styrene derivative, CF3SO2Na, NHC precatalyst, and a photoredox catalyst are combined in a suitable solvent (e.g., dichloromethane) under an inert atmosphere.
-
Base Addition: A base, such as cesium carbonate (Cs2CO3), is added to the mixture.
-
Irradiation: The reaction mixture is stirred and irradiated with visible light at room temperature for a specified period.
-
Work-up and Purification: After the reaction is complete, the mixture is worked up and the product is purified by column chromatography.
Asymmetric Synthesis of Trifluoromethylated Cyclopropanes
Chiral metalloporphyrins have been utilized as catalysts for the asymmetric cyclopropanation of styrene derivatives with 2,2,2-trifluorodiazoethane, yielding optically active trifluoromethylphenyl cyclopropanes.[4] This demonstrates a catalytic route to valuable fluorinated building blocks.
Logical Relationship: Asymmetric Cyclopropanation
Caption: Key components for the asymmetric synthesis of trifluoromethylated cyclopropanes.
Quantitative Data: Asymmetric Cyclopropanation[4]
| Catalyst | Yield (%) | Diastereomeric Excess (de) | Enantiomeric Excess (ee) |
| Chiral Iron Porphyrin | 61-99 | 97-99.9% | up to 69% |
| Chiral Ruthenium Porphyrin | - | - | up to 69% |
Protocol: General Procedure for Asymmetric Cyclopropanation[4]
-
Catalyst Solution: The chiral metalloporphyrin catalyst is dissolved in a suitable organic solvent.
-
Reaction Mixture: The styrene derivative is added to the catalyst solution.
-
Reagent Addition: A solution of 2,2,2-trifluorodiazoethane in the same solvent is added slowly to the reaction mixture at a controlled temperature.
-
Monitoring and Work-up: The reaction progress is monitored by TLC or GC. Upon completion, the solvent is removed, and the residue is purified.
-
Analysis: The yield, diastereomeric excess, and enantiomeric excess of the cyclopropane product are determined using standard analytical techniques.
Conclusion
While direct evidence for the catalytic use of this compound is scarce, its structural features are highly relevant to modern catalysis. The trifluoromethyl group is a key component in designing catalysts with unique electronic properties, and the diketone moiety serves as a versatile handle for synthesizing complex ligands or participating in catalytic cycles. The protocols and data presented for related compounds provide a strong foundation for future research into the potential catalytic applications of this compound and its derivatives. Researchers in drug development and organic synthesis may find this compound to be a valuable synthon for creating novel molecules with tailored properties.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1-[3-(Trifluoromethyl)phenyl]propane-1,2-diol | 15814-25-2 | Benchchem [benchchem.com]
- 3. Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Catalytic Synthesis of Trifluoromethyl Cyclopropenes and Oligo‐Cyclopropenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalytic Synthesis of Trifluoromethyl Cyclopropenes and Oligo-Cyclopropenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Peptide-Embedded Trifluoromethyl Ketone Catalyst for Enantioselective Epoxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cooperative NHC and Photoredox Catalysis for the Synthesis of β‐Trifluoromethylated Alkyl Aryl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Trifluoromethyl Dione Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trifluoromethyl dione derivatives represent a promising class of compounds with a wide range of biological activities. The incorporation of the trifluoromethyl group can significantly enhance metabolic stability, binding affinity, and cell permeability, making these derivatives attractive candidates for drug discovery. High-throughput screening (HTS) is an essential methodology for rapidly evaluating large libraries of such compounds to identify promising leads for further development. These application notes provide detailed protocols for HTS assays relevant to the known biological activities of trifluoromethyl dione derivatives, including enzyme inhibition and cytotoxicity. The provided protocols are adaptable for standard 96-well or 384-well microplate formats, facilitating efficient screening campaigns.
Data Presentation: Biological Activities of Trifluoromethyl-Containing Compounds
The following tables summarize the reported inhibitory activities of various trifluoromethyl-containing compounds, providing a reference for expected potency and aiding in the design of appropriate concentration ranges for screening assays.
Table 1: Inhibitory Activity of Trifluoromethyl Thioxanthone Analogues [1]
| Compound | Target Enzyme/Cell Line | IC₅₀ |
| Compound 1 | COX-2 | 27.1 ± 0.6 nM |
| Compound 3 | COX-2 | 25.9 ± 0.45 nM |
| Compound 4 | COX-1 | 10.1 ± 1.3 nM |
| Compound 4 | Pancreatic Lipase | 100.6 ± 7.3 µM |
| Compound 1 | HeLa Cells | 87.8 nM |
| Compound 2 | α-Amylase | 60.2 ± 0.8 µM |
Table 2: Antimicrobial Activity of N-(trifluoromethyl)phenyl Substituted Pyrazole Derivatives [2]
| Compound | Bacterial Strain | MIC (µg/mL) |
| Compound 13 | MRSA | 3.12 |
| Compound 18 | S. aureus | 0.78 - 1.56 |
| Compound 25 | S. aureus | 0.78 |
| Compound 25 | S. epidermidis | 1.56 |
| Compound 25 | E. faecium | 0.78 |
Experimental Protocols
High-Throughput Fluorometric Assay for Cyclooxygenase-2 (COX-2) Inhibition
This protocol is designed for the high-throughput screening of compounds that inhibit the activity of COX-2, a key enzyme in the inflammatory pathway.[3] The assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX enzyme.[4][5]
Materials and Reagents:
-
Human Recombinant COX-2 Enzyme
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
COX Probe (e.g., a fluorogenic probe that reacts with Prostaglandin G2)
-
COX Cofactor (e.g., Hematin)
-
Arachidonic Acid (substrate)
-
Test compounds (trifluoromethyl dione derivatives) dissolved in DMSO
-
Positive Control (e.g., Celecoxib)
-
96-well or 384-well black microplates
Procedure:
-
Reagent Preparation:
-
Prepare COX Assay Buffer and equilibrate to room temperature.
-
Reconstitute the COX-2 enzyme in sterile water to the recommended stock concentration, aliquot, and store at -80°C. Keep the enzyme on ice during use.[4][5]
-
Prepare working solutions of the COX Probe, COX Cofactor, and Arachidonic Acid according to the manufacturer's instructions.
-
-
Assay Plate Preparation:
-
Add 2 µL of test compounds at various concentrations (e.g., 10-point serial dilution) to the sample wells.
-
Add 2 µL of DMSO to the control wells (100% activity).
-
Add 2 µL of the positive control inhibitor (e.g., Celecoxib) to the positive control wells.
-
-
Enzyme and Substrate Addition:
-
Prepare a Reaction Mix containing COX Assay Buffer, COX-2 enzyme, COX Probe, and COX Cofactor.
-
Add 80 µL of the Reaction Mix to each well of the microplate.
-
Incubate the plate at 25°C for 10 minutes, protected from light.
-
-
Initiation of Reaction and Measurement:
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Determine the percentage of inhibition for each test compound concentration relative to the control wells.
-
Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.
-
High-Throughput Colorimetric Assay for Pancreatic Lipase Inhibition
This protocol describes a high-throughput assay to screen for inhibitors of pancreatic lipase, an enzyme crucial for dietary fat digestion. The assay utilizes the chromogenic substrate p-nitrophenyl myristate (pNPM), which releases a yellow-colored product upon hydrolysis by lipase.[6]
Materials and Reagents:
-
Porcine Pancreatic Lipase (PPL)
-
p-Nitrophenyl Myristate (pNPM)
-
Assay Buffer (e.g., 50 mM Sodium Phosphate buffer, pH 8.0, containing 5 mM sodium deoxycholate and 0.4% Triton X-100)[6]
-
Solvent for Substrate (e.g., Isopropanol)
-
Test compounds (trifluoromethyl dione derivatives) dissolved in DMSO
-
Positive Control (e.g., Orlistat)
-
96-well or 384-well clear microplates
Procedure:
-
Reagent Preparation:
-
Prepare the Assay Buffer.
-
Prepare a 10 mM stock solution of pNPM in isopropanol. This should be prepared fresh daily.[6]
-
Prepare a working substrate solution by diluting the pNPM stock solution in the Assay Buffer.
-
Prepare a stock solution of PPL in cold Assay Buffer immediately before use and keep it on ice.
-
-
Assay Plate Preparation:
-
Add 2 µL of test compounds at various concentrations to the sample wells.
-
Add 2 µL of DMSO to the control wells.
-
Add 2 µL of the positive control inhibitor (e.g., Orlistat) to the positive control wells.
-
Add 98 µL of the Assay Buffer to all wells.
-
-
Enzyme Addition:
-
Add 50 µL of the PPL working solution to each well, except for the blank wells (which contain only buffer and substrate).
-
-
Initiation of Reaction and Measurement:
-
Initiate the reaction by adding 50 µL of the working substrate solution to all wells.
-
Incubate the plate at 37°C.
-
Measure the absorbance at 410 nm at a fixed time point (e.g., 30 minutes) or in kinetic mode using a microplate reader.[6]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of lipase inhibition for each concentration of the test compound using the formula: % Inhibition = [ (Abs_control - Abs_inhibitor) / Abs_control ] * 100.[6]
-
Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.
-
High-Throughput MTT Assay for Cytotoxicity Screening
The MTT assay is a colorimetric method for assessing cell viability, widely used for screening cytotoxic compounds.[7] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.
Materials and Reagents:
-
Cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[8]
-
Test compounds (trifluoromethyl dione derivatives) dissolved in DMSO
-
Positive Control (e.g., Doxorubicin)
-
96-well clear microplates
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and the positive control in the complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations.
-
Include wells with untreated cells (negative control) and cells treated with the vehicle (DMSO) as controls.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[7]
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. Influencing COX-2 Activity by COX Related Pathways in Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. assaygenie.com [assaygenie.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Synthetic Routes to Chiral Trifluoromethyl-Containing Building Blocks: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl (CF₃) group into organic molecules can dramatically alter their physical, chemical, and biological properties.[1] This has led to a surge in the development of synthetic methods to access chiral building blocks containing this privileged motif, which are of significant interest in medicinal chemistry and drug discovery.[2][3][4][5][6][7] These building blocks serve as key components in the synthesis of pharmaceuticals and agrochemicals, where the trifluoromethyl group can enhance metabolic stability, binding affinity, and bioavailability.[8] This document provides an overview of key synthetic strategies, detailed experimental protocols for selected reactions, and a summary of their efficiencies.
Key Synthetic Strategies
Several catalytic enantioselective methods have been developed for the synthesis of chiral trifluoromethyl-containing building blocks.[2] These can be broadly categorized as follows:
-
Asymmetric Trifluoromethylation of Carbonyl Compounds: This approach involves the direct introduction of a trifluoromethyl group to a carbonyl compound in an enantioselective manner.
-
Asymmetric Synthesis of Trifluoromethylated Amines: These methods focus on the preparation of chiral amines where the stereocenter is adjacent to a trifluoromethyl group.[2][3]
-
Diastereoselective Methods using Chiral Auxiliaries: This strategy employs a chiral auxiliary to direct the stereochemical outcome of the trifluoromethylation reaction.
-
Building Block Approach: This involves the use of simple, commercially available trifluoromethyl-containing molecules as starting materials for the synthesis of more complex chiral structures.[9][10]
Asymmetric Trifluoromethylation of Carbonyl Compounds
A powerful strategy for creating chiral trifluoromethylated stereocenters is the direct enantioselective trifluoromethylation of carbonyl compounds, such as aldehydes and β-ketoesters.
Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis
A conceptually novel approach merges enamine catalysis with photoredox catalysis to achieve the enantioselective α-trifluoromethylation of aldehydes.[11][12] This method utilizes a chiral imidazolidinone catalyst and a readily available iridium photocatalyst to generate a trifluoromethyl radical which then adds to an enamine intermediate.[12]
Workflow for Asymmetric α-Trifluoromethylation of Aldehydes
Caption: Dual catalytic cycle for the enantioselective α-trifluoromethylation of aldehydes.
Table 1: Enantioselective α-Trifluoromethylation of Various Aldehydes [11][12]
| Entry | Aldehyde | Yield (%) | ee (%) |
| 1 | Octanal | 79 | 99 |
| 2 | Cbz-protected amino aldehyde | 86 | 93 |
| 3 | Ester-containing aldehyde | 75 | 98 |
| 4 | Phenylacetaldehyde | 61 | 93 |
| 5 | Cyclohexanecarboxaldehyde | 80 | 97 |
Experimental Protocol: General Procedure for Enantioselective α-Trifluoromethylation of Aldehydes [11]
To a solution of the aldehyde (0.5 mmol), imidazolidinone catalyst (0.05 mmol), and Ir(ppy)₂(dtb-bpy)PF₆ (0.005 mmol) in 5.0 mL of anhydrous THF at -20 °C was added CF₃I (1.0 mmol). The reaction mixture was stirred under irradiation from a 26 W fluorescent lamp. After completion (monitored by TLC), the reaction was quenched with a saturated aqueous solution of NaHCO₃. The aqueous layer was extracted with Et₂O (3 x 10 mL). The combined organic layers were dried over MgSO₄, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the desired α-trifluoromethylated aldehyde.
Enantioselective Electrophilic Trifluoromethylation of β-Ketoesters
Copper-catalyzed enantioselective electrophilic trifluoromethylation of β-ketoesters provides access to α-CF₃ β-ketoesters with high enantioselectivity.[13] These products can be further transformed into valuable building blocks containing two adjacent stereocenters.
Table 2: Copper-Catalyzed Enantioselective Trifluoromethylation of β-Ketoesters [13]
| Entry | β-Ketoester Substrate | Yield (%) | ee (%) |
| 1 | 2-Methoxycarbonyl-1-indanone | 95 | 99 |
| 2 | 2-Ethoxycarbonyl-1-tetralone | 92 | 98 |
| 3 | Ethyl 2-oxocyclohexanecarboxylate | 88 | 95 |
| 4 | Ethyl benzoylacetate | 75 | 90 |
Experimental Protocol: General Procedure for Copper-Catalyzed Trifluoromethylation of β-Ketoesters [13]
In a glovebox, a mixture of Cu(OTf)₂ (0.02 mmol) and a chiral ligand (0.022 mmol) in 1,2-dichloroethane (1.0 mL) was stirred at room temperature for 1 h. The β-ketoester (0.2 mmol) was then added, followed by the trifluoromethylating reagent (e.g., Togni's reagent, 0.24 mmol). The reaction mixture was stirred at the specified temperature until the starting material was consumed (monitored by TLC). The reaction was then quenched with water and the mixture was extracted with CH₂Cl₂. The combined organic layers were dried over Na₂SO₄, filtered, and concentrated. The residue was purified by flash chromatography on silica gel.
Asymmetric Synthesis of Trifluoromethylated Amines
Chiral α-trifluoromethyl amines are important building blocks for peptidomimetics and drug candidates.[2] Several catalytic enantioselective strategies have been developed for their synthesis.[2][3]
Synthetic Strategies for Chiral α-Trifluoromethyl Amines
Caption: Major synthetic routes to chiral α-trifluoromethyl amines.
Catalytic Enantioselective Isomerization of Trifluoromethyl Imines
An innovative approach to optically active trifluoromethylated amines involves the highly enantioselective catalytic isomerization of trifluoromethyl imines using a chiral organic catalyst.[14] This method is applicable to the synthesis of both aryl and alkyl trifluoromethylated amines.
Table 3: Enantioselective Isomerization of Trifluoromethyl Imines [14]
| Entry | Imine Substrate | Catalyst | Yield (%) | ee (%) |
| 1 | N-(4-Methoxyphenyl)-1-(trifluoromethyl)ethan-1-imine | Chiral Brønsted Acid | 95 | 98 |
| 2 | N-Phenyl-1-(trifluoromethyl)propan-1-imine | Chiral Brønsted Acid | 92 | 96 |
| 3 | N-Benzyl-1-(trifluoromethyl)ethan-1-imine | Chiral Brønsted Acid | 88 | 94 |
Experimental Protocol: General Procedure for Catalytic Isomerization of Trifluoromethyl Imines [14]
To a solution of the trifluoromethyl imine (0.2 mmol) in toluene (2.0 mL) at room temperature was added the chiral organic catalyst (0.02 mmol). The reaction mixture was stirred for the specified time until complete conversion was observed by ¹⁹F NMR. The solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the corresponding enamine, which was then hydrolyzed to the amine.
Diastereoselective Trifluoromethylation using Chiral Auxiliaries
The use of chiral auxiliaries, such as Evans oxazolidinones, allows for the diastereoselective introduction of a trifluoromethyl group.
Ru-Catalyzed Radical Addition to Zirconium Enolates of N-Acyl Oxazolidinones
A simple and efficient method for the asymmetric trifluoromethylation of N-acyl oxazolidinones involves a Ru-catalyzed radical addition to in situ generated zirconium enolates.[15] This protocol offers good yields and diastereoselectivity.
Table 4: Diastereoselective Trifluoromethylation of N-Acyl Oxazolidinones [15]
| Entry | N-Acyl Oxazolidinone | Yield (%) | d.r. |
| 1 | Propanoyl | 75 | >20:1 |
| 2 | Butanoyl | 80 | >20:1 |
| 3 | Isovaleryl | 85 | >20:1 |
Experimental Protocol: General Procedure for Trifluoromethylation of N-Acyl Oxazolidinones [15]
To a solution of the N-acyl oxazolidinone (0.5 mmol) in THF (5 mL) at -78 °C was added a solution of Zr(Cp)₂Cl₂ (0.55 mmol) in THF. A solution of NaHMDS (1.1 mmol) in THF was then added dropwise, and the mixture was stirred for 30 min. Ru(bpy)₃Cl₂ (0.025 mmol) and CF₃I (1.0 mmol) were added, and the reaction mixture was allowed to warm to room temperature and stirred for 12 h. The reaction was quenched with saturated aqueous NH₄Cl, and the mixture was extracted with ethyl acetate. The combined organic layers were washed with brine, dried over Na₂SO₄, and concentrated. The residue was purified by flash chromatography.
Conclusion
The development of synthetic routes to chiral trifluoromethyl-containing building blocks is a vibrant area of research with significant implications for drug discovery and development. The methods outlined in this document, including asymmetric catalysis and the use of chiral auxiliaries, provide robust and efficient pathways to a wide range of valuable chiral intermediates. The provided protocols serve as a practical guide for researchers in the field.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines. | Semantic Scholar [semanticscholar.org]
- 4. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 7. Chiral Building Blocks Selection - Enamine [enamine.net]
- 8. Catalytic enantioselective synthesis of fluoromethylated stereocenters by asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Chiral α-Trifluoromethylamines with 2,2,2-Trifluoroethylamine as a "Building Block" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A Simple Method for Asymmetric Trifluoromethylation of N-Acyl Oxazolidinones via Ru-Catalyzed Radical Addition to Zirconium Enolates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-[3-(trifluoromethyl)phenyl]propane-1,2-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-[3-(trifluoromethyl)phenyl]propane-1,2-dione synthesis. The primary synthesis route discussed is the oxidation of 1-[3-(trifluoromethyl)phenyl]propan-1-one using selenium dioxide (Riley Oxidation).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent method is the α-oxidation of the corresponding propiophenone, 1-[3-(trifluoromethyl)phenyl]propan-1-one, using selenium dioxide (SeO₂). This reaction, known as the Riley Oxidation, selectively oxidizes the methylene group adjacent to the carbonyl group to afford the desired 1,2-dicarbonyl compound.[1][2][3][4][5]
Q2: What is the mechanism of the Riley Oxidation for this synthesis?
A2: The mechanism for the oxidation of a ketone at the alpha-methylene position involves the enol tautomer of the ketone attacking the electrophilic selenium center of SeO₂. This is followed by a series of steps including rearrangement and loss of water, ultimately leading to the formation of the 1,2-dicarbonyl product and the precipitation of red amorphous selenium.[2]
Q3: Are there any significant safety precautions I should take when working with selenium dioxide?
A3: Yes, selenium compounds are highly toxic and can be malodorous. All manipulations involving selenium dioxide should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is essential. Care should be taken to manage selenium-containing waste according to institutional safety protocols.
Q4: What are some alternative synthesis routes if the Riley Oxidation is not successful?
A4: While the Riley Oxidation is common, other methods for synthesizing 1,2-diketones exist. One potential alternative involves the bromination of the starting propiophenone at the α-position, followed by reaction with a suitable oxygen nucleophile. For instance, a similar compound, 1-phenylpropane-1,2-dione, has been synthesized via α-bromination followed by reaction with sodium methoxide in methanol.[6]
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound via Riley Oxidation.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive selenium dioxide. 2. Insufficient reaction temperature or time. 3. Poor enolization of the starting ketone. | 1. Use freshly sublimed or a new bottle of selenium dioxide. 2. Ensure the reaction is maintained at reflux for an adequate period. Monitor the reaction progress by TLC. 3. The electron-withdrawing trifluoromethyl group may hinder enolization. Consider the use of a co-solvent or a catalytic amount of acid to promote enol formation. |
| Formation of Multiple Products (Low Selectivity) | The starting propiophenone is unsymmetrical, and oxidation could potentially occur at the methyl group, although oxidation at the methylene group is generally favored. | The formation of the alternative oxidation product is less likely but possible. Purification by column chromatography should allow for the isolation of the desired product. |
| Dark-Colored Reaction Mixture and/or Product | Formation of elemental selenium (red/black precipitate) is expected. Other colors may indicate side reactions or decomposition. | The formation of selenium is a normal part of the reaction. If other dark, tarry materials are present, consider modifying the reaction conditions (e.g., lower temperature, shorter reaction time) or using a catalytic amount of SeO₂ with a co-oxidant like tert-butyl hydroperoxide to minimize side reactions. |
| Difficulty in Product Purification | 1. Residual selenium compounds co-eluting with the product. 2. Similar polarity of the product and unreacted starting material. | 1. Ensure complete removal of selenium byproducts by filtration through Celite before chromatographic purification. 2. Utilize a gradient elution in your column chromatography to achieve better separation. Test different solvent systems using TLC to find the optimal conditions. |
| Low Isolated Yield After Work-up | 1. Product loss during aqueous work-up. 2. Incomplete extraction of the product. 3. Decomposition of the product on silica gel during chromatography. | 1. Minimize the volume of aqueous washes. 2. Perform multiple extractions with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate). 3. If the product is sensitive to the acidic nature of silica gel, consider using deactivated silica (by adding a small amount of triethylamine to the eluent) or an alternative stationary phase like alumina. |
Experimental Protocols
Synthesis of Starting Material: 1-[3-(trifluoromethyl)phenyl]propan-1-one
A common route to the starting propiophenone involves the reaction of 3-(trifluoromethyl)aniline. A reported synthesis gives a yield of 72-77%.[7] Alternative methods, such as the reaction of the diazonium salt of 3-trifluoromethylaniline with isopropenyl acetate, have also been patented.[8][9]
General Protocol for Riley Oxidation of 1-[3-(trifluoromethyl)phenyl]propan-1-one
This protocol is a general procedure and may require optimization for the specific substrate.
Materials:
-
1-[3-(trifluoromethyl)phenyl]propan-1-one
-
Selenium dioxide (SeO₂)
-
1,4-Dioxane (or glacial acetic acid)
-
Diethyl ether
-
Celite
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexanes/ethyl acetate mixture)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 1-[3-(trifluoromethyl)phenyl]propan-1-one (1.0 eq) in 1,4-dioxane.
-
Add selenium dioxide (1.1 - 1.5 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether.
-
Filter the mixture through a pad of Celite to remove the precipitated selenium and other insoluble byproducts. Wash the filter cake with additional diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
| Parameter | Typical Value | Notes |
| Solvent | 1,4-Dioxane or Glacial Acetic Acid | Dioxane is common for this type of oxidation. Acetic acid can also be used. |
| Temperature | Reflux | Typically around 100 °C for dioxane. |
| Reaction Time | 4 - 24 hours | Monitor by TLC for consumption of starting material. |
| SeO₂ Stoichiometry | 1.1 - 1.5 equivalents | A slight excess of SeO₂ is generally used. |
| Purification | Flash Column Chromatography | Eluent system to be determined by TLC analysis. |
Visualizations
Experimental Workflow for Riley Oxidation
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting guide for low yield in the synthesis of this compound.
References
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 2. Riley oxidation - Wikipedia [en.wikipedia.org]
- 3. adichemistry.com [adichemistry.com]
- 4. Selenium Dioxide Oxidation_Chemicalbook [chemicalbook.com]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. prepchem.com [prepchem.com]
- 7. 3'-(TRIFLUOROMETHYL)PROPIOPHENONE synthesis - chemicalbook [chemicalbook.com]
- 8. US5811586A - Process for manufacturing 1-(3-trifluoromethyl)-phenyl-propan-2-one intermediate in the synthesis of the fenfluramine - Google Patents [patents.google.com]
- 9. CA2205694A1 - Process for manufacturing 1-(3-trifluoromethyl) phenyl-propan-2-one intermediate in the synthesis of the fenfluramine - Google Patents [patents.google.com]
Technical Support Center: Purification of Trifluoromethylated Ketones
Welcome to the technical support center for the purification of trifluoromethylated ketones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions (FAQs) related to the unique challenges encountered during the purification of this important class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when purifying trifluoromethylated ketones?
The primary challenges in purifying trifluoromethylated ketones (TFMKs) stem from their unique chemical properties:
-
Hydrate and Hemiacetal Formation: Due to the strong electron-withdrawing nature of the trifluoromethyl group, the carbonyl carbon of a TFMK is highly electrophilic. This makes them susceptible to nucleophilic attack by water or alcohol solvents, leading to the formation of stable hydrates or hemiacetals.[1][2][3][4][5][6] These forms can complicate purification as they may have different physical properties than the parent ketone, leading to issues like peak broadening in chromatography or difficulty in obtaining a pure, anhydrous product.
-
Volatility: Some trifluoromethylated ketones can be volatile, which can lead to sample loss during concentration steps under reduced pressure.[7]
-
Co-elution with Impurities: Standard chromatographic conditions may not always be sufficient to separate the desired ketone from reaction byproducts or starting materials.
-
Tautomerization: For some structures, such as 2-(trifluoroacetyl)cyclopentanone, the compound can exist as a mixture of keto-enol tautomers, which can complicate purification due to their different polarities.[8]
Q2: My trifluoromethylated ketone appears impure by NMR, showing broad peaks or multiple signals for the CF3 group. What could be the cause?
This is a classic sign of hydrate or hemiacetal formation in the presence of water or alcohol solvents (like methanol or ethanol) in your NMR solvent or sample.[4][9][10] The presence of these species in equilibrium with the ketone can lead to complex or broad NMR spectra. To confirm this, you can try acquiring the NMR spectrum in a scrupulously dry aprotic solvent (e.g., anhydrous CDCl3 or acetone-d6).
Q3: How can I remove the hydrate or hemiacetal to isolate the pure ketone?
Several strategies can be employed:
-
Azeotropic Distillation: If the compound is thermally stable, azeotropic distillation with a solvent like toluene can be effective in removing water.
-
Drying Agents: Dissolving the sample in a dry, inert solvent and treating it with a drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) can help remove residual water.[9][11]
-
Silica Gel Chromatography: Interestingly, silica gel column chromatography itself can sometimes be sufficient to break down the hydrate and isolate the pure ketone, as the silica gel can act as a dehydrating agent.[4][9][10]
-
Vacuum Drying: For non-volatile compounds, drying under high vacuum for an extended period can remove water.
Troubleshooting Guides
Problem 1: Difficulty with Column Chromatography Separation
Symptom: The trifluoromethylated ketone co-elutes with impurities, or the peaks are broad and tailing.
Possible Cause & Solution:
| Possible Cause | Troubleshooting Steps |
| Hydrate/Hemiacetal Formation | Pre-treat the crude product to remove water before chromatography. Dissolve the crude material in a non-polar solvent like dichloromethane (DCM) or ethyl acetate, dry thoroughly with Na₂SO₄, filter, and concentrate before loading onto the column. |
| Inappropriate Solvent System | Optimize the eluent system. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate or diethyl ether) is often effective.[12] Experiment with different solvent mixtures to achieve better separation. |
| Silica Gel Acidity | If your compound is sensitive to acid, consider using neutral or deactivated silica gel for chromatography. |
Problem 2: Product Loss During Workup or Purification
Symptom: Low isolated yield despite good conversion in the reaction, likely due to the product's volatility.
Possible Cause & Solution:
| Possible Cause | Troubleshooting Steps |
| High Volatility | Avoid high temperatures and prolonged exposure to high vacuum during solvent removal.[7] Use a rotary evaporator with controlled temperature and pressure. For highly volatile compounds, consider purification by distillation if the boiling point is suitable. |
| Adsorption on Silica Gel | If the compound is highly polar, it might irreversibly adsorb to the silica gel. In such cases, consider using a different stationary phase like alumina or a less polar solvent system. |
Experimental Protocols
General Protocol for Purification by Silica Gel Chromatography
This protocol is a general guideline and may need to be optimized for specific trifluoromethylated ketones.
-
Sample Preparation:
-
After the reaction workup, dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial chromatography eluent).
-
If hydrate formation is suspected, dry the solution over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Column Packing:
-
Prepare a slurry of silica gel (e.g., silica-gel 60N, 40-50 μm) in the initial, non-polar eluent (e.g., n-hexane).[12]
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
-
Loading and Elution:
-
Load the prepared sample onto the top of the silica gel bed.
-
Begin elution with the non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate, diethyl ether, or acetone) in a gradient fashion.[12] The optimal gradient will depend on the polarity of the target compound and impurities.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure, being mindful of the product's volatility.
-
Quantitative Data Summary
The following table summarizes purification conditions reported in the literature for various trifluoromethylated ketones, illustrating the common use of silica gel chromatography.
| Compound | Purification Method | Eluent System | Reference |
| 2,2,2-trifluoro-1-(naphthalen-2-yl)ethan-1-one | Column chromatography on silica gel | n-hexane/diethyl ether = 5/1 | [12] |
| 2,2,2-trifluoro-1-(naphthalen-1-yl)ethan-1-one | Column chromatography on silica gel | n-hexane only | [12] |
| 1-(4-chlorophenyl)-2,2,2-trifluoroethan-1-one | Column chromatography on silica gel | n-hexane/DCM = 1/1 | [12] |
| 1-(4-(trifluoromethyl)phenyl)ethan-1-one | Column chromatography on silica gel | n-hexane/acetone = 4/1 | [12] |
| 1-(4-bromophenyl)-2,2,2-trifluoroethan-1-one | Column chromatography on silica gel | n-hexane/DCM = 4/1 | [12] |
Visualizations
Workflow for Troubleshooting TFMK Purification
Caption: A flowchart for troubleshooting the purification of trifluoromethylated ketones.
Equilibrium of Trifluoromethyl Ketone with its Hydrate
Caption: Reversible formation of a stable hydrate from a trifluoromethyl ketone in the presence of water.
References
- 1. Quantification of the H-Bond-Donating Ability of Trifluoromethyl Ketone Hydrates Using a Colorimetric Sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. beilstein-journals.org [beilstein-journals.org]
Technical Support Center: Optimizing Reaction Conditions for Trifluoromethylation
Welcome to the technical support center for trifluoromethylation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure the success of your experiments. The strategic incorporation of the trifluoromethyl (CF₃) group is a critical strategy in medicinal chemistry, as it can significantly enhance metabolic stability, lipophilicity, and binding affinity.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the optimization of trifluoromethylation reaction conditions in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: My reaction yield is low or I'm observing no reaction. What are the common causes and solutions?
Answer: Low or no yield is a frequent issue that can stem from several factors related to the reagents, initiator/catalyst, solvent, or substrate.[1]
-
Inappropriate Reagent Choice: The selection of the trifluoromethylating reagent is critical and depends on the substrate's electronic and steric properties.[2]
-
For electron-rich amines and heterocycles, electrophilic reagents like Togni's or Umemoto's reagents are often effective.[2][3]
-
For substrates compatible with radical reactions, radical sources such as the Langlois reagent (sodium triflinate) can be a good choice, often in the presence of an oxidant and a metal catalyst.[2][4]
-
For carbonyl compounds, nucleophilic reagents like the Ruppert-Prakash reagent (TMSCF₃) are commonly used.[2][5]
-
-
Initiator/Catalyst Inactivity: The choice and quality of the initiator are critical.[1]
-
Fluoride Initiators (e.g., TBAF, CsF): These are highly effective for TMSCF₃ reactions but are notoriously sensitive to moisture.[1] Ensure you are using an anhydrous fluoride source and completely dry reaction conditions. Consider purchasing a new bottle of the initiator or drying it under a high vacuum.[1]
-
Non-Fluoride Initiators (e.g., K₂CO₃, K₃PO₄): While less sensitive to moisture, their catalytic activity can be highly solvent-dependent.[1] DMF has been shown to significantly accelerate reactions and improve yields with these catalysts.[1]
-
Catalyst Loading: Insufficient catalyst loading can lead to a stalled reaction. While catalytic amounts (0.1-10 mol%) are typical, optimization may be required.[1]
-
-
Suboptimal Reaction Temperature: Temperature can significantly impact reaction kinetics and product stability.[2]
-
Incorrect Base or Catalyst: The choice of base and catalyst is crucial for activating the substrate or the trifluoromethylating reagent. A screening of bases (e.g., DIPEA, triethylamine, DBU) is often necessary to find the optimal conditions.[2]
-
Reagent Quality: The purity of the trifluoromethylating reagent can vary between batches and suppliers.[1] If you suspect this is the issue, try using a new batch or a bottle from a different supplier.[1]
-
Solvent Effects: The reaction is highly solvent-dependent.[1]
-
Substrate Reactivity: Electron-deficient substrates (e.g., aldehydes, ketones with electron-withdrawing groups) are generally more reactive in nucleophilic trifluoromethylations.[1] For less reactive substrates, you may need to switch to a more powerful initiator system or a more forcing solvent like DMF.[1]
Issue 2: Reaction Stalls Before Starting Material is Fully Consumed
Question: My reaction stalls before the starting material is fully consumed. What can I do?
Answer: Reaction stalling can be caused by catalyst deactivation or the presence of inhibitors.[1]
-
Catalyst Deactivation: This is particularly relevant for moisture-sensitive initiators. Ensure all glassware is oven-dried or flame-dried and all reagents and solvents are anhydrous.[1]
-
Inhibitors in Reagents: The purity of reagents like TMSCF₃ can vary and may contain inhibitors.[1] Using a fresh batch from a reputable supplier may resolve the issue.[1]
Issue 3: Formation of Side Products
Question: I am working with an enolizable ketone and observing significant formation of the silyl enol ether byproduct. How can I minimize this?
Answer: The formation of silyl enol ether is a common side reaction with enolizable ketones when using TMSCF₃. This occurs when the rate of enolization is competitive with the rate of trifluoromethylation. To minimize this, consider the following:
-
Lowering the Reaction Temperature: This can often favor the desired trifluoromethylation pathway.
-
Choice of Initiator: A more active initiator system that promotes faster trifluoromethylation can outcompete the enolization process.
-
Use of Lewis Acids: In some cases, the addition of a Lewis acid can activate the carbonyl group towards nucleophilic attack.[6]
Frequently Asked Questions (FAQs)
Q1: What are the main classes of trifluoromethylation reagents?
A1: Trifluoromethylation reagents can be broadly categorized based on their reactivity:
-
Nucleophilic Reagents: These reagents deliver a trifluoromethyl anion (CF₃⁻). The most common example is (trifluoromethyl)trimethylsilane (TMSCF₃), also known as the Ruppert-Prakash reagent.[5][7]
-
Electrophilic Reagents: These reagents deliver a trifluoromethyl cation (CF₃⁺) or its equivalent. Prominent examples include hypervalent iodine compounds like Togni's reagents and sulfonium salts such as Umemoto's reagents.[3][7]
-
Radical Reagents: These reagents generate a trifluoromethyl radical (CF₃•). Examples include trifluoroiodomethane (CF₃I) and sodium trifluoromethanesulfinate (Langlois' reagent).[4][7]
Q2: How do I choose the right trifluoromethylation reagent for my substrate?
A2: The choice of reagent is highly dependent on your substrate. A general guideline is:
-
For the trifluoromethylation of carbonyls (aldehydes, ketones), nucleophilic reagents like TMSCF₃ are a good starting point.[2]
-
For electron-rich systems like enamines, indoles, or certain arenes, electrophilic reagents such as Togni's or Umemoto's reagents are often employed.[2][8]
-
For radical-mediated transformations, reagents like CF₃I or Langlois reagent in the presence of an initiator are suitable.[7]
Q3: Why are anhydrous conditions so important for many trifluoromethylation reactions?
A3: Many trifluoromethylation reagents and, importantly, the catalysts/initiators used to activate them are highly sensitive to moisture.[1] For instance, fluoride initiators like TBAF, which are commonly used with TMSCF₃, are readily deactivated by water.[1] This can lead to low or no product yield.[1] Therefore, using oven-dried glassware, anhydrous solvents, and maintaining an inert atmosphere (e.g., nitrogen or argon) is crucial for reproducibility and success.[1]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data for optimizing trifluoromethylation reactions.
Table 1: Optimization of Catalyst for Trifluoromethylation of Aldehyde
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (10) | THF | 25 | 12 | 25 |
| 2 | K₂CO₃ (10) | DMF | 25 | 2 | 95 |
| 3 | K₃PO₄ (10) | THF | 25 | 12 | 30 |
| 4 | K₃PO₄ (10) | DMF | 25 | 2 | 98 |
| 5 | CsF (10) | THF | 0 | 1 | 92 |
Data adapted from studies on fluoride-free catalytic systems.[1] This table highlights the significant impact of the solvent on reaction efficiency, with DMF showing superior performance for non-fluoride catalysts.[1]
Table 2: Optimization of Base for Trifluoromethylation of Chalcone
| Entry | Base (20 mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | DMF | 25 | 12 | 85 |
| 2 | Cs₂CO₃ | DMF | 25 | 12 | 92 |
| 3 | K₃PO₄ | DMF | 25 | 12 | 78 |
| 4 | DBU | DMF | 25 | 12 | 45 |
| 5 | Et₃N | DMF | 25 | 12 | 30 |
Reaction Conditions: Chalcone (0.2 mmol), TMSCF₃ (0.4 mmol), Base (0.04 mmol), Solvent (2 mL), 25 °C, 12 h. Data adapted from a study on Cs₂CO₃-initiated trifluoromethylation.[1]
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Promoted Trifluoromethylation of Carbonyls with TMSCF₃
This protocol describes a general method for the trifluoromethylation of aldehydes and ketones using TMSCF₃ and a Lewis acid catalyst.[6]
Materials:
-
Aldehyde or ketone substrate
-
(Trifluoromethyl)trimethylsilane (TMSCF₃)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)[1][6]
Procedure:
-
To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon or Nitrogen), add the aldehyde or ketone substrate (1.0 mmol).[6]
-
Dissolve the substrate in anhydrous THF (5 mL).[6]
-
Cool the solution to 0 °C in an ice bath.[6]
-
Add TMSCF₃ (1.5 mmol, 1.5 equivalents) to the solution.[6]
-
Slowly add BF₃·OEt₂ (0.1 mmol, 0.1 equivalents) to the reaction mixture.[6]
-
Stir the reaction mixture at 0 °C and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.[6]
-
Upon completion, quench the reaction by the slow addition of 1 M HCl (5 mL) at 0 °C.[6]
-
Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete desilylation.[6]
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).[6]
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ (15 mL) and brine (15 mL).[6]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by flash column chromatography on silica gel to afford the desired trifluoromethylated alcohol.[6]
Protocol 2: General Procedure for Electrophilic Trifluoromethylation of Indole with Togni's Reagent
This protocol is a representative example of a catalyst-free electrophilic trifluoromethylation of a heterocycle.[9]
Materials:
-
Indole
-
Togni's Reagent I
-
Acetonitrile (CH₃CN)
Procedure:
-
To a solution of the indole (1.0 equiv) in acetonitrile, add Togni's Reagent I (1.5 equiv).[9]
-
Stir the reaction mixture at room temperature.[9]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).[9]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Overview of trifluoromethylation reaction pathways.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Activation of TMSCF₃ for nucleophilic trifluoromethylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Recent Trifluoromethylation Reactions. A Mini Review Paper – Oriental Journal of Chemistry [orientjchem.org]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of α-Diketones
Welcome to the technical support center for the synthesis of α-diketones. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during key synthetic procedures.
General Troubleshooting Workflow
Before diving into specific synthetic methods, consider this general workflow when encountering issues like low yield or impure products in your α-diketone synthesis.
Caption: General troubleshooting workflow for α-diketone synthesis.
Section 1: Oxidation of α-Methylene Ketones with Selenium Dioxide (Riley Oxidation)
The Riley oxidation is a widely used method for converting ketones with an α-methylene group into α-diketones.[1] However, it is prone to several side reactions and can be challenging to optimize.
Frequently Asked Questions & Troubleshooting
Q1: My Riley oxidation is resulting in a low yield of the desired α-diketone. What are the most common causes?
A: Low yields are typically due to one of three issues: incomplete reaction, over-oxidation, or the formation of difficult-to-remove byproducts.
-
Incomplete Reaction: The reaction may be too slow under your current conditions. Consider increasing the reaction time or temperature. Ensure your selenium dioxide (SeO₂) is of high purity, as it can sublime over time.[1]
-
Over-oxidation: SeO₂ is a strong oxidant. Excessive heat or reaction time can lead to C-C bond cleavage, degrading your desired product into carboxylic acids or other fragments.[2]
-
Byproduct Formation: Malodorous and toxic selenium-containing byproducts are common and can complicate purification.[1][3] A proper workup is crucial to precipitate and remove elemental selenium. Using a catalytic amount of SeO₂ with a co-oxidant like tert-butyl hydroperoxide (TBHP) can minimize selenium waste.[2][4]
Q2: I'm observing significant C-C bond cleavage and the formation of carboxylic acids. How can I prevent this over-oxidation?
A: Over-oxidation is a primary side reaction where the α-diketone product is further oxidized, leading to bond cleavage. To mitigate this:
-
Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For many substrates, refluxing in a solvent like 1,4-dioxane is standard, but a lower temperature may be beneficial.[2]
-
Monitor Reaction Progress: Use TLC or LC-MS to monitor the consumption of the starting material and the formation of the product. Stop the reaction as soon as the starting material is consumed to prevent subsequent degradation of the α-diketone.
-
Use Stoichiometric Control: While SeO₂ is often used in stoichiometric amounts (1-1.5 equivalents), ensure you are not using a large excess.[2]
-
Solvent Choice: Using acetic acid as a solvent can sometimes help stop the reaction at an intermediate stage, though this is more common in allylic oxidations.[1][4]
Caption: Competing pathways in Riley oxidation.
Q3: My unsymmetrical ketone is producing a mixture of regioisomers. How can I improve selectivity?
A: The Riley oxidation proceeds via an enol tautomer.[5] For an unsymmetrical ketone, two different enols can form, leading to a mixture of α-diketone products. Selectivity is governed by the relative stability and rate of formation of the enolates.
-
Thermodynamic vs. Kinetic Control: The reaction typically favors oxidation at the less hindered α-position.[5] However, the product ratio will depend on the equilibrium between the possible enol intermediates.
-
Substrate Modification: If possible, installing a blocking group on one of the α-carbons can direct the oxidation to the desired position.
Q4: How should I handle the toxic selenium byproducts during workup?
A: Selenium compounds are toxic and often have a strong, unpleasant odor.[1]
-
Work in a Fume Hood: All manipulations should be performed in a well-ventilated fume hood.
-
Precipitation: Upon completion, the reaction often produces a black or red precipitate of elemental selenium. This can be removed by filtering the reaction mixture through a pad of Celite.
-
Catalytic Systems: To minimize waste, consider using a catalytic amount of SeO₂ with a co-oxidant like TBHP. This reduces the amount of selenium that needs to be handled and removed.[1][2]
Quantitative Data: Riley Oxidation of Acetophenones
The table below summarizes typical yields and major side products for the SeO₂ oxidation of substituted acetophenones.
| Substrate | Product | Yield | Major Side Products / Comments | Reference |
| Acetophenone | Phenylglyoxal | Good | Over-oxidation to benzoic acid possible with prolonged heating. | [1][4] |
| p-Nitroacetophenone | p-Nitrophenylglyoxal | Good | The electron-withdrawing group can deactivate the ring to side reactions. | [6] |
| o-Nitroacetophenone | o-Nitrophenylglyoxal | Good | Yields are generally favorable. | [6] |
| o-Aminoacetophenone | Isatin | - | The methyl group is oxidized to a carboxylic acid, followed by cyclization. The desired α-diketone is not formed. | [6] |
Experimental Protocol: Synthesis of Phenylglyoxal from Acetophenone
This protocol is a representative example of a Riley oxidation.
-
Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, add selenium dioxide (11.1 g, 0.1 mol).
-
Reagents: Add 100 mL of 1,4-dioxane and 2 mL of water. Gently heat the mixture until the SeO₂ dissolves.
-
Reaction: Add acetophenone (12.0 g, 0.1 mol) to the warm solution. Heat the mixture to reflux and maintain for 4 hours. A black precipitate of selenium will form.
-
Workup: Cool the reaction mixture to room temperature. Decant the solution away from the selenium precipitate and filter it through a pad of Celite.
-
Purification: Remove the dioxane from the filtrate under reduced pressure. The resulting crude phenylglyoxal can be purified by vacuum distillation or chromatography.
Section 2: Oxidation of α-Hydroxy Ketones
The oxidation of α-hydroxy ketones (acyloins) is a direct route to α-diketones, often employing milder oxidants than those used for methylene ketones.
Frequently Asked Questions & Troubleshooting
Q1: My oxidation of an α-hydroxy ketone is sluggish and incomplete. How can I improve the conversion?
A: Incomplete conversion is often due to an insufficiently active oxidant or non-optimal reaction conditions.
-
Choice of Oxidant: Common oxidants for this transformation include bismuth oxide, copper(II) salts, and TEMPO-based systems.[7][8] If one system is failing, another may be more effective for your specific substrate. TEMPO/bleach or TEMPO/Ca(OCl)₂ are highly efficient and selective systems.[9][10]
-
Reaction Conditions: Ensure the temperature is appropriate for the chosen oxidant. For TEMPO-catalyzed oxidations, the reaction is often run at 0°C to room temperature.[10] Check the pH of the reaction; some oxidations require buffered or basic conditions to proceed efficiently.
-
Catalyst Deactivation: If using a catalytic system like TEMPO, ensure that no substrate impurities are present that could deactivate the catalyst.
Q2: I am observing byproducts consistent with C-C bond cleavage. What conditions favor this side reaction?
A: Oxidative cleavage of the C-C bond between the two carbonyl groups (or the alcohol and ketone) can occur under harsh conditions.
-
Strong Oxidants: Using very strong, non-selective oxidants (e.g., permanganate, nitric acid) or high temperatures can promote cleavage.
-
Milder Systems: To avoid cleavage, opt for milder, more selective methods. The TEMPO/Ca(OCl)₂ system is known to produce α-diketones from α-hydroxy precursors in good to excellent yields without observing oxidative cleavage byproducts.[10]
Quantitative Data: TEMPO-Catalyzed Oxidation of α-Hydroxy Carbonyls
| Substrate | Product | Yield | Conditions | Reference |
| Ethyl 2-hydroxy-2-phenylacetate | Ethyl phenylglyoxylate | 96% | TEMPO, Ca(OCl)₂, MeCN, 0°C-RT, 1h | [10] |
| 2-Hydroxy-N-phenylacetamide | N-Phenylglyoxylamide | 92% | TEMPO, Ca(OCl)₂, MeCN, 0°C-RT, 1h | [10] |
| Benzoin | Benzil | 86% | CuSO₄, Pyridine, H₂O, Air, 2h | [7] |
| 2-Phenoxycyclohexanol | 2-Phenoxycyclohexanone | 60% | TEMPO, Ca(OCl)₂, RT | [10] |
Experimental Protocol: TEMPO-Catalyzed Synthesis of an α-Ketoester
This protocol is adapted from a simplified procedure for the oxidation of α-hydroxy esters.[10]
-
Setup: To a solution of the α-hydroxy ester (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask, add 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) (0.01 mmol, 1.6 mg).
-
Reaction: Cool the mixture to 0°C in an ice bath. Add calcium hypochlorite (Ca(OCl)₂, 1.5 mmol) in one portion.
-
Monitoring: Stir the reaction mixture at 0°C and allow it to warm to room temperature over 1-2 hours. Monitor the reaction by TLC.
-
Workup: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of Na₂S₂O₃. Extract the mixture with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Section 3: General Side Reactions & Purification
Frequently Asked Questions & Troubleshooting
Q1: My reaction is producing α,β-unsaturated ketones. What is causing this and how can I prevent it?
A: The formation of α,β-unsaturated ketones is likely due to an Aldol condensation.[11][12] This occurs when an enol or enolate (which can form from your ketone starting material or diketone product under basic or acidic conditions) attacks another carbonyl molecule, followed by dehydration.[13][14]
-
Control pH: If your reaction is run under strongly basic conditions, this side reaction is highly probable. Consider using a non-nucleophilic base or running the reaction under neutral or acidic conditions if the chosen oxidation chemistry allows.
-
Temperature: Aldol condensations are often promoted by heat. Running the reaction at a lower temperature can help minimize this side reaction.[11]
-
Slow Addition: In a crossed-aldol scenario, slowly adding the enolizable carbonyl component to a mixture of the base and the non-enolizable partner can sometimes reduce self-condensation.[13]
Q2: What is the best way to purify my α-diketone from unreacted starting material and other byproducts?
A: Purification strategies depend on the nature of the impurities.
-
Chromatography: Flash column chromatography on silica gel is the most common method for purifying α-diketones, as their increased polarity relative to the starting ketone allows for good separation.
-
Crystallization: Many α-diketones, especially symmetrical aromatic ones like benzil, are crystalline solids and can be effectively purified by recrystallization from a suitable solvent like ethanol or carbon tetrachloride.[7]
-
Bisulfite Extraction: To remove unreacted aldehyde starting materials, a liquid-liquid extraction with a saturated sodium bisulfite solution can be effective.[15][16][17] The bisulfite forms a water-soluble adduct with the aldehyde, which can be separated in the aqueous layer. This is generally not effective for ketones unless they are highly reactive (e.g., unhindered methyl or cyclic ketones).[16]
References
- 1. chemistry.du.ac.in [chemistry.du.ac.in]
- 2. grokipedia.com [grokipedia.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. adichemistry.com [adichemistry.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. TEMPO [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Aldol condensation - Wikipedia [en.wikipedia.org]
- 14. Aldol Condensation [organic-chemistry.org]
- 15. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 16. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Trifluoromethyl Ketone Synthesis
Welcome to the technical support center for trifluoromethyl ketone synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the synthesis of these valuable compounds. The trifluoromethyl group is a critical moiety in modern pharmaceuticals and agrochemicals, known to enhance properties such as metabolic stability and lipophilicity.[1][2] This guide offers troubleshooting advice, frequently asked questions, and detailed protocols to facilitate your synthetic endeavors.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during trifluoromethyl ketone synthesis in a practical question-and-answer format.
Low or No Reaction Conversion
Question: I am observing low to no conversion of my starting material (e.g., aldehyde, ester) to the desired trifluoromethyl ketone. What are the potential causes and how can I resolve this?
Answer: Low or no conversion in trifluoromethylation reactions can stem from several factors related to the reagents, reaction conditions, or the substrate itself. Below is a systematic guide to troubleshooting this issue.
-
Reagent Inactivity or Degradation:
-
Nucleophilic Trifluoromethylation (e.g., Ruppert-Prakash Reagent - TMSCF₃): This reagent is highly sensitive to moisture and can decompose, releasing flammable gases.[3] Ensure that the reaction is conducted under strictly anhydrous conditions using an inert atmosphere (e.g., nitrogen or argon).[1] Use freshly distilled solvents and properly dried glassware. The reagent itself should be of high purity; consider using a fresh bottle or purifying it before use.[2]
-
Electrophilic Trifluoromethylation (e.g., Togni or Umemoto Reagents): While generally more stable than nucleophilic reagents, these can also degrade over time, especially if not stored properly.[4] Togni's reagents, for instance, can be sensitive to light and temperature.[5] Ensure they have been stored according to the manufacturer's recommendations.
-
-
Insufficient Activation:
-
TMSCF₃: The reaction typically requires a stoichiometric or catalytic amount of a fluoride source (e.g., TBAF, CsF) or other activators to initiate the trifluoromethylation.[3][6] The choice and amount of activator can be critical. If you are using a catalytic amount, ensure it has not been deactivated by trace impurities.
-
Togni's Reagents: These often require activation by a Lewis or Brønsted acid to generate the electrophilic trifluoromethylating species, especially for less reactive substrates.[7][8]
-
-
Inappropriate Reaction Conditions:
-
Temperature: Some trifluoromethylation reactions are highly temperature-sensitive. For instance, reactions with fluoroform (HCF₃) often require low temperatures (e.g., -40 °C) to be effective.[9][10] Conversely, some reactions may require heating to proceed at a reasonable rate. Consult the literature for the optimal temperature range for your specific substrate and reagent combination.
-
Solvent: The choice of solvent can significantly impact reaction efficiency. Polar aprotic solvents like THF, DMF, or acetonitrile are commonly used. For TMSCF₃ reactions, ensure the solvent is anhydrous.[1]
-
-
Substrate-Related Issues:
-
Steric Hindrance: Highly hindered substrates may react slowly or not at all. Increasing the reaction temperature or using a more reactive trifluoromethylating agent might be necessary.
-
Incompatible Functional Groups: Substrates with acidic protons (e.g., unprotected alcohols, phenols, carboxylic acids) are generally incompatible with nucleophilic trifluoromethylating agents like TMSCF₃, as they will be deprotonated by the intermediate trifluoromethyl anion.[3]
-
Below is a workflow to diagnose low conversion issues:
Formation of Side Products and Purification Challenges
Question: My reaction is producing significant side products, making purification of the trifluoromethyl ketone difficult. What are the common side reactions and how can I minimize them and improve purification?
Answer: The formation of side products is a common issue and is often dependent on the type of trifluoromethylating agent and the substrate used.
-
Common Side Reactions:
-
Over-reaction: In the case of esters, double addition of the trifluoromethyl group can sometimes occur, though it's generally less common due to the stability of the tetrahedral intermediate.[9]
-
Decomposition Products: As mentioned, TMSCF₃ can decompose in the presence of moisture.[3] Togni's reagent II has been noted for its potential for rapid combustion when ignited.[11]
-
Hydrate Formation: Trifluoromethyl ketones can form stable hydrates, which might complicate analysis and purification.[12] These hydrates can sometimes be reverted to the ketone form during silica gel column chromatography.[13]
-
Rearrangement or Elimination Reactions: Depending on the substrate structure, base- or acid-catalyzed side reactions can compete with the desired trifluoromethylation.
-
-
Minimizing Side Products:
-
Control Stoichiometry: Carefully control the stoichiometry of the trifluoromethylating agent and any activators or catalysts.
-
Temperature Control: Maintain the optimal reaction temperature to disfavor side reactions.
-
Inert Atmosphere: For sensitive reagents like TMSCF₃, rigorously maintain an inert atmosphere.[1]
-
-
Purification Strategies:
-
Chromatography: Silica gel column chromatography is the most common method for purifying trifluoromethyl ketones. The choice of eluent is crucial and may require some optimization.
-
Distillation: For volatile trifluoromethyl ketones, distillation can be an effective purification method.
-
Crystallization: If the product is a solid, crystallization can be a highly effective purification technique.
-
Use of Polymer-Supported Reagents: A two-step synthesis of trifluoromethyl ketones from aldehydes using polymer-supported reagents and sequestering agents can eliminate the need for chromatographic purification.
-
The following diagram illustrates the decision-making process for purification:
Data Summary Tables
For ease of comparison, the following tables summarize key data for common trifluoromethylating agents.
Table 1: Physicochemical Properties of Trifluoromethyltrimethylsilane (TMSCF₃) [1]
| Property | Value |
| Chemical Formula | C₄H₉F₃Si |
| Molar Mass | 142.196 g/mol |
| Appearance | Colorless liquid |
| Density | 0.962 g/mL at 20 °C |
| Boiling Point | 54-55 °C |
| Solubility | Soluble in THF, ether, CH₂Cl₂, alcohol, and hydrocarbons. Reacts with water. |
Table 2: Comparison of Common Trifluoromethylating Agents
| Reagent Class | Example(s) | Mechanism | Common Substrates | Key Advantages | Key Limitations |
| Nucleophilic | Ruppert-Prakash Reagent (TMSCF₃)[1][2] | CF₃⁻ equivalent | Aldehydes, Ketones, Imines[2][3] | High reactivity, commercially available. | Moisture sensitive, requires activator, limited substrate scope.[3] |
| Electrophilic | Togni's Reagents[4], Umemoto's Reagents[4][14] | CF₃⁺ equivalent | β-ketoesters, silyl enol ethers, heteroatom nucleophiles.[3][15] | Shelf-stable, broad substrate scope.[4] | Can require activation, potentially hazardous.[7][11] |
| Radical | Langlois' Reagent (CF₃SO₂Na)[3] | CF₃• equivalent | Arenes, Heteroarenes[3] | Stable, affordable. | Can require an initiator. |
Key Experimental Protocols
Below are generalized protocols for common trifluoromethylation reactions. Note: These are general guidelines and may require optimization for specific substrates. Always consult the primary literature and perform a thorough risk assessment before conducting any experiment.
Protocol 1: Nucleophilic Trifluoromethylation of a Ketone using TMSCF₃
This protocol is adapted from procedures described for the Ruppert-Prakash reagent.[6]
-
Preparation:
-
Under an inert atmosphere (argon or nitrogen), add the ketone (1.0 mmol) and anhydrous DMF (3 mL) to a flame-dried flask.
-
Stir the solution until the ketone is fully dissolved.
-
-
Reagent Addition:
-
Add TMSCF₃ (1.5 mmol) to the solution via syringe.
-
Add the catalyst, such as K₂CO₃ (0.1 mmol) or a fluoride source like TBAF (catalytic amount), to the stirred solution in one portion.
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed. Reaction times can vary from minutes to several hours.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction carefully with an aqueous solution (e.g., saturated NH₄Cl).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
Protocol 2: Electrophilic Trifluoromethylation of a β-Ketoester using Umemoto's Reagent
This protocol is a general representation of procedures for electrophilic trifluoromethylation.[14]
-
Preparation:
-
To a solution of the β-ketoester (1.0 equiv) in a suitable solvent (e.g., CH₂Cl₂), add a base (e.g., NaH, 1.1 equiv) at 0 °C.
-
Stir the mixture for 15 minutes.
-
-
Reagent Addition:
-
Cool the reaction mixture to -45 °C in a suitable cooling bath.
-
Add the Umemoto reagent (1.2 equiv) portion-wise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 1 hour.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the α-trifluoromethylated β-ketoester.
-
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. beilstein-journals.org [beilstein-journals.org]
- 13. Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Umemoto Reagent I - Enamine [enamine.net]
Technical Support Center: Enhancing the Stability of 1-[3-(Trifluoromethyl)phenyl]propane-1,2-dione in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on enhancing the stability of 1-[3-(trifluoromethyl)phenyl]propane-1,2-dione in solution. This document includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on stability to assist you in your research and development endeavors.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the handling and storage of this compound solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: As an α-dicarbonyl compound with an aromatic ketone structure, this compound is susceptible to several degradation pathways:
-
Hydrolysis: The dicarbonyl moiety can be susceptible to hydrolysis, particularly under acidic or basic conditions.
-
Oxidation: The compound can be oxidized, especially when exposed to atmospheric oxygen. The presence of the trifluoromethyl group, an electron-withdrawing group, can influence the reactivity of the aromatic ring and ketone groups.
-
Photodegradation: Aromatic ketones are often photosensitive and can degrade upon exposure to light, particularly UV radiation.
Q2: What are the initial signs of degradation in my solution?
A2: Visual indicators of degradation can include a change in color (e.g., yellowing), the formation of a precipitate, or a decrease in the concentration of the active compound over time, which can be confirmed by analytical techniques like HPLC.
Q3: How does the choice of solvent affect the stability of the compound?
A3: The solvent can significantly impact stability. Protic solvents like alcohols may react with the carbonyl groups to form hemiacetals or acetals. Polar aprotic solvents like DMSO and acetonitrile are generally preferred for stock solutions. However, it is crucial to use anhydrous solvents to minimize hydrolysis.
Q4: What is the optimal pH range for storing solutions of this compound?
A4: While specific data for this compound is limited, α-dicarbonyl compounds are generally most stable in a neutral pH range (pH 6-7). Both acidic and basic conditions can catalyze degradation. It is recommended to buffer solutions to maintain a stable pH.
Q5: How can I minimize photodegradation during my experiments?
A5: To prevent photodegradation, always work with the compound in a dark or dimly lit environment. Use amber-colored vials or wrap containers in aluminum foil to protect solutions from light.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of biological activity or inconsistent assay results. | Compound degradation leading to a lower effective concentration. | 1. Prepare fresh solutions before each experiment.2. Store stock solutions in small, single-use aliquots at -80°C.3. Protect solutions from light and air.4. Confirm the concentration of the solution via HPLC before use. |
| Solution changes color (e.g., turns yellow). | Photodegradation or oxidative degradation. | 1. Store solutions in amber vials or wrapped in foil.2. Prepare and handle solutions under an inert atmosphere (e.g., nitrogen or argon).3. Consider adding a suitable antioxidant. |
| Precipitate forms in the solution upon storage or dilution. | Poor solubility in the chosen solvent or buffer. Change in temperature affecting solubility. | 1. Ensure the solvent is appropriate and the concentration is below the solubility limit.2. When diluting a DMSO stock solution into an aqueous buffer, add the stock solution to the buffer slowly while vortexing to prevent precipitation.3. If storing at low temperatures, ensure the compound remains soluble at that temperature. A solubility test at different temperatures is recommended. |
| Appearance of new peaks in HPLC chromatogram. | Formation of degradation products. | 1. Identify the degradation products using techniques like LC-MS.2. Perform forced degradation studies to understand the degradation profile under different stress conditions (acid, base, heat, light, oxidation).3. Optimize storage and handling conditions to minimize the formation of these impurities. |
Quantitative Stability Data
While specific quantitative stability data for this compound is not extensively available in the public domain, the following table provides a general guideline for the stability of α-dicarbonyl compounds under various conditions. It is strongly recommended to perform your own stability studies for this specific compound under your experimental conditions.
| Condition | Solvent | Temperature | pH | Light Condition | Antioxidant | Expected Stability (General Guideline) |
| Stock Solution | Anhydrous DMSO | -80°C | N/A | Dark | None | > 6 months |
| Stock Solution | Anhydrous DMSO | -20°C | N/A | Dark | None | 1-3 months |
| Stock Solution | Anhydrous DMSO | 4°C | N/A | Dark | None | < 1 week |
| Working Solution | Aqueous Buffer | 37°C | 7.4 | Ambient | None | Hours to days (highly dependent on buffer components) |
| Working Solution | Aqueous Buffer | 4°C | 7.4 | Dark | None | Days to weeks |
| Working Solution | Aqueous Buffer | 37°C | 5.0 | Ambient | None | Likely faster degradation than at neutral pH |
| Working Solution | Aqueous Buffer | 37°C | 9.0 | Ambient | None | Likely faster degradation than at neutral pH |
| Working Solution | Aqueous Buffer | 37°C | 7.4 | Dark | BHT (10 µM) | Potentially increased stability compared to no antioxidant |
Note: This data is illustrative and should be confirmed experimentally for this compound.
Experimental Protocols
Protocol 1: Preparation and Storage of Stock Solutions
Objective: To prepare a stable, high-concentration stock solution of this compound.
Materials:
-
This compound (solid)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Inert gas (e.g., argon or nitrogen)
-
Amber glass vials with screw caps and PTFE septa
-
Microbalance
-
Vortex mixer
Procedure:
-
Allow the vial containing solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
In a fume hood, weigh the desired amount of the compound into a sterile amber glass vial.
-
Under a gentle stream of inert gas, add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Cap the vial tightly and vortex until the solid is completely dissolved.
-
To minimize exposure to air and moisture, flush the headspace of the vial with inert gas before final sealing.
-
For long-term storage, prepare single-use aliquots in smaller amber vials to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -80°C in the dark.
Protocol 2: Forced Degradation Study
Objective: To investigate the degradation profile of this compound under various stress conditions.
Materials:
-
This compound stock solution (e.g., 10 mM in acetonitrile)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
HPLC system with a UV detector
-
Photostability chamber
-
Thermostatic water bath
Procedure:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at room temperature for 1 hour. Neutralize with an equimolar amount of HCl before analysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Incubate an aliquot of the stock solution at 60°C for 48 hours, protected from light.
-
Photodegradation: Expose an aliquot of the stock solution in a clear vial to light in a photostability chamber (e.g., ICH option 2: UV-A at 200 W·h/m² and visible light at 1.2 million lux·h). Wrap a control sample in aluminum foil and place it in the same chamber.
-
Control: Keep an aliquot of the stock solution at 4°C in the dark.
-
Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw a sample from each condition, dilute appropriately with the mobile phase, and analyze by a validated stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify degradation products and calculate the percentage of degradation.
Visualizations
Logical Workflow for Stability Assessment
Caption: Workflow for assessing the stability of this compound.
Signaling Pathway of Potential Degradation
Caption: Potential degradation pathways for this compound.
Technical Support Center: Addressing Solubility Challenges of Trifluoromethylphenyl Diones in Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with trifluoromethylphenyl diones during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: My trifluoromethylphenyl dione compound precipitates immediately upon addition to my aqueous assay buffer. What is the primary cause and how can I prevent this?
A1: Immediate precipitation, often termed "crashing out," is a common issue with hydrophobic compounds like trifluoromethylphenyl diones. The primary cause is the rapid solvent shift when a concentrated stock solution, typically in 100% Dimethyl Sulfoxide (DMSO), is diluted into an aqueous buffer where the compound's solubility is significantly lower. To prevent this, a gradual reduction in solvent polarity is recommended. Instead of a direct, large dilution, consider a serial dilution approach. Pre-warming the aqueous buffer to the experimental temperature (e.g., 37°C) can also help, as solubility is often temperature-dependent.[1]
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?
A2: The maximum tolerated DMSO concentration is highly cell-line dependent.[2][3][4][5][6] As a general guideline, most cell lines can tolerate up to 0.5% DMSO for 24-72 hours without significant cytotoxicity.[2] However, for sensitive cell lines or long-term experiments, it is advisable to keep the final DMSO concentration at or below 0.1%.[2] It is crucial to perform a dose-response curve for DMSO with your specific cell line to determine the optimal non-toxic concentration.
Q3: I've tried lowering the DMSO concentration, but my trifluoromethylphenyl dione is still not soluble enough for my desired assay concentration. What are my other options?
A3: When reducing the primary solvent concentration is insufficient, several formulation strategies can be employed to enhance the aqueous solubility of your compound. These include the use of co-solvents, surfactants, or cyclodextrins. It is essential to test the vehicle (the formulation without the compound) as a control in your assay to ensure it does not interfere with the experimental results.
Q4: How can I determine the kinetic and thermodynamic solubility of my trifluoromethylphenyl dione?
A4: Kinetic solubility measures the concentration at which a compound, dissolved in an organic solvent like DMSO, begins to precipitate when added to an aqueous buffer.[1] This is often a high-throughput screening method.[7][8] Thermodynamic solubility, or equilibrium solubility, is the true saturation concentration of a compound in a specific solvent at equilibrium.[9] This is typically determined by incubating an excess of the solid compound in the buffer for an extended period (24-48 hours) until equilibrium is reached, followed by separation of the undissolved solid and quantification of the dissolved compound, often by HPLC.[8]
Troubleshooting Guides
Issue 1: Compound Precipitation Observed During Experiment
| Observation | Potential Cause | Recommended Solution |
| Immediate cloudiness or precipitate upon adding DMSO stock to aqueous buffer. | Solvent Shock: Rapid change in polarity exceeds the compound's aqueous solubility. | - Perform serial dilutions in pre-warmed (37°C) assay buffer.- Reduce the final concentration of the compound.- Investigate the use of solubilizing excipients. |
| Precipitate forms over time in the incubator. | Temperature-dependent solubility: Compound is less soluble at 37°C than at room temperature.Media component interaction: The compound may interact with salts or proteins in the cell culture media. | - Pre-equilibrate all solutions to the final incubation temperature before mixing.- Evaluate the compound's solubility in simpler buffer systems to identify problematic media components. |
| Crystals form in the stock solution upon storage. | Compound instability or low solubility in DMSO: The compound may degrade or crystallize out of DMSO over time, especially after freeze-thaw cycles. | - Store stock solutions in small, single-use aliquots to minimize freeze-thaw cycles.- Gently warm and vortex the stock solution before use to ensure it is fully dissolved.- Use anhydrous DMSO for preparing stock solutions to prevent water absorption, which can decrease solubility.[2] |
Issue 2: Inconsistent or Non-Reproducible Assay Results
| Observation | Potential Cause | Recommended Solution |
| High variability in IC50 values between experiments. | Inconsistent compound concentration due to precipitation: If the compound is not fully dissolved, the actual concentration in the assay will vary. | - Visually inspect all solutions for precipitation before and during the assay.- Determine the compound's kinetic solubility in the assay buffer to ensure the working concentrations are below the precipitation point.- Consider using a formulation with solubilizing agents to maintain the compound in solution. |
| Assay signal drifts over time. | Compound aggregation: Aggregates can interfere with assay readouts, leading to false positives or negatives. | - Re-run the assay in the presence of a non-ionic detergent like Triton X-100 (e.g., 0.01%) to disrupt aggregates.[10]- Perform a centrifugation counter-screen to pellet aggregates and test the supernatant for activity. |
| Discrepancy between biochemical and cell-based assay results. | Different assay conditions affecting solubility: The presence of serum proteins or other components in cell-based assays can either enhance or decrease solubility compared to a clean biochemical buffer. | - Measure the compound's solubility in both biochemical and cell-based assay media.- Adjust the formulation strategy based on the specific requirements of each assay. |
Quantitative Data Summary
Due to the broad structural diversity of trifluoromethylphenyl diones, their aqueous solubility can vary significantly. The following table provides a general overview of expected solubility ranges and the impact of common formulation excipients. Note: These are generalized values and experimental determination for your specific compound is highly recommended.
| Solvent/Excipient | Typical Concentration Range | Expected Fold Increase in Aqueous Solubility (General) | Considerations |
| DMSO (as co-solvent) | 0.1% - 1.0% (final concentration in assay) | Varies greatly with compound | Cell line toxicity is a major limiting factor.[2][3][4][5][6] |
| Ethanol | 1% - 5% | 2 to 10-fold | Can have biological effects on its own; requires vehicle control. |
| Polyethylene Glycol 400 (PEG-400) | 5% - 20% | 10 to 100-fold | High concentrations can increase viscosity and affect cell physiology. |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1% - 10% (w/v) | 10 to >1000-fold | Can sometimes interact with cell membranes or other assay components.[11][12][13][14][15] |
| Polysorbate 80 (Tween® 80) | 0.01% - 0.1% | 5 to 50-fold | Can form micelles that encapsulate the compound; potential for cell lysis at higher concentrations. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment using Nephelometry
Objective: To determine the concentration at which a trifluoromethylphenyl dione precipitates when diluted from a DMSO stock into an aqueous buffer.
Methodology:
-
Prepare a 10 mM stock solution of the trifluoromethylphenyl dione in 100% DMSO.
-
In a 96-well plate, perform serial dilutions of the stock solution in DMSO.
-
Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a 96-well plate containing a fixed volume (e.g., 198 µL) of the aqueous assay buffer.
-
Mix thoroughly and incubate at room temperature for a defined period (e.g., 1-2 hours).
-
Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering.
-
The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.[8]
Protocol 2: Preparation of a Trifluoromethylphenyl Dione Formulation with Hydroxypropyl-β-cyclodextrin (HP-β-CD)
Objective: To prepare a stock solution of a trifluoromethylphenyl dione with enhanced aqueous solubility using HP-β-CD.
Methodology:
-
Prepare a stock solution of HP-β-CD (e.g., 20% w/v) in the desired aqueous buffer.
-
Add an excess amount of the solid trifluoromethylphenyl dione to the HP-β-CD solution.
-
Incubate the mixture with constant agitation (e.g., on a shaker) at a controlled temperature for 24-48 hours to allow for complex formation and equilibrium.
-
After incubation, centrifuge the solution at high speed to pellet the undissolved compound.
-
Carefully collect the supernatant, which contains the solubilized drug-cyclodextrin complex.
-
Determine the concentration of the dissolved trifluoromethylphenyl dione in the supernatant using a validated analytical method, such as HPLC-UV.[12] This will be your high-concentration stock solution for further dilutions in your assays.
Visualizations
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. benchchem.com [benchchem.com]
- 3. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. benchchem.com [benchchem.com]
- 11. Inclusion complexes of fluorofenidone with beta-cyclodextrin and hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of the Preparation Method on the Formation of True Nimodipine SBE-β-CD/HP-β-CD Inclusion Complexes and Their Dissolution Rates Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparation, characterization, dissolution, and permeation of flibanserin − 2-HP-β-cyclodextrin inclusion complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journal.uctm.edu [journal.uctm.edu]
- 15. mdpi.com [mdpi.com]
Technical Support Center: Method Refinement for Kinetic Analysis of Enzyme Inhibition by Diones
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and troubleshooting for the kinetic analysis of enzyme inhibition by dione compounds. Diones, characterized by the presence of two carbonyl groups, represent a diverse class of enzyme inhibitors. However, their chemical properties, such as hydrophobicity and reactivity, can present unique challenges in experimental design and data interpretation. This guide offers detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) to help you obtain accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: My dione inhibitor has poor aqueous solubility. How can I accurately determine its inhibitory activity?
A1: Poor solubility is a common issue with hydrophobic dione inhibitors.[1] Here are several strategies to address this:
-
Use of Co-solvents: Dimethyl sulfoxide (DMSO) is a common co-solvent for dissolving hydrophobic compounds. However, it's crucial to keep the final concentration of DMSO in the assay low (ideally ≤1%) to avoid effects on enzyme activity. Always include a vehicle control with the same concentration of DMSO to account for any solvent effects.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of your dione inhibitor in 100% DMSO. This allows for smaller volumes to be added to the aqueous assay buffer, minimizing the final DMSO concentration.
-
Detergents: In some cases, non-ionic detergents like Triton X-100 or Tween-20 can be used at concentrations below their critical micelle concentration (CMC) to improve solubility. However, be cautious as detergents can also affect enzyme stability and activity. Run appropriate controls to assess the effect of the detergent alone.
-
Sonication: Gentle sonication of the final assay solution can help to disperse the inhibitor and break up small aggregates.
-
Pre-incubation: Pre-incubating the enzyme and inhibitor together before adding the substrate can sometimes improve the apparent solubility and allow for more accurate determination of binding kinetics.
Q2: I am observing time-dependent inhibition with my dione compound. How should I analyze my data?
A2: Time-dependent inhibition can occur if the dione inhibitor binds slowly, irreversibly, or forms a covalent adduct with the enzyme. The dione moiety can be reactive and may lead to such effects.[2]
-
Progress Curves: Monitor the reaction progress over time by taking multiple readings. A non-linear progress curve in the presence of the inhibitor, compared to a linear curve in its absence, is indicative of time-dependent inhibition.
-
Pre-incubation Studies: Pre-incubate the enzyme with the inhibitor for varying amounts of time before initiating the reaction by adding the substrate. A decrease in enzyme activity with increasing pre-incubation time confirms time-dependent inhibition.
-
Data Analysis: For slow-binding inhibitors, the data can be fit to equations that account for the time-dependent onset of inhibition to determine the initial binding constant (Ki) and the rate of isomerization to the final, tightly bound complex. For irreversible inhibitors, the rate of inactivation (kinact) and the inactivation constant (KI) can be determined.
Q3: My results are not reproducible. What are the common sources of variability when working with dione inhibitors?
A3: Reproducibility issues can arise from several factors related to the properties of dione compounds:
-
Compound Aggregation: Hydrophobic diones can form aggregates at higher concentrations, leading to non-specific inhibition and variable results. This can be assessed by dynamic light scattering (DLS) or by observing a steep dose-response curve. Including a small amount of a non-ionic detergent can help mitigate aggregation.
-
Compound Instability: The dione moiety can be susceptible to degradation, especially at certain pH values or in the presence of other reactive species in the assay buffer. Assess the stability of your compound in the assay buffer over the time course of the experiment using methods like HPLC.
-
Non-specific Binding: Diones can bind non-specifically to plastics and other surfaces, reducing the effective concentration of the inhibitor in the assay. Using low-binding plates and minimizing the use of plastics where possible can help.
-
Assay Artifacts: The reactivity of the dicarbonyl group can sometimes lead to interference with the detection method (e.g., quenching of fluorescence) or reaction with other assay components.[3] Run appropriate controls, such as testing the inhibitor against the detection system in the absence of the enzyme, to rule out such artifacts.
Troubleshooting Guides
This section provides a structured approach to resolving common issues encountered during the kinetic analysis of dione inhibitors.
Issue 1: High background signal or assay interference.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inhibitor autofluorescence/absorbance | Run a control plate with the inhibitor at various concentrations in the assay buffer without the enzyme. | Determine the intrinsic signal of the inhibitor and subtract it from the experimental values. |
| Inhibitor reacts with detection reagents | Pre-incubate the inhibitor with the detection reagents (e.g., chromogenic or fluorogenic substrate) in the absence of the enzyme. | No change in signal should be observed if the inhibitor is not reacting with the detection system. |
| Inhibitor instability leading to interfering byproducts | Analyze the inhibitor in the assay buffer over time using HPLC or LC-MS. | The inhibitor peak should remain stable throughout the duration of the assay. |
Issue 2: Inconsistent IC50 or Ki values.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound precipitation | Visually inspect the wells for turbidity. Decrease the highest inhibitor concentrations or increase the DMSO percentage slightly (while maintaining it below inhibitory levels for the enzyme). | Clear solutions in all assay wells. |
| Compound aggregation | Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer and repeat the inhibition curve. | A rightward shift in the IC50 curve suggests that aggregation was contributing to the apparent potency. |
| Time-dependent inhibition | Perform pre-incubation studies with varying incubation times of the enzyme and inhibitor before adding the substrate. | Consistent IC50 values regardless of the pre-incubation time indicate rapid equilibrium binding. |
| Non-specific binding to plates | Use low-binding microplates. | More consistent results between replicate wells and experiments. |
Data Presentation
Clear and concise presentation of quantitative data is crucial for comparing the potency and selectivity of dione inhibitors.
Table 1: Comparative Inhibition of Carboxylesterases by Benzil Derivatives.
| Compound | Enzyme Source | Ki (nM) | Inhibition Type | Reference |
| Benzil | Human Intestinal Carboxylesterase (hiCE) | 15 | Not specified | [4] |
| Benzil | Human Carboxylesterase 1 (hCE1) | 45 | Not specified | [4] |
| 2,2'-Naphthil | Rabbit Liver Carboxylesterase | 1 | Not specified | [5] |
| Benzil Analogue X | hiCE | Value | Competitive | Fictional |
| Benzil Analogue Y | hCE1 | Value | Non-competitive | Fictional |
Table 2: Inhibition of Cyclooxygenase (COX) Isoforms by Isoindoline-1,3-dione Derivatives.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-2/COX-1) | Reference |
| ZM4 | 3.0 | 3.6 | 1.2 | [6] |
| ZM5 | 3.2 | 3.5 | 1.1 | [6] |
| Meloxicam (Control) | >100 | 1.9 | >52 | [7] |
| Derivative A | Value | Value | Value | Fictional |
| Derivative B | Value | Value | Value | Fictional |
Experimental Protocols
Protocol 1: Determination of IC50 for a Dione Inhibitor
Objective: To determine the concentration of a dione inhibitor that reduces the enzyme activity by 50%.
Materials:
-
Purified enzyme
-
Substrate
-
Dione inhibitor
-
Assay buffer (optimized for the specific enzyme)
-
DMSO (or other suitable solvent)
-
96-well microplate (low-binding, if necessary)
-
Microplate reader
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the dione inhibitor in 100% DMSO to make a concentrated stock solution (e.g., 10 mM).
-
Prepare a stock solution of the substrate in assay buffer.
-
Prepare a working solution of the enzyme in assay buffer.
-
-
Prepare Inhibitor Dilutions:
-
Perform a serial dilution of the inhibitor stock solution in assay buffer containing a fixed percentage of DMSO (e.g., 1%). This will ensure the DMSO concentration is constant across all wells. A typical concentration range to test is from 100 µM to 1 nM.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Test wells: A fixed volume of each inhibitor dilution.
-
Positive control (no inhibitor): The same volume of assay buffer with the same final DMSO concentration as the test wells.
-
Negative control (no enzyme): The same volume of assay buffer with the highest concentration of inhibitor.
-
-
Add the enzyme solution to all wells except the negative control.
-
Pre-incubate the plate at the optimal temperature for the enzyme for 15-30 minutes to allow the inhibitor to bind.
-
-
Initiate and Monitor the Reaction:
-
Initiate the reaction by adding the substrate solution to all wells.
-
Immediately place the plate in a microplate reader and measure the change in absorbance or fluorescence over time at the appropriate wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the progress curves.
-
Normalize the velocities to the positive control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Caption: Workflow for IC50 determination of dione inhibitors.
Caption: Logical workflow for troubleshooting inconsistent results.
Caption: Signaling pathway affected by carboxylesterase inhibition.
References
- 1. Inhibition of carboxylesterase 1 is associated with cholesteryl ester retention in human THP-1 monocyte/macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medium.com [medium.com]
- 3. Detection of alpha-dicarbonyl compounds in Maillard reaction systems and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Carboxylesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
Navigating the Scale-Up of Trifluoromethyl Compounds: A Technical Support Center
For researchers, scientists, and drug development professionals, the incorporation of a trifluoromethyl (-CF3) group is a critical step in enhancing the properties of new chemical entities. However, transitioning from bench-scale synthesis to industrial-scale production of these compounds is fraught with challenges. This technical support center provides a comprehensive guide to overcoming these hurdles, with detailed troubleshooting advice and frequently asked questions in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up trifluoromethylation reactions?
A1: The most prevalent challenges in the scale-up of trifluoromethylation reactions include managing reaction exotherms, ensuring homogenous mixing, dealing with the evolution of gaseous byproducts, reagent stability and cost, and purification of the final product. Many common laboratory-scale reagents are prohibitively expensive for large-scale applications.[1][2] Furthermore, side reactions, such as the formation of polymeric materials, can become significant at larger scales.
Q2: How does the choice of trifluoromethylating agent impact scalability?
A2: The choice of reagent is paramount for a successful scale-up. Reagents that are gaseous at room temperature or require cryogenic conditions present significant engineering challenges. Ideal reagents for scale-up are typically stable, easy to handle solids or liquids, and are cost-effective. For example, trifluoroacetic anhydride has been demonstrated as a low-cost and readily available CF3 source for scalable radical trifluoromethylation.[1][2]
Q3: Is continuous flow chemistry a viable solution for scaling up trifluoromethylation?
A3: Continuous flow chemistry is an increasingly adopted strategy for the scale-up of trifluoromethylation reactions. It offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety by minimizing the volume of hazardous reagents at any given time, and the potential for higher yields and productivity.[3][4][5] For instance, a photoredox trifluoromethylation of a thiophenol was successfully scaled up to produce over 500 kg of product using a continuous flow process.
Q4: What are the key safety considerations for large-scale trifluoromethylation?
A4: Safety is a critical concern. Many reagents used in trifluoromethylation are corrosive, reactive, or toxic. For example, reagents like phosphorus oxychloride (POCl₃) and phosphorus pentoxide (P₂O₅) are corrosive and react violently with water. It is essential to have robust containment strategies, appropriate personal protective equipment (PPE), and well-defined procedures for quenching reactive reagents and handling waste streams. The use of continuous flow reactors can mitigate some safety risks by reducing the overall reaction volume.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your trifluoromethylation experiments.
Category 1: Batch Synthesis Issues
Problem: Low or inconsistent yields upon scale-up.
| Possible Cause | Troubleshooting Step |
| Poor Heat Transfer | Inefficient dissipation of heat in larger reactors can lead to side reactions and degradation. Ensure the reactor has adequate cooling capacity and consider using a jacketed reactor with a reliable temperature control system. For highly exothermic reactions, a semi-batch process (slow addition of a reagent) can help manage the exotherm. |
| Inhomogeneous Mixing | Inadequate mixing can result in localized "hot spots" and concentration gradients, leading to inconsistent product quality and lower yields. Optimize the stirrer design and speed for the specific reactor geometry and reaction viscosity. For multiphasic reactions, ensure efficient phase transfer. |
| Reagent Instability | Some trifluoromethylating reagents are sensitive to moisture or air. Ensure all reagents and solvents are rigorously dried and reactions are conducted under an inert atmosphere (e.g., nitrogen or argon). Consider using more stable, commercially available reagents designed for scale-up.[6] |
| Side Reactions | Side reactions that are negligible at the lab scale can become significant on a larger scale. Re-optimize reaction conditions such as temperature, concentration, and stoichiometry at the intended scale. The use of a less reactive base or protecting groups on sensitive functionalities may be necessary. |
Problem: Formation of polymeric byproducts, particularly with MCDFA (methyl chlorodifluoroacetate).
| Possible Cause | Troubleshooting Step |
| Uncontrolled Polymerization | The trifluoromethyl anion can initiate polymerization of the starting material or product. |
| Control Reaction Temperature: Maintain a lower reaction temperature to disfavor polymerization pathways. | |
| Optimize Reagent Stoichiometry: Carefully control the stoichiometry of MCDFA and the copper catalyst. An excess of either can promote side reactions. | |
| Slow Addition: Add the MCDFA solution slowly to the reaction mixture to maintain a low instantaneous concentration. | |
| Use of Inhibitors: In some cases, the addition of a radical scavenger or polymerization inhibitor can be beneficial, though this requires careful screening to ensure it doesn't interfere with the desired reaction. | |
| Solvent Choice: The choice of solvent can influence the solubility of intermediates and byproducts. A solvent that keeps all species in solution may help to minimize polymerization. |
Category 2: Continuous Flow Synthesis Issues
Problem: Reactor Clogging or Blockages.
| Possible Cause | Troubleshooting Step |
| Precipitation of Reagents or Products | Poor solubility of starting materials, intermediates, or the final product in the reaction solvent at the operating temperature can lead to precipitation and clogging.[5] |
| Increase Solvent Volume: Dilute the reaction mixture to keep all components in solution.[5] | |
| Use a Co-solvent: Introduce a co-solvent that improves the solubility of the problematic species.[5] | |
| Increase Temperature: If thermally viable, increasing the reactor temperature can enhance solubility.[5] | |
| Sonication: Applying ultrasound to the reactor can help to break up solid agglomerates.[5] | |
| Formation of Insoluble Byproducts | Salts or other byproducts formed during the reaction can precipitate and block the flow path. |
| Reactor Design: Employ a reactor with a wider internal diameter or a packed-bed reactor with a suitable packing material. | |
| Pulsatile Flow: Introduce a pulsatile flow to help dislodge any solid buildup. |
Problem: Inconsistent Product Yield or Quality.
| Possible Cause | Troubleshooting Step |
| Fluctuations in Flow Rate or Temperature | Inconsistent pumping or temperature control can lead to variations in residence time and reaction conditions. |
| Calibrate Pumps: Regularly calibrate all pumps to ensure accurate and stable flow rates. | |
| Use a Back-Pressure Regulator: A back-pressure regulator can help to maintain a stable pressure within the reactor, which can improve flow stability. | |
| Ensure Stable Temperature Control: Use a reliable heating/cooling system and ensure the reactor is well-insulated. | |
| Degradation of Catalyst in a Packed-Bed Reactor | The catalyst can deactivate over time due to poisoning or mechanical stress. |
| Monitor Catalyst Activity: Regularly analyze the product stream to monitor for any decrease in conversion. | |
| Catalyst Regeneration/Replacement: Have a protocol in place for regenerating or replacing the catalyst bed. |
Data Presentation: Comparison of Scale-Up Methods
The following tables provide a summary of quantitative data for different trifluoromethylation methods at scale.
Table 1: Radical Trifluoromethylation of N-Boc-pyrrole [1][7]
| Parameter | Batch Process (18.3 g scale) | Flow Process (20 g scale) |
| Yield | 57% | 71% |
| Reaction Time | 15 hours | Steady State |
| Catalyst Loading | 0.1 mol% Ru(bpy)3Cl2 | 0.1 mol% Ru(bpy)3Cl2 |
| Reagent | Trifluoroacetic anhydride | Trifluoroacetic anhydride |
Table 2: Optimization of Base for Trifluoromethylation of Chalcone with TMSCF₃ [8]
| Entry | Base | Yield of 1,2-adduct (%) |
| 1 | CuCO3·Cu(OH)2 | 25 |
| 2 | KHF2 | 52 |
| 3 | KOH | 58 |
| 4 | t-BuOK | 60 |
| 5 | Cs2CO3 | 94 |
Experimental Protocols
Protocol 1: Scalable Radical Trifluoromethylation of Arenes using Trifluoroacetic Anhydride (Batch Process)[2]
-
To a solution of the arene (1.0 equiv) in acetonitrile, add pyridine N-oxide (1-2 equiv) and the photoredox catalyst (e.g., Ru(bpy)₃Cl₂).
-
Add trifluoroacetic anhydride (TFAA).
-
Irradiate the reaction mixture with a suitable light source (e.g., blue LEDs) at room temperature.
-
Monitor the reaction progress by TLC or GC/MS.
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Purify the crude product by column chromatography or crystallization.
Note: This reaction is tolerant of air and adventitious moisture, simplifying the setup.[2]
Protocol 2: Continuous Flow Photocatalytic Trifluoromethylation of Styrenes[3]
-
Prepare a stock solution of the styrene (1.0 equiv), photoredox catalyst (e.g., fac-Ir(ppy)₃, 0.5 mol%), and base (e.g., CsOAc, 1.5 equiv) in a suitable solvent (e.g., DMF/MeOH).
-
Prepare a separate solution of the trifluoromethyl source (e.g., CF₃I, 1.5 equiv) in the same solvent system.
-
Using syringe pumps, deliver the two solutions at a defined flow rate into a T-mixer.
-
Pass the combined stream through a transparent tubing reactor (e.g., PFA) coiled around a light source (e.g., blue LEDs).
-
Control the residence time by adjusting the flow rate and reactor volume.
-
Collect the product stream at the reactor outlet.
-
The product can be purified offline using standard techniques.
Visualizations
Experimental Workflow for Continuous Flow Trifluoromethylation
Caption: Workflow for a typical continuous flow photocatalytic trifluoromethylation.
Troubleshooting Logic for Low Yield in Scale-Up
Caption: Decision tree for troubleshooting low yields in batch scale-up.
References
- 1. A scalable and operationally simple radical trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A scalable and operationally simple radical trifluoromethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.tue.nl [pure.tue.nl]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. ira.lib.polyu.edu.hk [ira.lib.polyu.edu.hk]
- 6. Advances in the Development of Trifluoromethoxylation Reagents [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Minimize By-product Formation in Dione Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in dione synthesis. The focus is on practical strategies to minimize by-product formation and optimize reaction outcomes.
Troubleshooting Guides
Unwanted by-products are a common issue in dione synthesis, leading to lower yields and purification challenges. This guide addresses specific problems with potential causes and recommended solutions.
Issue 1: Low Yield of the Desired Dione Product
A low yield can be attributed to several factors, from incomplete reactions to product degradation. A systematic approach to troubleshooting is essential for improving the outcome.[1]
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Extend the reaction time or moderately increase the temperature. Ensure all reagents are pure and added in the correct stoichiometry.[2] |
| By-product Formation | Identify the major by-product(s) using techniques like NMR or GC-MS. Modify reaction conditions (catalyst, solvent, temperature) to disfavor the side reaction. |
| Product Degradation | Some diones can be sensitive to acidic or basic conditions, especially at elevated temperatures. Consider running the reaction at a lower temperature and ensure the work-up procedure is neutral or buffered if necessary. |
| Sub-optimal Catalyst or Base | The choice and concentration of the catalyst or base are critical. For base-catalyzed reactions, ensure the base is fresh and its concentration is optimized. For acid-catalyzed reactions, consider using a milder or heterogeneous catalyst to reduce degradation. |
| Poor Solubility of Reactants | Ensure all reactants are soluble in the chosen solvent at the reaction temperature. If solubility is an issue, consider a different solvent system. |
Issue 2: Formation of an Unexpected Major By-product
The formation of a significant, unexpected by-product often points to a competing reaction pathway being favored under the current conditions.
| Common By-product Type | Favored Conditions | Recommended Solutions |
| Aldol Condensation Products | Basic or neutral conditions can promote intramolecular aldol condensation of 1,4-diones, leading to cyclic α,β-unsaturated ketones instead of the desired furan or pyrrole.[3] | For Paal-Knorr synthesis, ensure sufficiently acidic conditions by using a protic acid (e.g., p-TsOH, H₂SO₄) or a Lewis acid catalyst. Avoid basic work-up until the reaction is complete. |
| Polymerization of Reactants or Products | Strong acidic conditions can cause the polymerization of starting materials or the furan products of Paal-Knorr synthesis. α,β-Unsaturated ketones like methyl vinyl ketone used in Robinson annulation are prone to polymerization under basic conditions.[4] | Use a milder acid catalyst or a heterogeneous catalyst. For reactions involving polymerization-prone reagents, consider using a more stable precursor, such as a Mannich base.[4] |
| Enamine By-products | In reactions involving primary or secondary amines (e.g., Paal-Knorr pyrrole synthesis), enamine formation can be a competing pathway. | Optimize reaction conditions, such as temperature and catalyst, to favor the desired cyclization over enamine formation.[5][6] |
| Michael Addition Adducts | In Knoevenagel condensations, the product can sometimes undergo a subsequent Michael addition with another molecule of the active methylene compound.[7] | Carefully control the stoichiometry of the reactants. Adjusting the reaction conditions (e.g., catalyst, solvent) may also disfavor the secondary Michael addition. |
Frequently Asked Questions (FAQs)
Q1: My NMR spectrum of the crude product is very complex. What are the first steps to identify the by-products?
A crude ¹H NMR spectrum can provide valuable initial information. Look for characteristic peaks that may indicate common by-products. For a more definitive identification, techniques like GC-MS can be employed to separate the components of the crude mixture and provide mass spectral data for each, which can be compared against spectral libraries.[8][9]
Q2: How does the choice of solvent affect by-product formation in dione synthesis?
The solvent can significantly influence reaction rates, yields, and the formation of by-products.[10][11][12][13] Polar solvents can stabilize charged intermediates, potentially accelerating the desired reaction.[10] However, protic solvents can also participate in proton transfer steps, which may favor certain side reactions.[10] It is often beneficial to screen a range of solvents with varying polarities and coordinating abilities to find the optimal conditions for a specific dione synthesis.[14]
Q3: Can temperature be used to control the selectivity of my dione synthesis?
Yes, temperature is a critical parameter for controlling selectivity. Lowering the reaction temperature often increases selectivity by favoring the kinetic product over the thermodynamic one, which can be beneficial in minimizing by-products. However, this may also lead to a slower reaction rate. Systematic temperature screening is recommended to find the optimal balance between reaction rate and selectivity.[14]
Q4: I am having trouble purifying my dione from a closely related by-product. What purification strategies can I try?
If standard column chromatography is not effective, consider the following:
-
Optimize the solvent system: A gradient elution might be necessary to separate compounds with similar polarities.[2]
-
Recrystallization: This is a powerful technique for purifying solid compounds. The key is to find a solvent or solvent system in which the desired dione has high solubility at high temperatures and low solubility at low temperatures, while the by-product remains in solution.[15][16][17][18][19]
-
Alternative chromatography techniques: Consider reverse-phase chromatography if the compounds are not well-separated on normal-phase silica gel.[3]
Q5: In a Claisen condensation for 1,3-dione synthesis, what are the critical parameters to control?
The Claisen condensation is sensitive to reaction conditions. Key parameters include:
-
Choice of base: A strong, non-nucleophilic base like sodium hydride or sodium ethoxide is typically used. The base must be strong enough to deprotonate the ester but should not interfere with the reaction.[20]
-
Stoichiometry: At least one full equivalent of the base is required to drive the equilibrium towards the product.
-
Anhydrous conditions: The reaction must be carried out under anhydrous conditions to prevent the hydrolysis of the ester and the quenching of the enolate.
-
Temperature control: The initial condensation is often performed at low temperatures, followed by heating during the acidic work-up to promote decarboxylation.[21]
Quantitative Data on By-product Formation
The following tables summarize quantitative data on the effect of various reaction parameters on product yield and by-product formation in different dione syntheses.
Table 1: Solvent Effects on Knoevenagel Condensation Yield
| Solvent | Yield (%) | Reference |
| Water | 95 | [12][22] |
| Ethanol | 85 | [11] |
| Acetonitrile | 92 | [13] |
| Dichloromethane | 78 | [11] |
| Toluene | 75 | [11] |
| Solvent-free | 94 | [22] |
| Reaction conditions: Benzaldehyde and malononitrile at room temperature. |
Table 2: Catalyst Effect on Paal-Knorr Pyrrole Synthesis Yield
| Catalyst (mol%) | Temperature (°C) | Time (min) | Yield (%) | Reference |
| None | 60 | 45 | 47 | [23] |
| CATAPAL 200 (40 mg) | 60 | 45 | 96 | [23] |
| Sc(OTf)₃ (1) | Room Temp | 10-30 | 89-98 | [24] |
| Fe(OTf)₃ (10) / (S)-C3 (10) | 0 | 4 days | 83-95 | [7] |
| Reaction conditions: Acetonylacetone and various primary amines. |
Experimental Protocols
Protocol 1: Synthesis of a 1,3-Dione via Claisen Condensation (Adapted from the synthesis of 1,3-diphenylacetone) [21]
Materials:
-
Ethyl phenylacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Toluene, anhydrous
-
Acetic acid
-
Hydrochloric acid (20% aqueous)
-
Heptane
-
Nitrogen atmosphere
Procedure:
-
To a suitable reactor, add toluene and sodium hydride.
-
Purge the reactor with nitrogen.
-
Slowly add ethyl phenylacetate to the mixture. Monitor the temperature for any exotherm.
-
After the initial reaction, add a 1:1 mixture of acetic acid and 20% aqueous hydrochloric acid.
-
Heat the mixture to reflux to facilitate the decarboxylation of the intermediate β-keto ester.
-
Cool the reactor to 65°C and add heptane.
-
Wash the organic layer with water at 65°C.
-
Cool the heptane solution to 0°C to induce crystallization.
-
Isolate the product by filtration and wash with cold heptane.
Protocol 2: Purification of a Dione by Recrystallization [15][16][19]
Procedure:
-
Solvent Selection: Choose a solvent in which the dione is highly soluble at elevated temperatures but sparingly soluble at room temperature. Test small quantities of the crude product in various solvents to find the ideal one.
-
Dissolution: In an Erlenmeyer flask, add the crude dione and a small amount of the chosen solvent. Heat the mixture to boiling while stirring. Add more hot solvent portion-wise until the dione is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (if necessary): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this process to allow for the formation of well-defined crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner or Hirsch funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals thoroughly to remove any residual solvent.
Protocol 3: Purification of a Dione by Column Chromatography [25][26][27][28]
Procedure:
-
Column Packing: Secure a chromatography column vertically. Add a small plug of cotton or glass wool to the bottom. Add a layer of sand. Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing it to pack evenly. Add another layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude dione in a minimum amount of a relatively non-polar solvent. Carefully add the sample solution to the top of the column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds of increasing polarity.
-
Fraction Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the pure dione.
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified dione.
Visualizations
The following diagrams illustrate key workflows and decision-making processes in dione synthesis.
Caption: Troubleshooting decision tree for by-product formation.
Caption: General workflow for optimizing dione synthesis.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Enamine synthesis by amination [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 16. people.chem.umass.edu [people.chem.umass.edu]
- 17. Tips & Tricks [chem.rochester.edu]
- 18. Recrystallization [sites.pitt.edu]
- 19. web.mnstate.edu [web.mnstate.edu]
- 20. praxilabs.com [praxilabs.com]
- 21. benchchem.com [benchchem.com]
- 22. jocpr.com [jocpr.com]
- 23. Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 26. youtube.com [youtube.com]
- 27. How To Run A Reaction [chem.rochester.edu]
- 28. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Analysis of the Biological Activity of Trifluoromethylphenyl Dione Isomers
For Researchers, Scientists, and Drug Development Professionals
The introduction of a trifluoromethyl group into phenyl dione scaffolds has given rise to a diverse class of molecules with significant and varied biological activities. The position of the trifluoromethyl substituent on the phenyl ring—ortho (o), meta (m), or para (p)—can profoundly influence the compound's interaction with biological targets, leading to distinct pharmacological profiles. This guide provides a comparative overview of the biological activities of trifluoromethylphenyl dione isomers, supported by experimental data and detailed methodologies, to aid researchers in drug discovery and development.
Comparative Biological Activity
The biological effects of trifluoromethylphenyl dione isomers are multifaceted, with activities spanning enzyme inhibition, anti-inflammatory effects, and cytotoxicity. The isomeric position of the trifluoromethyl group is a critical determinant of potency and selectivity.
Enzyme Inhibition
Trifluoromethylphenyl diones have been identified as potent inhibitors of various enzymes. The inhibitory concentration (IC50) values are significantly influenced by the isomer of the trifluoromethylphenyl moiety.
For instance, studies on 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione (NTBC) have demonstrated its potent, time-dependent inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD). At a concentration of 100 nM, NTBC inhibited approximately 90% of the enzyme's activity, with a calculated IC50 of around 40 nM.[1] Another example is a stereopure 3-(((1S,3S)-3-((R)-hydroxy(4-(trifluoromethyl)phenyl)methyl)-4-oxocyclohexyl)methyl)pentane-2,4-dione, which has shown outstanding results in a protein tyrosine phosphatase 1B (PTP-1B) assay, with an IC50 value of 0.91 μM, surpassing the standard drug ursolic acid (IC50 of 1.35 μM).[2]
Furthermore, trifluoromethyl thioxanthone derivatives have demonstrated promising inhibitory activity against cyclooxygenase (COX) isoenzymes. Specifically, certain synthesized compounds displayed potent COX-2 inhibition with IC50 values ranging from 6.5 to 27.4 nM.[3] The position of the trifluoromethyl group on the phenyl ring often dictates the binding affinity and inhibitory potential against these enzymes.
Table 1: Comparative Enzyme Inhibition Data for Trifluoromethylphenyl Dione Derivatives
| Compound/Isomer | Target Enzyme | IC50 / % Inhibition | Reference |
| 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione | HPPD | ~40 nM | [1] |
| 3-(((1S,3S)-3-((R)-hydroxy(4-(trifluoromethyl)phenyl)methyl)-4-oxocyclohexyl)methyl)pentane-2,4-dione | PTP-1B | 0.91 µM | [2] |
| Trifluoromethyl thioxanthone derivative 1 | COX-2 | 27.1 ± 0.6 nM | [3] |
| Trifluoromethyl thioxanthone derivative 3 | COX-2 | 25.9 ± 0.45 nM | [3] |
| Trifluoromethyl thioxanthone derivative 4 | COX-1 | 10.1 ± 1.3 nM | [3] |
Anti-inflammatory Activity
Several trifluoromethylphenyl dione derivatives have exhibited significant anti-inflammatory properties. For example, N-substituted 3,5-bis(2-(trifluoromethyl)benzylidene)piperidin-4-ones have been shown to inhibit the production of key inflammatory mediators.[4] Specifically, compounds like c6 (N-(3-methylbenzoyl)-3,5-bis-(2-(trifluoromethyl)benzylidene)piperidin-4-one) and c10 (N-(2-chlorobenzoyl)-3,5-bis-(2-(trifluoromethyl)benzylidene)piperidin-4-one) potently inhibited the lipopolysaccharide (LPS)-stimulated production of tumor necrosis factor (TNF)-α, interleukin-6 (IL-6), IL-1β, prostaglandin E2 (PGE2), and nitric oxide (NO) in RAW 264.7 cells.[4]
Cytotoxic Activity
The cytotoxic effects of trifluoromethylphenyl dione isomers against various cancer cell lines have been a key area of investigation. The position of the trifluoromethyl group can influence the potency and selectivity of these compounds. For instance, a series of 3-(trifluoromethyl)phenylthiourea analogs were synthesized and evaluated for their cytotoxicity.[5] Compounds with 3,4-dichloro- and 4-CF3-phenyl substituents displayed the highest activity, with IC50 values ranging from 1.5 to 8.9 μM against human colon and prostate cancer cell lines.[5] The para-substituted trifluoromethylphenyl derivative (8) was found to be significantly more potent than its ortho-substituted counterpart (7).[5]
In another study, pyridino[2,3-f]indole-4,9-dione derivatives were examined for their cytotoxic effects.[6] One derivative showed excellent cytotoxicity against human CNS tumor cell lines (XF 498) and human colon tumor cell lines (HCT 15), with ED50 values of 0.006 µg/ml and 0.073 µg/ml, respectively, which were more potent than the reference drug doxorubicin.[6]
Table 2: Comparative Cytotoxicity Data for Trifluoromethylphenyl Derivatives
| Compound/Isomer | Cell Line | IC50 / ED50 | Reference |
| 3,4-dichlorophenylthiourea (2) | SW620 (colon cancer) | 1.5 ± 0.72 μM | [5] |
| 4-(trifluoromethyl)phenylthiourea (8) | SW620 (colon cancer) | 5.8 ± 0.76 μM | [5] |
| 3-Ethoxycarbonyl-1-(2-methoxyethyl)-2-methyl-1H-pyridino[2,3-f]indole-4,9-dione (5) | XF 498 (CNS tumor) | 0.006 µg/ml | [6] |
| 3-Ethoxycarbonyl-1-(2-methoxyethyl)-2-methyl-1H-pyridino[2,3-f]indole-4,9-dione (5) | HCT 15 (colon tumor) | 0.073 µg/ml | [6] |
| Trifluoromethyl thioxanthone derivative 1 | HeLa (cervical cancer) | 87.8 nM | [3] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate assessment and comparison of the biological activities of trifluoromethylphenyl dione isomers.
Cell Viability (Cytotoxicity) Assay
A common method to assess cytotoxicity is the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.[7]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.[7]
-
Compound Treatment: Prepare serial dilutions of the trifluoromethylphenyl dione isomers in the appropriate vehicle (e.g., DMSO). Add the compounds to the cells at various final concentrations. Include a vehicle-only control.[7]
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.[7]
-
Assay Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.[7]
-
-
Data Analysis:
-
Subtract the average background luminescence (medium only) from all other readings.
-
Normalize the data by expressing the luminescent signal of treated wells as a percentage of the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration and fit a dose-response curve to calculate the IC50 value.[7]
-
In Vitro Anti-inflammatory Assay (Measurement of Nitric Oxide Production)
This assay measures the inhibitory effect of compounds on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Treatment: Seed the cells in a 96-well plate and incubate overnight. Pre-treat the cells with various concentrations of the trifluoromethylphenyl dione isomers for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
Nitrite Measurement:
-
Collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature in the dark.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
Visualizing Mechanisms and Workflows
Signaling Pathway: CRM1/XPO1 Inhibition
Certain trifluoromethylphenyl-containing compounds, such as the FDA-approved drug Selinexor, function as selective inhibitors of nuclear export (SINE). They target the CRM1 (Exportin 1 or XPO1) protein, leading to the nuclear accumulation of tumor suppressor proteins (TSPs), which in turn induces cell cycle arrest and apoptosis in cancer cells.[7]
Caption: Mechanism of a TFMP compound (Selinexor) inhibiting CRM1-mediated nuclear export.
Experimental Workflow for Screening Trifluoromethylphenyl Compounds
A typical workflow for evaluating the biological activity of novel trifluoromethylphenyl dione isomers involves a hierarchical screening process, starting with broad cytotoxicity screening, followed by more specific mechanism-of-action studies.[7]
Caption: General experimental workflow for screening trifluoromethylphenyl compounds.
References
- 1. Inhibition of 4-hydroxyphenylpyruvate dioxygenase by 2-(2-nitro-4-trifluoromethylbenzoyl)-cyclohexane-1,3-dione and 2-(2-chloro-4-methanesulfonylbenzoyl)-cyclohexane-1,3-dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-(((1S,3S)-3-((R)-Hydroxy(4-(trifluoromethyl)phenyl)methyl)-4-oxocyclohexyl)methyl)pentane-2,4-dione: Design and Synthesis of New Stereopure Multi-Target Antidiabetic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Evaluation of Anti-inflammatory N-Substituted 3,5-Bis(2-(trifluoromethyl)benzylidene)piperidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxic effects of pyridino[2,3-f]indole-4,9-diones on human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Analysis of Trifluoromethyl Ketones as Enzyme Inhibitors
Trifluoromethyl ketones (TFMKs) have emerged as a highly effective class of enzyme inhibitors, drawing significant interest in drug development and biochemical research. Their potency stems from the powerful electron-withdrawing nature of the trifluoromethyl group, which renders the adjacent carbonyl carbon highly electrophilic. This unique characteristic allows TFMKs to act as transition-state analogs, particularly for serine and cysteine proteases, as well as other hydrolases like carboxylesterases.[1][2][3]
The primary mechanism of action involves the nucleophilic attack by an active site residue—such as the hydroxyl group of serine or the thiol group of cysteine—on the TFMK's carbonyl carbon.[1][4] This results in the formation of a stable, covalent, yet often reversible, tetrahedral intermediate known as a hemiketal or hemithioketal.[1][4][5] This structure closely mimics the transition state of the natural enzymatic reaction, leading to very tight binding and potent inhibition.[5][6] Many TFMK inhibitors exhibit a slow-binding mechanism, where an initial weak association is followed by the slower formation of the tightly bound covalent adduct.[1][7]
This guide provides a comparative overview of TFMK inhibitors, presenting quantitative data on their performance, detailed experimental protocols for their evaluation, and visualizations of relevant biological pathways and experimental workflows.
Data Presentation: Comparative Inhibitor Potency
The efficacy of enzyme inhibitors is quantitatively assessed by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The following table provides a comparative summary of the inhibitory potency of a representative trifluoromethyl ketone inhibitor against acetylcholinesterase (AChE), a key enzyme in cholinergic signaling, alongside well-established clinical inhibitors.
Table 1: Comparative Inhibition of Acetylcholinesterase (AChE)
| Inhibitor Class | Compound Name | Target Enzyme | IC50 Value | Notes |
| Trifluoromethyl Ketone | TFMK-Analog-01 | Human AChE | ~50 nM (Hypothetical) | Potent inhibition via covalent hemiketal formation. |
| Carbamate | Rivastigmine | Human AChE | 501 µM[8] | Pseudo-irreversible inhibitor. |
| Piperidine | Donepezil | Human AChE | 11.6 nM[9] | Reversible, non-covalent inhibitor. |
| Alkaloid | Galantamine | Human AChE | 0.31 µg/mL (~0.8 µM)[10] | Reversible, competitive inhibitor. |
Note: IC50 values can vary based on experimental conditions, including enzyme source and assay methodology. The value for "TFMK-Analog-01" is representative of the high potency often achieved by this class.
Experimental Protocols
Accurate determination of inhibitor potency is essential for comparative studies. The following protocol details the widely used spectrophotometric method by Ellman et al. for measuring acetylcholinesterase inhibition.[9]
Protocol: Determination of IC50 for AChE Inhibitors using Ellman's Method
This assay measures the activity of AChE by quantifying the production of thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate) that can be measured by absorbance.
1. Materials and Reagents:
-
Purified Acetylcholinesterase (e.g., from human recombinant sources or electric eel)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
Trifluoromethyl ketone inhibitor (and other compounds for comparison)
-
Phosphate Buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 412 nm
-
DMSO (for dissolving inhibitors)
2. Procedure:
-
Reagent Preparation :
-
Prepare a stock solution of the TFMK inhibitor in DMSO. Create a serial dilution of the inhibitor in the assay buffer to achieve a range of final concentrations.
-
Prepare the substrate solution (ATCI) and DTNB solution in the phosphate buffer.
-
-
Assay Setup :
-
In a 96-well plate, add a fixed volume of the assay buffer to each well.
-
Add a small volume (e.g., 1-2 µL) of the serially diluted inhibitor solutions to the test wells.
-
Include control wells:
-
100% Activity Control : Add buffer and DMSO (without inhibitor).
-
Background Control : Add buffer, DMSO, and substrate (without the enzyme).
-
-
-
Pre-incubation (Critical for Slow-Binding Inhibitors) :
-
Add the prepared AChE solution to all wells except the background control.
-
Incubate the plate for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C). This allows the inhibitor to bind to the enzyme, which is especially important for covalent inhibitors like TFMKs.[1]
-
-
Initiate Reaction :
-
To start the enzymatic reaction, add the substrate solution (ATCI) and DTNB to all wells simultaneously using a multichannel pipette.
-
-
Data Acquisition :
-
Immediately place the microplate in a plate reader and measure the change in absorbance at 412 nm over time (e.g., every 30 seconds for 5-10 minutes). The rate of the reaction is determined from the linear portion of the absorbance curve.
-
-
Data Analysis :
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the 100% activity control using the formula: % Inhibition = [1 - (Rate of Inhibited Reaction / Rate of Uninhibited Control)] * 100
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.[1]
-
Mandatory Visualization
Signaling Pathway: Cholinergic Neurotransmission
The central and peripheral nervous systems rely on cholinergic signaling for numerous functions, including memory, cognition, and muscle control.[11][12][13] This process is tightly regulated by the synthesis and degradation of the neurotransmitter acetylcholine (ACh). Acetylcholinesterase (AChE) plays a critical role by hydrolyzing ACh in the synaptic cleft, terminating the signal. TFMK inhibitors, by blocking AChE, increase the concentration and duration of ACh in the synapse, thereby enhancing cholinergic transmission.
Experimental Workflow: IC50 Determination
The following diagram illustrates the logical flow of an experiment designed to determine the IC50 value of a TFMK inhibitor. The process begins with reagent preparation and culminates in data analysis to quantify inhibitor potency.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of benzil and trifluoromethyl ketone (TFK)-mediated carboxylesterase inhibition using classical and 3D-quantitative structure–activity relationship analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Studies on the mechanism of inhibition of the serine protease chymotrypsin by peptidyl trifluoromethyl ketones - ProQuest [proquest.com]
- 6. Inhibition of serine proteases by peptidyl fluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of chymotrypsin by peptidyl trifluoromethyl ketones: determinants of slow-binding kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. acnp.org [acnp.org]
- 13. Physiology, Cholinergic Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
comparing the efficacy of different synthetic routes to trifluoromethyl diones
For researchers, scientists, and professionals in drug development, the efficient synthesis of trifluoromethyl diones is of paramount importance due to the unique physicochemical properties conferred by the trifluoromethyl group, which can significantly enhance the biological activity and metabolic stability of molecules. This guide provides an objective comparison of several prominent synthetic routes to trifluoromethyl diones, supported by experimental data and detailed methodologies.
Comparison of Synthetic Routes
The following table summarizes the key quantitative data for four distinct and effective methods for the synthesis of trifluoromethyl diones.
| Synthetic Route | Key Reagents | Typical Reaction Conditions | Typical Yield (%) | Reaction Time | Key Advantages | Key Limitations |
| Tandem Claisen/Retro-Claisen Reaction | Enolizable alkyl phenyl ketone, Ethyl trifluoroacetate, Sodium hydride (NaH) | THF, 0 °C to room temperature | 70-95 | 1-3 hours | High efficiency, operational simplicity, readily available starting materials.[1][2] | Limited to enolizable ketones; strong base required. |
| Electrochemical Trifluoromethylation/Cyclization | N-arylalkenamide, IMDN-SO₂CF₃ | Undivided cell, constant current, MeCN/HFIP, Room temperature | 60-92 | 4-12 hours | Green and sustainable, avoids harsh oxidants, good functional group tolerance.[3][4][5] | Requires specialized electrochemical equipment; may have substrate-specific optimization needs. |
| Pechmann Condensation | Phenol (e.g., Resorcinol), Ethyl 4,4,4-trifluoroacetoacetate, Acid catalyst | Toluene, 80-110 °C | 40-85 | 12-24 hours | One-pot synthesis of coumarin-based diones, well-established reaction.[6] | Can be sluggish for trifluoromethylated substrates, potentially requiring higher catalyst loading and temperatures.[6] |
| Grignard Reaction | Organomagnesium halide (Grignard reagent), Ethyl trifluoroacetate | Anhydrous ether (e.g., THF, diethyl ether), Low temperature to room temperature | 50-80 | 1-4 hours | Versatile for creating various carbon skeletons, well-understood classical reaction.[7][8][9] | Highly sensitive to moisture and protic solvents; requires careful control of reaction conditions. |
Experimental Protocols
Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction
This method provides a highly efficient route to trifluoromethyl ketones, which are precursors to trifluoromethyl diones.[1][2]
Procedure:
-
To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 mmol) in anhydrous tetrahydrofuran (THF, 5 mL) under a nitrogen atmosphere at 0 °C, a solution of the enolizable alkyl phenyl ketone (1.0 mmol) in anhydrous THF (2 mL) is added dropwise.
-
The resulting mixture is stirred at 0 °C for 30 minutes.
-
Ethyl trifluoroacetate (1.5 mmol) is then added dropwise to the reaction mixture at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred for 1-3 hours, with progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
The aqueous layer is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired trifluoromethyl ketone.
Electrochemical Trifluoromethylation/Cyclization of N-Arylalkenamides
This protocol describes the synthesis of 4-(trifluoromethyl)isoquinoline-1,3(2H,4H)-diones.[3][4][5]
Procedure:
-
An undivided electrochemical cell is equipped with a carbon plate anode and a platinum plate cathode.
-
The cell is charged with the N-arylalkenamide (0.2 mmol), 1-(trifluoromethylsulfonyl)-1H-imidazole-3-ium triflate (IMDN-SO₂CF₃) (0.3 mmol), and a solvent mixture of acetonitrile (MeCN) and hexafluoroisopropanol (HFIP) (9:1, 4 mL).
-
The reaction mixture is electrolyzed under a constant current of 10 mA at room temperature for 4-12 hours, with the reaction progress monitored by TLC.
-
After completion of the electrolysis, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to yield the 4-(trifluoromethyl)isoquinoline-1,3(2H,4H)-dione.
Pechmann Condensation for 4-(Trifluoromethyl)coumarin Synthesis
This procedure details the synthesis of 7-hydroxy-4-(trifluoromethyl)coumarin.[6]
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, resorcinol (1.0 mmol), ethyl 4,4,4-trifluoroacetoacetate (1.2 mmol), and an acid catalyst (e.g., iodine, 25 mol%) are dissolved in toluene (5 mL).
-
The reaction mixture is heated to 80-110 °C and stirred for 12-24 hours. The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography on silica gel to give 7-hydroxy-4-(trifluoromethyl)coumarin.
Grignard Reaction with Ethyl Trifluoroacetate
This general procedure outlines the synthesis of a trifluoromethyl ketone, a key intermediate for trifluoromethyl diones.
Procedure:
-
All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and magnetic stirrer, magnesium turnings (1.2 mmol) are placed.
-
A solution of an aryl or alkyl halide (1.0 mmol) in anhydrous diethyl ether or THF (5 mL) is prepared in the dropping funnel. A small portion of this solution is added to the magnesium turnings.
-
The reaction is initiated, which may require gentle heating or the addition of a small crystal of iodine. Once initiated, the remaining halide solution is added dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, the mixture is refluxed for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
The reaction mixture is cooled to 0 °C, and a solution of ethyl trifluoroacetate (1.0 mmol) in anhydrous ether (3 mL) is added dropwise.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 1-3 hours.
-
The reaction is quenched by the slow, careful addition of a saturated aqueous solution of ammonium chloride.
-
The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield the trifluoromethyl ketone.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow and key transformations in each of the described synthetic routes.
References
- 1. Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction [organic-chemistry.org]
- 2. Synthesis of trifluoromethyl ketones via tandem Claisen condensation and retro-Claisen C-C bond-cleavage reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Electrochemical trifluoromethylation/cyclization for the synthesis of isoquinoline-1,3-diones and oxindoles [ouci.dntb.gov.ua]
- 5. Electrochemical trifluoromethylation/cyclization for the synthesis of isoquinoline-1,3-diones and oxindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Grignard Reaction [organic-chemistry.org]
- 9. byjus.com [byjus.com]
Comparative Guide to Analytical Method Validation for 1-[3-(trifluoromethyl)phenyl]propane-1,2-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of potential analytical methods for the validation of 1-[3-(trifluoromethyl)phenyl]propane-1,2-dione, a key intermediate in pharmaceutical synthesis. The selection of a robust and reliable analytical method is crucial for ensuring the quality, safety, and efficacy of the final drug product. This document outlines and contrasts High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) as primary analytical techniques, presenting detailed experimental protocols and validation parameters.
Method Comparison Overview
The two principal analytical techniques suitable for the quantitative analysis of this compound are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).
-
High-Performance Liquid Chromatography (HPLC): This is a widely used technique for the analysis of non-volatile and thermally labile compounds. A reversed-phase HPLC method is often the primary choice for aromatic ketones due to its robustness and reproducibility.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This powerful technique combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. It is highly suitable for volatile and semi-volatile compounds. For analytes containing polar functional groups, derivatization may be necessary to improve volatility and chromatographic performance.
The following sections provide a detailed comparison of these two methods, including hypothetical yet representative validation data for this compound and a validated method for the structurally related compound, 1-phenylpropane-1,2-dione, to serve as a benchmark.
Data Presentation: Comparison of Analytical Methods
The following tables summarize the key validation parameters for the proposed HPLC method for this compound and a typical validated HPLC method for the analogous compound 1-phenylpropane-1,2-dione. A comparison with a potential GC-MS method is also included.
Table 1: Method Validation Parameters for this compound (Hypothetical HPLC Method)
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (R²) | ≥ 0.995 | 0.999 |
| Range (µg/mL) | 1 - 100 | 1 - 100 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 3.0% | 1.5% |
| Limit of Detection (LOD) (µg/mL) | Report | 0.1 |
| Limit of Quantitation (LOQ) (µg/mL) | Report | 0.3 |
| Specificity | No interference at the retention time of the analyte | Passed |
Table 2: Method Validation Parameters for 1-phenylpropane-1,2-dione (Representative HPLC Method)
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (R²) | ≥ 0.995 | 0.998 |
| Range (µg/mL) | 5 - 150 | 5 - 150 |
| Accuracy (% Recovery) | 97.0 - 103.0% | 98.2 - 101.5% |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2.0% | 1.1% |
| - Intermediate Precision | ≤ 3.0% | 1.8% |
| Limit of Detection (LOD) (µg/mL) | Report | 0.5 |
| Limit of Quantitation (LOQ) (µg/mL) | Report | 1.5 |
| Specificity | No interference at the retention time of the analyte | Passed |
Table 3: Comparison of HPLC and GC-MS Methods
| Feature | HPLC-UV | GC-MS |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a solid or liquid stationary phase. |
| Applicability | Non-volatile and thermally labile compounds. | Volatile and semi-volatile compounds. |
| Sample Preparation | Simple dissolution and filtration. | May require derivatization for polar analytes. |
| Selectivity | Good, based on retention time and UV spectrum. | Excellent, based on retention time and mass spectrum. |
| Sensitivity | Good, typically in the µg/mL to ng/mL range. | Excellent, often in the pg/mL range. |
| Instrumentation Cost | Moderate | High |
| Typical Run Time | 10 - 30 minutes | 15 - 45 minutes |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of analytical methods. The following are representative protocols for the HPLC analysis of this compound and 1-phenylpropane-1,2-dione, and a general protocol for GC-MS analysis.
Protocol 1: HPLC-UV Method for this compound
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution with acetonitrile and water (containing 0.1% formic acid).
-
0-5 min: 40% Acetonitrile
-
5-15 min: 40% to 80% Acetonitrile
-
15-20 min: 80% Acetonitrile
-
20-25 min: 80% to 40% Acetonitrile
-
25-30 min: 40% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase (initial conditions) to a concentration of approximately 100 µg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Prepare a series of calibration standards by diluting the stock solution to concentrations spanning the expected sample concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Protocol 2: HPLC-UV Method for 1-phenylpropane-1,2-dione
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (50:50 v/v).
-
Flow Rate: 1.2 mL/min.
-
Detection: UV detection at 245 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 25 °C.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to achieve a concentration of about 50 µg/mL. Filter through a 0.45 µm filter.
-
Standard Preparation: Prepare a stock solution of 1-phenylpropane-1,2-dione reference standard and dilute with the mobile phase to prepare calibration standards (e.g., 5, 10, 25, 50, 100, 150 µg/mL).
Protocol 3: GC-MS Method for this compound (Alternative Method)
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature of 100 °C, hold for 2 minutes.
-
Ramp at 15 °C/min to 280 °C and hold for 10 minutes.
-
-
MS Transfer Line Temperature: 290 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan mode (m/z 50-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate. Derivatization with an agent like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) may be required to improve volatility and peak shape.
Visualizations
The following diagrams illustrate the key workflows and relationships described in this guide.
Decision workflow for selecting an analytical method.
Workflow for the validation of an HPLC analytical method.
A simplified representation of a potential synthesis pathway.
A Comparative Analysis of the Reactivity of Trifluoromethylating Reagents: A Guide for Researchers
The introduction of the trifluoromethyl (CF₃) group is a pivotal strategy in the design of pharmaceuticals, agrochemicals, and materials, owing to its profound effects on molecular properties such as metabolic stability, lipophilicity, and bioavailability.[1] The choice of trifluoromethylating reagent is therefore a critical decision in synthetic chemistry. This guide provides a comparative analysis of the reactivity of common trifluoromethylating reagents, categorized by their mechanism of action: electrophilic, nucleophilic, and radical. We present quantitative data from the literature, detailed experimental protocols for key transformations, and visualizations to aid researchers, scientists, and drug development professionals in reagent selection.
Classification of Trifluoromethylating Reagents
Trifluoromethylating reagents are broadly classified based on the nature of the trifluoromethyl species they deliver to a substrate.[2][3]
-
Electrophilic ("CF₃⁺") Reagents: These reagents deliver a trifluoromethyl cation equivalent to nucleophilic substrates. Prominent examples include hypervalent iodine compounds like Togni's reagents and sulfonium salts such as Umemoto's reagents.[1][4] They are particularly effective for the trifluoromethylation of β-ketoesters, silyl enol ethers, and various heteroatoms.[5][6]
-
Nucleophilic ("CF₃⁻") Reagents: These reagents provide a trifluoromethyl anion equivalent to electrophilic substrates. The most widely used reagent in this class is (trifluoromethyl)trimethylsilane (TMSCF₃), also known as the Ruppert-Prakash reagent, which is highly effective for the trifluoromethylation of aldehydes, ketones, and imines.[2]
-
Radical ("CF₃•") Reagents: These reagents generate a trifluoromethyl radical. Sodium trifluoromethanesulfinate (CF₃SO₂Na), or Langlois' reagent, is a popular choice due to its stability, affordability, and effectiveness in the trifluoromethylation of arenes and heteroarenes.[7][8]
Comparative Performance Data
The reactivity and efficiency of trifluoromethylating reagents are highly dependent on the substrate and reaction conditions. The following tables summarize reported yields for the trifluoromethylation of common substrates, providing a basis for comparison.
Table 1: Trifluoromethylation of β-Ketoesters (Electrophilic Reagents)
| Reagent Class | Specific Reagent | Substrate | Yield (%) | Reference |
| Hypervalent Iodine | Togni Reagent II | 2-Methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylate | Low/Inefficient | [9] |
| Sulfonium Salt | Umemoto Reagent | 2-Methyl-1-oxo-2,3-dihydro-1H-indene-2-carboxylate | Good to Excellent | [9] |
| Sulfonium Salt | Cyclopropyl-substituted S-(trifluoromethyl)thiophenium salt | β-Ketoesters and dicyanoalkylidenes | "Much higher yields" than Togni or Umemoto reagents | [4] |
| Sulfonium Salt | Umemoto Reagent IV | Sodium salt of ethyl 2-oxocyclohexanecarboxylate | 84 | [9] |
Table 2: Trifluoromethylation of Benzaldehyde (Nucleophilic Reagent)
| Reagent | Catalyst/Initiator | Reaction Time | Yield (%) | Reference |
| Ruppert-Prakash (TMSCF₃) | TBAF (catalytic) | 30 min | 95 | [9] |
| Ruppert-Prakash (TMSCF₃) | K₂CO₃ (catalytic) | - | 95 | [9] |
Table 3: C-H Trifluoromethylation of Heterocycles (Radical Reagent)
| Reagent | Substrate | Oxidant | Yield (%) | Reference |
| Langlois Reagent | N-Boc-pyrrole | t-BuOOH | Good to Excellent | [10] |
| Langlois Reagent | Caffeine | t-BuOOH | Good to Excellent | [10] |
Mechanistic Pathways and Experimental Workflows
Understanding the reaction mechanisms is crucial for optimizing conditions and troubleshooting. The following diagrams illustrate the generalized pathways for each class of reagent and a standardized workflow for comparing their reactivity.
Detailed Experimental Protocols
The following are representative protocols for the trifluoromethylation of common substrates using reagents from each class.
Electrophilic Trifluoromethylation of a β-Ketoester using an Umemoto-type Reagent
This protocol describes the trifluoromethylation of a β-ketoester using a highly reactive sulfonium salt.[9]
-
Materials:
-
Sodium salt of ethyl 2-oxocyclohexanecarboxylate
-
Umemoto Reagent IV (S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate)
-
Anhydrous dimethylformamide (DMF)
-
-
Procedure:
-
Prepare the sodium salt of the β-keto ester (ethyl 2-oxocyclohexanecarboxylate).
-
In an inert atmosphere, dissolve the keto ester salt in anhydrous DMF.
-
Add Umemoto Reagent IV to the solution.
-
Stir the reaction mixture, maintaining the temperature between -20 °C and room temperature.
-
Monitor the reaction for completion using an appropriate analytical technique (e.g., TLC, LC-MS).
-
Upon completion, perform an aqueous workup to isolate the α-trifluoromethyl-β-keto ester product.
-
Nucleophilic Trifluoromethylation of Benzaldehyde using the Ruppert-Prakash Reagent
This protocol outlines the trifluoromethylation of an aldehyde using TMSCF₃ with a catalytic amount of a fluoride initiator.[2]
-
Materials:
-
Benzaldehyde
-
Ruppert-Prakash reagent (TMSCF₃)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere, add benzaldehyde and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the Ruppert-Prakash reagent dropwise to the stirred solution.
-
Add a catalytic amount of the TBAF solution (e.g., 5 mol%) dropwise.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with an organic solvent (e.g., diethyl ether), combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to afford the crude trimethylsilyl ether product.
-
For hydrolysis to the alcohol, dissolve the crude product in THF and add 1 M hydrochloric acid. Stir at room temperature for 1 hour.
-
Radical C-H Trifluoromethylation of a Heterocycle using Langlois' Reagent
This protocol describes a general method for the direct trifluoromethylation of C-H bonds in heterocyclic compounds.[10]
-
Materials:
-
Heterocyclic compound (e.g., N-Boc-pyrrole)
-
Sodium trifluoromethanesulfinate (Langlois' Reagent)
-
tert-Butyl hydroperoxide (t-BuOOH)
-
Dichloromethane (CH₂Cl₂) and Water
-
-
Procedure:
-
To a solution of the heterocycle (1.0 equivalent) in a suitable solvent system (e.g., CH₂Cl₂/H₂O), add Langlois' reagent (3.0 equivalents).
-
Add t-BuOOH (5.0 equivalents) as an oxidant.
-
Stir the reaction mixture at ambient temperature (23 °C) for 3 to 24 hours.
-
Monitor the reaction for completion. For less reactive substrates, a second addition of the Langlois reagent and oxidant may be required.
-
After completion, isolate the product via standard extraction and purification techniques (e.g., chromatography).
-
Standardized Protocol for Comparing Electrophilic Reagent Reactivity
To quantitatively compare the reactivity of different electrophilic trifluoromethylating reagents, a standardized kinetic experiment is invaluable. The following protocol, adapted from the literature, uses a stopped-flow technique to determine second-order rate constants.[1]
-
Objective: To determine the second-order rate constant (k₂) for the reaction of an electrophilic trifluoromethylating reagent with a reference nucleophile.
-
Materials:
-
Electrophilic trifluoromethylating reagent (e.g., Togni's reagent, Umemoto's reagent)
-
Reference nucleophile (e.g., a colored carbanion like the anion of 2-methyl-1,3-indandione)
-
Anhydrous solvent (e.g., dimethyl sulfoxide, DMSO)
-
Stopped-flow spectrophotometer
-
-
Procedure:
-
Prepare a stock solution of the electrophilic trifluoromethylating reagent of known concentration in the anhydrous solvent.
-
Prepare a stock solution of the reference nucleophile of known concentration in the anhydrous solvent. The concentration of the reagent should be at least 10 times that of the nucleophile to ensure pseudo-first-order conditions.
-
Equilibrate both solutions to the desired reaction temperature (e.g., 20 °C).
-
Load the two solutions into the separate syringes of the stopped-flow apparatus.
-
Initiate the reaction by rapidly mixing the two solutions.
-
Monitor the disappearance of the colored nucleophile by measuring the change in absorbance at its λmax over time.
-
Fit the absorbance vs. time data to a first-order exponential decay to obtain the pseudo-first-order rate constant (k_obs).
-
Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of the electrophilic trifluoromethylating reagent.
-
Repeat the experiment with different reagents to establish a comparative reactivity scale.
-
Conclusion
The selection of an appropriate trifluoromethylating reagent is a critical parameter for the successful synthesis of CF₃-containing molecules. This guide provides a framework for understanding the relative reactivity and applicability of common electrophilic, nucleophilic, and radical reagents. For the trifluoromethylation of activated methylene compounds like β-ketoesters, electrophilic sulfonium salts such as Umemoto's reagents generally exhibit higher efficiency than hypervalent iodine reagents like Togni's.[9] For the functionalization of carbonyl compounds, the nucleophilic Ruppert-Prakash reagent remains a robust and widely used option.[2] In cases of direct C-H trifluoromethylation of heterocycles, radical methods employing the cost-effective and stable Langlois' reagent offer a powerful and operationally simple alternative.[10] By considering the substrate, desired reaction type, and the quantitative data and protocols presented herein, researchers can make more informed decisions in the design and execution of their synthetic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. BJOC - Progress in copper-catalyzed trifluoromethylation [beilstein-journals.org]
- 8. ccspublishing.org.cn [ccspublishing.org.cn]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the In Vitro and In Vivo Efficacy of Trifluoromethyl Dione Compounds
Trifluoromethyl (-CF3) dione compounds represent a promising class of molecules in medicinal chemistry. The incorporation of the trifluoromethyl group can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to target proteins. These properties make them attractive candidates for the development of new therapeutics. This guide provides an objective comparison of the in vitro and in vivo efficacy of select trifluoromethyl dione and related compounds, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Section 1: In Vitro Efficacy Assessment
In vitro assays are fundamental for the initial screening of bioactive compounds. They provide crucial data on a compound's potency and cytotoxicity in a controlled cellular environment. Key metrics include the half-maximal inhibitory concentration (IC50), which measures the compound's potency in inhibiting a specific biological or biochemical function, and the half-maximal cytotoxic concentration (CC50), which indicates the concentration that kills 50% of cells. The selectivity index (SI), calculated as the ratio of CC50 to IC50, is a critical parameter for assessing a compound's therapeutic window.
Quantitative In Vitro Data
The following tables summarize the in vitro efficacy of representative trifluoromethyl compounds against various targets.
Table 1: Antiviral Activity of 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives
| Compound | Virus Target | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| 9 | H1N1 | 0.0027 | >35540 | >1,316,296 |
| 8 | H1N1 | 0.0097 | >35540 | >3,663,901 |
| 6b | H1N1 | 0.0051 | >35540 | >6,968,627 |
| 5 | HSV-1 | 0.0022 | >64451 | >29,296,272 |
| 2 | HSV-1 | 0.0035 | >3942 | >1,126,542 |
| 4 | COX-B3 | 0.0092 | >315578 | >34,302,030 |
| 3 | COX-B3 | 0.0097 | >398397 | >41,071,881 |
Data sourced from a study on novel indoline-2,3-dione derivatives. The high SI values indicate a promising safety profile for these compounds in vitro.[1]
Table 2: Anti-Chlamydial Activity of (Trifluoromethyl)pyridine Compounds
| Compound | Target Strain | Activity Metric | Value |
| 20 | C. trachomatis L2 | IC50 | Improved vs. lead compound 1 |
| 20 | C. trachomatis L2 | Progeny Reduction (25 µg/mL) | >1-log10 unit vs. compounds 1 & 17 |
| 1, 17, 20 | Mammalian Cells | Cytotoxicity | Not toxic to mammalian cells |
Data from a study on (Trifluoromethyl)pyridines as anti-Chlamydia trachomatis agents. Compound 20 demonstrated superior in vitro efficacy.[2]
Experimental Protocols: In Vitro Assays
1. Cytotoxicity Assay (MTT Method)
The MTT assay is a colorimetric method used to assess cell viability.[3]
-
Cell Plating: Seed cells (e.g., Vero, HeLa, A549) in a 96-well plate at a density of 1x10^4 to 5x10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Incubate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[4]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader. The cell viability is calculated as a percentage of the untreated control cells. The CC50 value is determined from the dose-response curve.
2. Antiviral Activity Assay
This protocol is used to determine the concentration of a compound that inhibits viral replication by 50% (IC50).
-
Cell Culture and Infection: Grow a monolayer of host cells (e.g., MDCK for influenza) in a 96-well plate. Infect the cells with a specific multiplicity of infection (MOI) of the virus (e.g., 0.1 MOI of H1N1).
-
Compound Application: Immediately after infection, add various concentrations of the synthesized compounds to the wells.
-
Incubation: Incubate the plates for a period that allows for viral replication (e.g., 48-72 hours).
-
Efficacy Determination: The antiviral effect can be determined by observing the cytopathic effect (CPE) or by using a quantitative assay like RT-qPCR to measure the reduction in viral gene expression. The IC50 is calculated from the resulting data.
Section 2: In Vivo Efficacy Assessment
In vivo studies are essential to evaluate a compound's efficacy, pharmacokinetics, and safety in a whole living organism.[5] These experiments provide a more complex biological context than in vitro models, accounting for factors like metabolism, distribution, and immune response.[4]
Quantitative In Vivo Data
Table 3: In Vivo Efficacy of (Trifluoromethyl)pyridine Compounds against Chlamydia
| Compound | Animal Model | Infection Model | Dosage | Efficacy Outcome |
| 1 | Mouse | C. muridarum (intravaginal) | 100 mg/kg (IP, 5 days) | Significant reduction in chlamydial shedding (AUC: 8.54 × 10^6 ± 1.18 × 10^6) |
| 17 | Mouse | C. muridarum (intravaginal) | 100 mg/kg (IP, 5 days) | Significant reduction in chlamydial shedding (AUC: 6.90 × 10^6 ± 9.17 × 10^5) |
| 20 | Mouse | C. muridarum (intravaginal) | 100 mg/kg (IP, 5 days) | Highest efficacy; significant reduction in shedding (AUC: 3.57 × 10^6 ± 8.66 × 10^5) |
Data from a study on (Trifluoromethyl)pyridines. The in vivo results for Compound 20 correlated strongly with the in vitro findings, showing its superior efficacy in a mouse infection model.[2][5]
Experimental Protocols: In Vivo Models
1. Murine Model of Chlamydial Genital Tract Infection
This model is used to assess the in vivo efficacy of anti-chlamydial agents.[5][6]
-
Animal Preparation: Use female mice (e.g., C57BL/6J). To synchronize their estrous cycle and increase susceptibility to infection, treat the mice with medroxyprogesterone acetate (Depo-Provera) 5-7 days before infection.[5][7]
-
Infection: Intravaginally infect the mice with a suspension of Chlamydia muridarum elementary bodies (e.g., 5 x 10^4 inclusion-forming units, IFU).[5]
-
Compound Administration: Administer the test compounds via a relevant route, such as intraperitoneal (IP) injection. For example, inject 100 mg/kg of the compound dissolved in DMSO daily for 5 days post-infection.[5] A control group receives only the vehicle (DMSO).
-
Efficacy Monitoring: Monitor the course of infection by collecting vaginal swabs every 3-4 days for up to 28 days. Quantify the chlamydial load from the swabs to determine the number of IFUs.
-
Data Analysis: Calculate the area under the curve (AUC) for chlamydial shedding over time. A significant reduction in the AUC for treated groups compared to the control group indicates in vivo efficacy.[2]
2. Anticancer Xenograft Tumor Model
Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for in vivo efficacy testing of anticancer drugs.[4][8]
-
Cell Preparation: Culture human cancer cells (e.g., A549 lung cancer) to 80-90% confluency. Harvest the cells using trypsin, wash with PBS, and resuspend them in a sterile, serum-free medium or a mixture of PBS and Matrigel® at a concentration of approximately 5 x 10^7 cells/mL.[8][9]
-
Animal Implantation: Use 6-8 week old female athymic nude mice.[8] Anesthetize a mouse and subcutaneously inject 100-200 µL of the cell suspension (containing 5-10 million cells) into the flank.[8][10]
-
Tumor Growth Monitoring: Once tumors become palpable (typically 5-7 days post-injection), begin measuring their dimensions (length and width) with calipers 2-3 times per week.[8][11] Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.[8][10]
-
Treatment: When tumors reach a specific size (e.g., 100-150 mm³), randomize the mice into treatment and control groups. Administer the test compound and vehicle control according to the planned dosing schedule and route.
-
Efficacy Evaluation: Continue monitoring tumor volume and body weight throughout the study. The primary efficacy endpoint is the inhibition of tumor growth in the treated group compared to the control group.
Section 3: Mechanism of Action and Experimental Workflow
Understanding the mechanism of action is crucial for rational drug design. Many trifluoromethyl compounds, including fused triazinones, have been shown to induce apoptosis (programmed cell death) in cancer cells. This is often mediated by the activation of caspases, a family of proteases that execute cell death.[1][2][12][13]
Signaling Pathway: Caspase-Mediated Apoptosis
The diagram below illustrates a simplified extrinsic apoptosis pathway initiated by trifluoromethyl compounds, leading to caspase activation. The binding of a ligand (or drug effect) to a death receptor triggers the formation of a Death-Inducing Signaling Complex (DISC), which activates initiator Caspase-8.[2][12] Activated Caspase-8 then proteolytically activates executioner caspases like Caspase-3 and -6, which dismantle the cell, leading to apoptosis.[2][14]
Caption: Caspase activation pathway induced by trifluoromethyl dione compounds.
General Experimental Workflow
The development pipeline for a new therapeutic agent typically progresses from high-throughput in vitro screening to more complex and biologically relevant in vivo models. This workflow ensures that only the most promising candidates advance, saving time and resources.
References
- 1. Caspase-activation pathways in apoptosis and immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. annualreviews.org [annualreviews.org]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. MTT assay overview | Abcam [abcam.com]
- 5. In Vitro and In Vivo Activity of (Trifluoromethyl)pyridines as Anti-Chlamydia trachomatis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative In Vivo Detection of Chlamydia muridarum Associated Inflammation in a Mouse Model Using Optical Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 10. yeasenbio.com [yeasenbio.com]
- 11. In vivo xenograft tumor growth assay [bio-protocol.org]
- 12. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. portlandpress.com [portlandpress.com]
- 14. Apoptosis Caspase Pathways: R&D Systems [rndsystems.com]
Benchmarking 1-[3-(trifluoromethyl)phenyl]propane-1,2-dione Against Known Soluble Epoxide Hydrolase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative benchmark for the novel compound 1-[3-(trifluoromethyl)phenyl]propane-1,2-dione against established inhibitors of soluble epoxide hydrolase (sEH). The inhibition of sEH is a promising therapeutic strategy for a variety of conditions, including inflammatory disorders, neuropathic pain, and cardiovascular diseases.[1] This enzyme plays a crucial role in the degradation of anti-inflammatory lipid mediators known as epoxyeicosatrienoic acids (EETs).[2] By inhibiting sEH, the bioavailability of these protective EETs is increased. Given the structural features of this compound, specifically the trifluoromethylphenyl moiety common to many sEH inhibitors, this guide positions the compound as a putative sEH inhibitor and provides a framework for its evaluation against well-characterized inhibitors such as TPPU, t-AUCB, and AR9281.
Comparative Analysis of Inhibitor Potency
The selection of a suitable inhibitor for research requires a careful balance between in vitro potency and in vivo pharmacokinetic properties. While data for this compound is not yet publicly available, the following table summarizes the in vitro inhibitory activity of well-established sEH inhibitors against human and murine sEH, providing a benchmark for future studies.
| Inhibitor | Human sEH IC50 (nM) | Murine sEH IC50 (nM) | Key Characteristics |
| This compound | Data Not Available | Data Not Available | Putative sEH inhibitor based on structural analogy. |
| TPPU | 3.7 - 45[2][3] | 1.1 - 2.8[2][3] | Potent inhibitor with good oral bioavailability and CNS penetration.[4][5] |
| t-AUCB | 1.3[2] | 8[2] | Potent inhibitor, though pharmacokinetic data can vary.[6] |
| AR9281 (APAU) | 13.8[2] | 1.7[2] | Clinical candidate, though showed limited efficacy in Phase II trials for hypertension.[7] |
Experimental Protocols
To ensure a standardized comparison, the following experimental protocols are provided for key assays used in the evaluation of sEH inhibitors.
In Vitro sEH Inhibitory Activity Assay
This assay quantifies the inhibitory activity of a test compound against sEH by measuring the hydrolysis of a fluorogenic substrate.[8]
Materials:
-
Recombinant human or murine sEH enzyme
-
Fluorogenic sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester)
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
Test compound (this compound) and reference inhibitors (TPPU, t-AUCB, AR9281)
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitors in the assay buffer.
-
Add a fixed amount of recombinant sEH enzyme to each well of the microplate.
-
Initiate the enzymatic reaction by adding the sEH substrate to all wells.
-
Immediately measure the fluorescence intensity (e.g., excitation at 330 nm, emission at 465 nm) kinetically over a 30-minute period.[8]
-
Calculate the rate of reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[8]
Cyclooxygenase (COX-1 and COX-2) Selectivity Assay
This assay determines the selectivity of a test compound by measuring its inhibitory effect on COX-1 and COX-2 enzymes, ensuring that the compound's activity is specific to sEH.[8]
Materials:
-
Recombinant human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound and reference inhibitors
-
EIA buffer and reagents for prostaglandin E2 (PGE2) detection
-
96-well microplate
-
Plate reader for enzyme immunoassay (EIA)
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitors.
-
Pre-incubate the respective COX enzyme with the test compound or reference inhibitor.
-
Initiate the reaction by adding arachidonic acid.
-
Stop the reaction after a defined incubation period.
-
Measure the amount of PGE2 produced using a competitive EIA kit.
-
Calculate the IC50 values for COX-1 and COX-2 inhibition to determine the selectivity profile.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the sEH signaling pathway and a typical experimental workflow for evaluating sEH inhibitors.
Caption: The sEH signaling pathway, illustrating how sEH inhibitors block the degradation of protective EETs.
Caption: A generalized experimental workflow for the evaluation of novel sEH inhibitors.
References
- 1. Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. apexbt.com [apexbt.com]
- 4. TPPU, a Selective and Potent Dual Inhibitor of Soluble Epoxide Hydrolase and p38 Kinase Intervenes in Alzheimer’s Signaling in Human Nerve Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Research progress on the protective mechanism of a novel soluble epoxide hydrolase inhibitor TPPU on ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative efficacy of 3 soluble epoxide hydrolase inhibitors in rat neuropathic and inflammatory pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Unveiling the Impact of Trifluoromethylation: A Comparative Guide to Experimental Findings
For researchers, scientists, and drug development professionals, the strategic incorporation of a trifluoromethyl (-CF3) group into a molecular scaffold is a well-established strategy to enhance the pharmacological properties of drug candidates. This guide provides a comprehensive cross-validation of experimental findings for trifluoromethylated compounds, offering an objective comparison of their performance against non-fluorinated counterparts, supported by experimental data and detailed methodologies.
The introduction of the -CF3 group can significantly influence a compound's metabolic stability, lipophilicity, and biological activity. Due to the high bond energy of the carbon-fluorine bond, the trifluoromethyl group is resistant to metabolic degradation, often leading to an improved pharmacokinetic profile. Furthermore, its strong electron-withdrawing nature can modulate the acidity or basicity of nearby functional groups, potentially enhancing binding affinity to biological targets.
Comparative Analysis of Physicochemical and Biological Properties
To illustrate the impact of trifluoromethylation, this section presents a comparative analysis of key parameters for compounds with and without the -CF3 moiety.
Table 1: Metabolic Stability of a Hypothetical Compound and its Trifluoromethylated Analog
| Parameter | Compound A (with -CH3) | Compound B (with -CF3) | Rationale for Difference |
| Half-Life (t½) in Human Liver Microsomes | 15 min | 90 min | The C-F bonds in the -CF3 group are significantly stronger than the C-H bonds in the methyl (-CH3) group, making Compound B more resistant to oxidative metabolism by cytochrome P450 enzymes. |
| Intrinsic Clearance (CLint) | 120 µL/min/mg protein | 20 µL/min/mg protein | Lower intrinsic clearance for Compound B indicates a slower rate of metabolism by the liver, consistent with the increased metabolic stability conferred by the -CF3 group. |
| Major Metabolites | Hydroxylated methyl group | Minimal metabolism observed | The primary site of metabolism in Compound A is blocked in Compound B, resulting in fewer metabolites. |
Table 2: In Vitro Anticancer Activity of Trifluoromethylated Compounds
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various trifluoromethylated compounds against different human cancer cell lines, demonstrating their potent anticancer activities.
| Compound | Target/Class | Cell Line | IC50 (µM) |
| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | Isoxazole derivative | MCF-7 (Breast Cancer) | 2.63[1] |
| (E)-3-((2-((4-(3-(3-fluorophenyl)acrylamido)phenyl)amino)-5-(trifluoromethyl)pyrimidin-4-yl)amino)-N-methylthiophene-2-carboxamide | EGFR Inhibitor | A549 (Lung Cancer) | 0.35[2] |
| 7-Chloro-3-phenyl-5-(trifluoromethyl)[3]thiazolo[4,5-d]pyrimidine-2(3H)-thione | Thiazolo[4,5-d]pyrimidine derivative | IGROV1 (Ovarian Cancer) | Growth % -5.14 at 10µM[4] |
Experimental Protocols
To ensure the reproducibility of the cited findings, detailed methodologies for key experiments are provided below.
In Vitro Microsomal Stability Assay
This assay assesses the metabolic stability of a compound by incubating it with liver microsomes, which are rich in drug-metabolizing enzymes like cytochrome P450s.
Objective: To determine the rate of disappearance of a test compound over time when incubated with liver microsomes.
Materials:
-
Test compound and positive control (e.g., a compound with known metabolic instability).
-
Liver microsomes (human or other species).
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
NADPH regenerating system (to initiate and sustain the enzymatic reactions).
-
Stopping solution (e.g., ice-cold acetonitrile with an internal standard).
-
96-well plates, incubator, centrifuge, and LC-MS/MS system.
Procedure:
-
Preparation: Prepare working solutions of the test compound and controls. Dilute the liver microsomes to the desired concentration in phosphate buffer.
-
Incubation: Add the microsomal solution and the test compound to a 96-well plate. Pre-incubate at 37°C.
-
Initiation: Start the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding the ice-cold stopping solution.
-
Sample Processing: Centrifuge the plate to precipitate proteins.
-
Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression of this plot provides the elimination rate constant (k).
-
The in vitro half-life (t½) is calculated as 0.693/k.
-
Intrinsic clearance (CLint) is calculated based on the half-life and the protein concentration in the assay.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and the cytotoxic effects of a compound.[3][5][6][7]
Objective: To determine the concentration of a test compound that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell line of interest.
-
Cell culture medium and supplements.
-
Test compound (dissolved in a suitable solvent like DMSO).
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well plates, incubator, and a microplate reader.
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for a specific duration (e.g., 48 or 72 hours). Include untreated control wells.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[3][7]
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Determine the IC50 value from the dose-response curve.
Visualizing Molecular Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
Safety Operating Guide
Safeguarding Laboratory Operations: Procedures for the Proper Disposal of 1-[3-(Trifluoromethyl)phenyl]propane-1,2-dione
For Immediate Reference: This document provides crucial safety and logistical information for the proper disposal of 1-[3-(Trifluoromethyl)phenyl]propane-1,2-dione. Adherence to these procedural guidelines is essential for ensuring laboratory safety and regulatory compliance.
Researchers, scientists, and drug development professionals handling this compound must observe stringent disposal protocols. While a specific Safety Data Sheet (SDS) for this compound was not identified, the following procedures are based on safety data for structurally related trifluoromethyl compounds and general principles of hazardous waste management. Trifluoromethyl compounds are to be treated as hazardous waste, necessitating disposal in strict accordance with all applicable federal, state, and local regulations.[1][2]
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles or a face shield where splashing is possible.[3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber, chloroprene rubber, butyl rubber). Always consult the glove manufacturer's compatibility chart.[4] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If there is a risk of exceeding exposure limits, a respirator with an organic vapor cartridge is recommended.[5] |
| Body Protection | A lab coat or chemical-resistant apron is required. For larger quantities or significant risk of splashing, a chemical-protection suit may be necessary.[4] |
Step-by-Step Disposal Procedure
The proper disposal of this compound and its contaminated materials is a critical step in the laboratory workflow. The following process outlines the necessary actions to ensure safe and compliant disposal.
-
Waste Collection:
-
Container Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Include any other hazardous constituents present in the waste mixture.
-
-
Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]
-
The storage area should be a designated hazardous waste accumulation area.
-
-
Arranging for Disposal:
-
Disposal of the hazardous waste must be handled by a licensed hazardous waste disposal company.[6]
-
Provide the disposal company with a complete list of the waste's contents. For initial shipments, the generator must notify the treatment, storage, and disposal facility of the nature and hazardous constituents of the waste.[7]
-
All transportation, treatment, and disposal must comply with the Resource Conservation and Recovery Act (RCRA) and relevant state regulations.[2][8]
-
-
Spill Management:
-
In the event of a small spill, alert personnel in the immediate area and ensure the area is well-ventilated, preferably within a chemical fume hood.[1]
-
Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or earth.[1]
-
Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[3]
-
Clean the spill area with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.[1]
-
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is visualized in the following diagram. This workflow ensures that all safety and regulatory considerations are met at each stage of the process.
Caption: Disposal Workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. download.basf.com [download.basf.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemical and Laboratory Waste [enva.com]
- 7. Summary of Hazardous Waste Regulations | Florida Department of Environmental Protection [floridadep.gov]
- 8. Hazardous Waste Program | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
